Diethyl phosphate

Catalog No.
S11172427
CAS No.
53397-17-4
M.F
C4H11O4P
M. Wt
154.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl phosphate

CAS Number

53397-17-4

Product Name

Diethyl phosphate

IUPAC Name

diethyl hydrogen phosphate

Molecular Formula

C4H11O4P

Molecular Weight

154.10 g/mol

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOP(=O)(O)OCC

Diethyl hydrogen phosphate is a dialkyl phosphate having ethyl as the alkyl group. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a diethylphosphate(1-).
Diethylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethyl hydrogen phosphate has been reported in Caenorhabditis elegans with data available.
Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).
RN given refers to parent cpd

Chemical Identity and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and physical properties of Diethyl phosphate [1] [2].

Property Description
IUPAC Name Diethyl hydrogen phosphate [1] [2]
CAS Registry Number 598-02-7 [1] [2]
Molecular Formula C₄H₁₁O₄P [1] [2]
Molecular Weight 154.10 g/mol [1]
Chemical Structure (C₂H₅O)₂P(O)OH [1]
Appearance Clear colorless to light yellow-orange liquid [1]
Density ~1.29 g/cm³ [1]
Boiling Point ~203 °C [1]
Melting Point ~6 °C [1]
pKa ~1.42 (Predicted) [1]
Storage Sealed in dry, 2-8°C [1]

Synthesis and Chemical Relevance

This compound is both a metabolite of other compounds and a versatile reagent in synthetic chemistry.

  • As a Metabolite: DEP is a major non-specific metabolite of many organophosphorus pesticides (OPs) like chlorpyrifos and triazophos. Human biomonitoring for DEP in urine is a standard method for assessing exposure to a broad class of OPs [3] [4].
  • As a Synthetic Reagent/Product: DEP can be synthesized and used in further chemical transformations. One common synthesis involves the phosphorylation of alcohols with diethyl chlorophosphate (DECP). For instance, linear polyglycidol can be functionalized with pendant phosphate groups using DECP under alkaline conditions with a nucleophilic catalyst (e.g., 4-dimethylaminopyridine) [5]. Subsequent dealkylation of the resulting this compound groups using reagents like bromotrimethylsilane can yield phosphoric acid functionalities [5].

Biological and Toxicological Profile

Understanding the biological effects of DEP is crucial for toxicological risk assessment and interpreting biomonitoring data.

  • Endocrine and Metabolic Effects: Chronic in vivo exposure to DEP has been linked to endocrine-disrupting effects. Studies in adult male rats showed that DEP exposure can lead to thyroid hormone disorders, causing symptoms of hyperthyroidism. It can also increase serum estradiol levels, leading to decreased serum levels of total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C) [3] [4] [1].
  • Impact on Gut Microbiota and Hormones: Chronic DEP exposure in rats significantly alters the gut microbiota, enriching opportunistic pathogens and butyrate-producing genera. These changes are associated with decreased pro-inflammatory cytokines and increased gut hormones like PYY and ghrelin [4].
  • Mechanism of Action Insights: Unlike its parent organophosphate pesticides, DEP does not significantly inhibit acetylcholinesterase (AChE) activity, indicating a different mechanism of toxicity [4]. Computational studies suggest DEP can strongly interact with thyroid hormone-related enzymes and proteins, interfering with thyroid hormone production, blood transport, receptor binding, and metabolism [3].

G DEP This compound (DEP) Exposure Thyroid Thyroid System DEP->Thyroid Causes Gut Gut Microbiota DEP->Gut Alters Liver Liver Gene Expression DEP->Liver Induces MolecularInteraction Molecular Interaction with: • Biosynthesis Enzymes • Transport Proteins • Receptors • Metabolic Enzymes DEP->MolecularInteraction In Silico Analysis HormoneDisorder Serum Hormone Disorder ( Hyperthyroidism Symptoms ) Thyroid->HormoneDisorder MicrobiotaShift Altered Microbiota Composition ( Opportunistic Pathogens ↑ ) Gut->MicrobiotaShift GeneChange Abnormal Thyroid Hormone- Related Gene Expression Liver->GeneChange

Figure: Proposed pathways for the endocrine-disrupting effects of this compound (DEP), based on in vivo and in silico studies [3] [4].

Pharmaceutical and Chemical Applications

DEP and its related structures play significant roles in drug development and material science.

  • Phosphate Prodrugs: Many phosphorus-containing drugs are designed as prodrugs to improve aqueous solubility and bioavailability. The phosphomonoester moiety is a common prodrug strategy, as seen in drugs like clindamycin phosphate and fosfluconazole. These prodrugs are converted to the active parent drug in vivo by enzymes like alkaline phosphatase [6].
  • Synthetic Intermediate: Diethyl phosphite, a related P(III) compound, is a widely used reagent for generating other organophosphorus compounds. Its high reactivity allows for P-alkylation (Michaelis–Becker reaction) and hydrophosphonylation reactions (e.g., Abramov, Pudovik reactions), making it invaluable for synthesizing phosphonates and phosphinates found in pharmaceuticals and agrochemicals [7].
  • Antimicrobial Agents: this compound esters have been explored for developing new antimicrobials. For example, a series of salicylanilide diethyl phosphates demonstrated significant antimycobacterial activity, including against multi-drug resistant strains, with improved selectivity indexes compared to their parent salicylanilides [8].

Experimental Data from Key Studies

The table summarizes parameters and findings from pivotal in vivo studies on DEP [4] [1].

Study Parameter Details
Model Organism Adult male Wistar rats [4]
Exposure Route Oral gavage [4] [1]
Exposure Duration 20 weeks [4] / 24 weeks [1]
Dosage Levels 0.08 mg/kg bw (Low) / 0.13 mg/kg bw (High) [4]

| Key Findings | • Increased serum estradiol [4] [1] • Decreased serum TG & LDL-C [4] • Altered gut microbiota & increased PYY/ghrelin [4] • Thyroid hormone disruption [3] [1] |

Differentiation from Similar Compounds

It is critical to distinguish DEP from the similarly named diethyl phosphite:

Feature This compound (DEP) Diethyl Phosphite
Chemical Class P(V)-compound (Phosphate) P(III)-compound (Phosphonite)
Oxidation State Phosphorus(V) Phosphorus(III)
Formula (C₂H₅O)₂P(O)OH (C₂H₅O)₂P(O)H [7]
Primary Use Metabolite, Prodrug moiety Synthetic reagent [7] [9]
CAS Number 598-02-7 [1] 762-04-9 [7]

References

Solubility of Diethyl Phosphate in Organic Solvents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available solubility information for diethyl phosphate. Please note that most entries provide qualitative descriptions rather than precise quantitative data.

Solvent Solubility Notes / Quantitative Data
DMSO Soluble [1] [2] 100 mg/mL (648.93 mM) [1]; 60 mg/mL (389.36 mM) [2]. Sonication is recommended [2].
Methanol Slightly soluble [3] Information is qualitative [3].
Chloroform Slightly soluble [3] Information is qualitative [3].
Water Slightly soluble [4] [5] Information is qualitative [4] [5].

Experimental Protocols for Solubility Determination

The search results do not contain detailed stand-alone protocols for classical solubility experiments. However, the methodologies described for preparing stock solutions in biological research provide a relevant and practical experimental workflow, which can be visualized as follows:

Start Start: Prepare this compound Weigh Weigh precise amount of solid Start->Weigh SolventSelect Select solvent (e.g., DMSO) Weigh->SolventSelect AddSolvent Add solvent to vial SolventSelect->AddSolvent Mix Mix (Vortex/Sonicate) AddSolvent->Mix Check Check for clarity Mix->Check Check->Mix Cloudy/Precipitate End Clear solution ready for use Check->End Clear

Experimental workflow for preparing a stock solution of this compound

The key steps in this protocol are:

  • Preparation: Begin by obtaining a pure sample of this compound, which is a liquid at room temperature [3].
  • Weighing: For reproducible results, accurately weigh the mass of this compound. When working with a liquid, this may involve using a micro-syringe if high precision is required.
  • Solvent Addition: Add a precisely measured volume of the chosen anhydrous solvent to the vial. DMSO is hygroscopic, so use a freshly opened container to avoid water contamination, which can affect solubility [1].
  • Mixing and Solubilization: Securely cap the vial and mix the contents thoroughly. The search results specifically recommend using sonication to aid in dissolving this compound in DMSO [2]. Vortex mixing can also be used.
  • Visual Inspection: After mixing, visually inspect the solution against a bright background. A clear solution without cloudiness or undissolved particles indicates successful preparation. If the solution is not clear, further sonication or the addition of more solvent may be required.

Handling and Safety Information

For researchers working with this compound, please note the following safety information:

  • Hazards: this compound is classified as a corrosive liquid. It causes severe skin burns and eye damage [4] [5].
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, protective clothing, and eye protection [4] [5].
  • Storage: The compound is moisture-sensitive and should be stored sealed in a dry environment. Recommended storage temperatures are between 2-8°C [3].

Key Insights for Researchers

  • Primary Solvent: DMSO is the most consistently reported and effective solvent for preparing concentrated stock solutions of this compound in a laboratory setting [1] [2].
  • Data Gap: There is a notable lack of quantitative solubility data (e.g., mg/mL or molar concentration) for common laboratory solvents like ethanol, acetone, ethyl acetate, and hexane in the provided search results.
  • Handling is Key: Given its corrosive nature and sensitivity to moisture, careful handling and storage are crucial for obtaining reliable and reproducible experimental results.

References

Chemical Identity and Acidic Properties of Diethyl Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl phosphate (CAS 598-02-7, Molecular Formula: C₄H₁₁O₄P, Molecular Weight: 154.10 g/mol) is an organic compound belonging to the class of dialkyl phosphates [1] [2].

Property Value Source / Context
pKa 1.42 (±0.50) Predicted value [1]
pKa 1.95 Predicted value (ChemAxon) [2]
Melting Point 6 °C [1]
Boiling Point 203 °C [1]
Solubility Soluble in Chloroform, DMSO, Methanol Slightly soluble [1]

The provided pKa values are computational predictions. The variation between them is normal and highlights the need for experimental validation for precise applications. A pKa in this range classifies DEP as a moderately strong acid.

DEP as a Pesticide Metabolite and Endocrine Disruptor

DEP is a major non-specific metabolite of many organophosphorus pesticides (OPs) like chlorpyrifos and diazinon [3]. Its presence in urine is a common biomarker for OP exposure [4]. Recent research shows that DEP itself is biologically active and a potential endocrine-disrupting chemical (EDC).

Experimental Evidence of Endocrine Disruption
  • In Vivo (Rat Model): A 24-week oral exposure study in male Wistar rats showed that DEP significantly decreased serum testosterone and inhibin B and increased follicle-stimulating hormone (FSH) and estradiol. This led to reduced sperm concentration and increased sperm abnormality rate [1].
  • Hypothalamus-Pituitary-Adrenal (HPA) Axis Disruption: Another study demonstrated that DEP interacts with nuclear receptors GR and Nur77, disrupting the HPA axis. This resulted in altered levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol in rats [3].
  • Gut Microbiota and Inflammation: A 20-week exposure in rats showed that DEP can alter the gut microbiota, enriching opportunistic pathogens and butyrate-producing genera. This led to changes in inflammatory cytokines (decreased IL-6) and gut hormones (increased PYY and ghrelin) [4].

The following diagram illustrates the key pathways through which DEP exposure disrupts endocrine function.

dep_effects cluster_hpa HPA Axis cluster_hpg Reproductive Axis cluster_gut Gut Environment DEP DEP CRH CRH DEP->CRH LH LH DEP->LH FSH FSH DEP->FSH Microbiota Microbiota DEP->Microbiota enriches & depletes specific genera GR GR DEP->GR binds Nur77 Nur77 DEP->Nur77 binds ACTH ACTH CRH->ACTH Cortisol Cortisol ACTH->Cortisol GnRH GnRH GnRH->LH Testosterone Testosterone LH->Testosterone InhibinB InhibinB FSH->InhibinB InflammatoryCytokines InflammatoryCytokines Microbiota->InflammatoryCytokines GutHormones GutHormones Microbiota->GutHormones GR->CRH Nur77->CRH

Pathways of DEP Endocrine Disruption

Analytical Determination of DEP

Due to its high polarity and low volatility, direct analysis of DEP by gas chromatography (GC) is challenging. Common analytical approaches include:

Method Key Feature Protocol Detail
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Direct analysis of polar compounds; often uses negative electrospray ionization (ESI-) [5]. Reverse-phase LC columns are common, but highly polar molecules like DEP may have poor retention.
Chemical Derivatization with LC-ESI(+)-MS/MS Enhances sensitivity and specificity; converts DEP to a less polar, easily ionized form [5]. DEP is derivatized with a high proton-affinity amine-based reagent (e.g., 3-(bromoacetyl)pyridine). This allows detection in positive ion mode, improving sensitivity 10-50 fold [5].

Key Takeaways for Researchers

  • Acidity: this compound is a moderately strong acid, but its precise experimental pKa requires confirmation.
  • Significance: It is not just an exposure biomarker but an active endocrine disruptor with documented effects on reproductive, adrenal, and metabolic health.
  • Mechanism: Its disruptive effects involve binding to nuclear receptors (GR, Nur77) and altering gut microbiota, which in turn affects systemic hormone levels.
  • Analysis: For sensitive detection in biological matrices, chemical derivatization followed by LC-ESI(+)-MS/MS is a highly effective method.

References

Diethyl Phosphate: Chemical Profile & Hazards

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl Phosphate (DEP) is a colorless oil soluble in water and common organic solvents [1]. It is a metabolite of organophosphorus pesticides like Chlorpyrifos and is monitored in urine as a biomarker of exposure [1].

The table below summarizes the identified hazard and regulatory information:

Property Description
Boiling Point 80 °C at 0.7 mm Hg [1]
Signal Word Danger [1]

| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H314: Causes severe skin burns and eye damage [1] | | Transport Information | UN3265, CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S., 8, PG III [1] |

Health Effects & Mechanistic Insights

Beyond direct irritation, recent research indicates DEP has endocrine-disrupting potential.

  • Thyroid Hormone Disruption: Chronic in vivo exposure in adult male rats led to disorders in thyroid-related hormones, causing symptoms of hyperthyroidism [2]. The mechanism involves DEP interacting with proteins related to thyroid hormone biosynthesis, blood transport, and receptor binding [2].
  • Metabolic Pathway: DEP is a nonspecific metabolite of Organophosphorus Pesticides (OPs). Exposure to OPs like Chlorpyrifos results in metabolic degradation into Dialkyl Phosphates (DAPs), including DEP, which is then excreted in urine and can be measured as a biomarker [1] [2].

The following diagram illustrates the documented thyroid hormone disruption pathway:

G DEP This compound (DEP) TH_Biosynthesis Thyroid Hormone Biosynthesis DEP->TH_Biosynthesis Interferes TH_Transport Blood Transport Proteins DEP->TH_Transport Interferes TH_Receptor Receptor Binding DEP->TH_Receptor Interferes TH_Metabolism Hormone Metabolism DEP->TH_Metabolism Interferes Hyperthyroidism Hyperthyroidism Symptoms TH_Biosynthesis->Hyperthyroidism TH_Transport->Hyperthyroidism TH_Receptor->Hyperthyroidism TH_Metabolism->Hyperthyroidism

Diagram 1: Proposed pathway for DEP-induced thyroid hormone disruption.

Experimental & Handling Protocols

For researchers studying DEP, here are methodologies and safety controls.

Detailed Experimental Protocol

The following workflow is adapted from mass spectrometry-based structural studies [3]:

G Prep Sample Preparation: - 1 mM DEP in 50:50 MeOH:H₂O - Add 1 mM NaCl for sodiated complexes - Add 2 mM HCl for protonated forms Ionize Ionization & Introduction Electrospray Ionization (ESI) Prep->Ionize Select Ion Selection Stored Waveform Inverse Fourier Transform (SWIFT) Ionize->Select Irradiate IR Irradiation IRMPD: 3-4 seconds at 590-1750 cm⁻¹ (FELIX) Select->Irradiate Detect Fragmentation Detection Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) Irradiate->Detect Analyze Data Analysis Compare experimental spectra to DFT-calculated (B3LYP/6-31G(d,p)) spectra Detect->Analyze

Diagram 2: Experimental workflow for IRMPD spectroscopy of DEP complexes.

Key parameters from the experimental setup are summarized below:

Experimental Component Specification / Parameter
Sample Solution 1 mM DEP in 50:50 Methanol:Water [3]
Additives 1 mM Sodium Chloride (for [DEP + Na]+); 2 mM HCl (for [DEP + H]+) [3]
Ionization Method Electrospray Ionization (ESI) [3]
Mass Spectrometer 4.7 T Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) [3]
IR Radiation Source Free Electron Laser (FELIX) [3]
Irradiation Duration 3-4 seconds [3]
Spectral Range ~590 to 1750 cm⁻¹ (5.7 to 17.0 μm) [3]
Theoretical Level B3LYP/6-31G(d,p) [3]
Safety Handling & Controls
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection/face protection [1].
  • Engineering Controls: Avoid breathing dust/fume/gas/mist/vapours/spray. Use adequate ventilation [1].
  • First Aid Measures:
    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [1].
    • IF ON SKIN: Wash with soap and water [1].
    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor [1].

Information Management for Laboratory Safety

For efficient safety management in a research setting:

  • Use an SDS Management System: Centralize Safety Data Sheets for quick access, simplified safety guidelines, and integration of GHS pictograms and visual aids [4].
  • Implement Visual Aids: Utilize secondary container labels with hazard pictograms, color-coded systems, and illustrated PPE guides to enhance safety comprehension [4].
  • Monitor with Dashboards: Track key chemical lifecycle metrics, including compliance status and risk assessments, through dynamic data visualizations [5].

References

Hazard Classification of Diethyl Phthalate

Author: Smolecule Technical Support Team. Date: February 2026

Category Statement Code Description
Hazard Statements H302 Harmful if swallowed
H312 Harmful in contact with skin
H314 Causes severe skin burns and eye damage
H318 Causes serious eye damage
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302+P352 IF ON SKIN: Wash with soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.
P310 Immediately call a POISON CENTER or doctor/physician.

Chemical Identity and Regulatory Context

It is important to distinguish diethyl phosphate from other similarly named compounds in the search results, such as diethyl phthalate [1] and various phosphate ester flame retardants [2] [3]. These are different chemical families with distinct properties and hazards.

  • Regulatory Information: For transport, this compound is classified as a CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (UN3265) [4].
  • Toxicological Note: this compound is a metabolite and environmental degradation product of the insecticide Chlorpyrifos. Chronic exposure has been linked to thyroid-related hormone disorders in research studies [4].

Experimental Safety Workflow

The following diagram outlines the key safety considerations for handling this compound in a laboratory setting, based on the hazard statements provided.

Start Start: Plan Experiment with this compound Prep Preparation Stage Start->Prep S1 Review SDS and hazard statements (H314) Prep->S1 S2 Identify required personal protective equipment (PPE) S1->S2 S3 Ensure access to safety wash stations S2->S3 Exec Execution Stage S3->Exec S4 Wear appropriate PPE: - Protective gloves - Eye protection - Protective clothing Exec->S4 S5 Work in a well-ventilated area or fume hood (P261) S4->S5 S6 Use chemically compatible labware S5->S6 Emerg Emergency Preparedness S6->Emerg S7 Know emergency procedures for skin/eye contact (P310) Emerg->S7 S8 Have first aid measures ready (P305, P302) S7->S8

The most critical focus for researchers is the H314 "Causes severe skin burns and eye damage" hazard. Your experimental protocols must enforce the use of appropriate personal protective equipment (PPE) and ensure immediate access to safety showers and eye wash stations [4].

References

diethyl phosphate thermodynamic properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the key identified physical and thermodynamic properties of diethyl phosphate for your reference.

Property Value Conditions (if applicable)
CAS Number 598-02-7 -
Molecular Formula C₄H₁₁O₄P -
Molecular Weight 154.10 g/mol -
Melting Point 6 °C [1] [2] [3]
Boiling Point 200 - 203 °C at 760 mmHg [4] [1] [2]
Flash Point 74.9 - 91 °C [4] [1] [2]
Density 1.2 - 1.29 g/cm³ [4] [1] [2]
Vapor Pressure 0.1 ± 0.8 mmHg at 25°C [4] [5]
Refractive Index 1.417 - 1.418 [1] [3] [6]
pKa 1.42 ± 0.50 Predicted [1] [3] [6]
LogP -0.3 - 0.08 [4] [3] [6]
Flash Point 74.9 - 91 °C [4] [1] [2]

Biological Data and Experimental Overview

This compound is characterized as an organophosphorus pesticide metabolite [1] [7] [5]. While the search results do not provide detailed laboratory protocols for measuring thermodynamic properties, they contain information on in vivo biological studies.

Experimental Overview: In Vivo Administration

The following details are compiled from summaries of toxicological and metabolic studies in scientific literature [1] [3] [7]. These methodologies are for reference only and not a complete protocol.

  • Animal Model: Adult male Wistar rats [1] [7].
  • Formulation & Administration: Administered via oral gavage; specific formulation details are not provided in the available summaries [1] [7].
  • Dosage & Duration: Studies cited used doses of 0.08 mg/kg to 0.8 mg/kg body weight, with exposure durations ranging from 20 to 24 weeks [1] [3] [7].
  • Reported Outcomes: The summaries note observations including disturbance of endocrine hormones, changes in serum lipid levels, and effects on intestinal microbiota [1] [7].

Metabolic Pathway Visualization

The relationship between organophosphorus pesticides, their metabolites, and observed biological effects can be conceptualized as follows:

G Pesticides Organophosphorus Pesticides (e.g., Chlorpyrifos) Metabolism Metabolic Breakdown (In Vivo) Pesticides->Metabolism DEP This compound (DEP) (Metabolite) Metabolism->DEP BiologicalEffects Observed Biological Effects DEP->BiologicalEffects Oral Administration

This diagram illustrates the role of this compound as a metabolite of pesticides and its link to physiological effects, based on the described animal studies [1] [7] [5].

Safety and Handling Information

This compound requires careful handling. The following GHS hazard statements are reported:

  • H315: Causes skin irritation [3].
  • H319: Causes serious eye irritation [3].
  • H335: May cause respiratory irritation [3].
  • H372: Causes damage to organs through prolonged or repeated exposure [3].

References

Application Notes and Protocols: Diethyl Chlorophosphate in Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Document ID: ANP-DECP-001 | Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chlorophosphate (DECP) is a vital organophosphorus reagent extensively used as a key intermediate in the synthesis of various phosphate esters. These esters find significant applications across multiple domains, including the development of active pharmaceutical ingredients (APIs), agrochemicals (pesticides and herbicides), and flame retardants [1] [2]. Its high reactivity allows for the efficient introduction of phosphonate groups into organic molecules, facilitating the creation of compounds with enhanced biological and chemical properties [2]. These Application Notes provide detailed, actionable protocols for researchers to leverage DECP in synthetic chemistry, ensuring reproducibility, safety, and high yield.

Material Specifications and Handling

Diethyl chlorophosphate (CAS 814-49-3) is commercially available with typical purity levels exceeding 97% to 98% [3] [4] [2]. For sensitive applications like pharmaceutical intermediate synthesis, sourcing high-purity grade (≥98%) is critical to minimize side reactions and ensure the efficacy of the final product [1] [2].

Safety Note: DECP is a reactive and moisture-sensitive compound. All reactions should be carried out under an inert atmosphere, such as argon, using standard Schlenk techniques or in a glovebox to prevent hydrolysis and ensure reaction integrity [3] [5]. Personal protective equipment (PPE) including gloves, safety goggles, and a lab coat is mandatory.

Experimental Protocols

The following sections outline two distinct, validated methodologies for using DECP.

Protocol A: Phosphorylation of Geraniol

This protocol describes the synthesis of geranyl diethyl phosphate, a useful intermediate, adapting a procedure from Organic Syntheses [3].

3.1.1. Procedure
  • Reaction Setup: In an argon-filled glove box, add geraniol (1.54 g, 10.0 mmol) and pyridine (0.87 mL, 10.8 mmol) to a 50 mL round-bottom flask containing a magnetic stir bar. Seal the flask with a rubber septum.
  • Solvent Addition: Transfer the flask out of the glove box and, under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe.
  • Reagent Addition: Cool the mixture to 0°C in an ice-water bath. Add diethyl chlorophosphate (1.40 mL, 10.0 mmol) dropwise via syringe over 5 minutes.
  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 18 hours). Monitor the reaction by TLC (Silica Gel, 1:1 Hexanes:Ethyl Acetate; ceric ammonium molybdate stain). The product (Rf = 0.31) has a lower mobility than the starting geraniol (Rf = 0.56).
  • Work-up: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL). Combine the organic layers and wash sequentially with:
    • Dilute hydrochloric acid (2 × 15 mL)
    • Dilute sodium hydroxide solution (4 × 15 mL)
    • Brine (2 × 15 mL)
  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 70% ethyl acetate in hexanes. This yields geranyl this compound as a pale yellow oil.
3.1.2. Analytical Data

The pure product exhibits the following characteristics [3]:

  • IR (film, cm⁻¹): 2980, 2917, 1457, 1395, 1263, 1034, 820.
  • ¹H NMR (400 MHz, CDCl₃): δ 5.40 (m, 1H), 5.08 (m, 1H), 4.57 (t, J = 7.8 Hz, 2H), 4.11 (quin, J = 7.3 Hz, 4H), 2.03-2.13 (m, 4H), 1.71 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H), 1.34 (dt, J = 0.9, 7.4 Hz, 6H).
  • HRMS (FAB): m/z calcd for C₁₄H₂₇NaO₄P⁺ [M+Na]⁺: 313.1545; found: 313.1534.
Protocol B: Synthesis of Phosphate-Functionalized Linear Polyglycidol

This protocol demonstrates the post-polymerization modification of a polymer, a common technique in materials science [4].

3.2.1. Procedure
  • Reaction Setup: Dissolve linear polyglycidol (1.0 g, ~13.5 mmol of hydroxyl groups) in anhydrous pyridine (20 mL) in a dried 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.165 g, 1.35 mmol) as a nucleophilic catalyst.
  • Phosphorylation: Cool the solution to 0°C. Add diethyl chlorophosphate (2.1 mL, 14.9 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
  • Stirring and Heating: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
  • Precipitation and Work-up: Precipitate the polymer by dropping the reaction mixture into a large excess of ice-cold diethyl ether. Collect the solid by filtration and re-dissolve in a minimal amount of dichloromethane. Reprecipitate this solution into cold diethyl ether twice more to remove pyridine salts and excess reagents thoroughly.
  • Drying: Dry the resulting polymer under high vacuum at 40°C for 24 hours to obtain the this compound-functionalized polyglycidol as a white solid.

Note: The degree of functionalization can be tailored by varying the molar equivalents of DECP relative to the polymer's hydroxyl groups [4].

Data Summary and Experimental Parameters

The following tables consolidate key quantitative data and reaction parameters from the provided protocols for easy comparison and planning.

Table 1: Summary of Reagents and Quantities

Protocol Geraniol Pyridine Diethyl Chlorophosphate Solvent Catalyst
A: Geraniol 1.54 g, 10.0 mmol 0.87 mL, 10.8 mmol 1.40 mL, 10.0 mmol 10 mL Toluene -
B: Polyglycidol 1.0 g Polymer 20 mL (as solvent) 2.1 mL, 14.9 mmol Pyridine 0.165 g DMAP

Table 2: Summary of Reaction Conditions and Outcomes

Protocol Temperature Time Atmosphere Work-up & Purification Yield
A: Geraniol 0°C → RT ~18 hours Argon Extraction, Column Chromatography ~90% (crude)
B: Polyglycidol 0°C → RT ~13 hours Argon Precipitation, Filtration High (not quantified)

Workflow and Reaction Pathway Visualization

The following diagram illustrates the general phosphorylation workflow using DECP, as exemplified in Protocol A.

G Start Start: Alcohol (e.g., Geraniol) Reaction Phosphorylation Reaction Start->Reaction DECP Reagent: Diethyl Chlorophosphate DECP->Reaction Base Base (e.g., Pyridine) Base->Reaction Product Product: This compound Ester Reaction->Product Main Product Byproduct Byproduct: Pyridinium Salt Reaction->Byproduct HCl Scavenged

Figure 1: General phosphorylation workflow. The reaction involves a base-scavenged coupling between an alcohol and DECP.

Applications and Market Context

The products of DECP-mediated reactions are crucial intermediates in high-value industries. The global market for DECP is projected to grow significantly, from USD 350 million in 2023 to approximately USD 580 million by 2032, reflecting a CAGR of 6.2% [1]. This growth is primarily fueled by its applications in:

  • Pharmaceuticals: Synthesis of APIs with antiviral, antibacterial, and antitumor properties [1] [2].
  • Agrochemicals: Production of pesticides and herbicides essential for global food security [6] [1].
  • Flame Retardants: Formulation of fire-resistant materials for electronics, textiles, and construction [1].
  • Polymer Science: Functionalization of polymers like polyglycidol for specialized materials with tailored properties [4].

Troubleshooting and Best Practices

  • Low Yields: Ensure strict anhydrous conditions and the use of high-purity, dry solvents. The exclusion of moisture is critical. In polymer functionalization (Protocol B), the use of a nucleophilic catalyst like DMAP is essential for achieving a high degree of substitution [4].
  • Impurities: The crude product from Protocol A typically contains ~10% impurities, including unreacted geraniol and side products, which are effectively removed by silica gel chromatography [3].
  • Scale-up: For larger-scale reactions, ensure efficient cooling during the exothermic addition of DECP. Automated syringe pumps can provide better control over addition rates.

Conclusion

Diethyl chlorophosphate remains an indispensable reagent for the efficient and selective synthesis of this compound esters. The protocols outlined herein provide robust and reproducible methodologies for researchers in chemical and pharmaceutical development. Its versatility across small molecules and polymer systems, coupled with a strong market outlook, underscores its continued importance in industrial and research chemistry.

References

Comprehensive Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Diethyl Phosphonate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Background

The Horner-Wadsworth-Emmons reaction stands as a cornerstone transformation in organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from carbonyl compounds and phosphonate-stabilized carbanions. First reported by Leopold Horner in 1958 and further developed by Wadsworth and Emmons in 1961, this reaction has become an indispensable tool in synthetic organic chemistry, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals [1] [2] [3]. The HWE reaction offers several significant advantages over the classical Wittig reaction, including enhanced nucleophilicity of the carbanion species, milder reaction conditions, and the production of water-soluble phosphate byproducts that facilitate purification [1] [4] [5].

Diethyl phosphonate and its derivatives serve as fundamental reagents in the HWE reaction, providing a versatile platform for the olefination of aldehydes and ketones. The general transformation involves the deprotonation of a phosphonate ester to generate a stabilized carbanion, which subsequently attacks a carbonyl compound to form an alkene with predominant (E)-selectivity [1] [5]. This application note provides detailed protocols, mechanistic insights, and practical guidance for researchers implementing the diethyl phosphonate-based HWE reaction in synthetic campaigns, with particular emphasis on achieving high stereoselectivity and functional group compatibility.

Reaction Mechanism and Stereochemical Principles

Mechanistic Pathway

The mechanism of the HWE reaction proceeds through a well-defined sequence of steps that culminate in the formation of a carbon-carbon double bond:

  • Step 1: Deprotonation - A strong base abstracts the acidic α-proton from the diethyl phosphonate reagent, generating a phosphonate-stabilized carbanion. This carbanion exhibits enhanced nucleophilicity compared to Wittig ylides while maintaining lower basicity [1] [5].
  • Step 2: Carbonyl Addition - The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate. This addition step is generally rate-limiting and reversible under many conditions [1].
  • Step 3: Oxaphosphetane Formation - The β-hydroxyphosphonate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This cyclic structure plays a crucial role in determining the stereochemical outcome of the reaction [1] [6].
  • Step 4: Elimination - The oxaphosphetane collapses via pseudorotation and elimination, producing the desired alkene product and diethyl phosphate as a water-soluble byproduct [1] [6].

The following diagram illustrates the complete mechanistic pathway:

G Deprotonation Deprotonation Carbanion Carbanion Deprotonation->Carbanion Base CarbonylAddition CarbonylAddition Carbanion->CarbonylAddition + Carbonyl BetaHydroxy BetaHydroxy CarbonylAddition->BetaHydroxy Oxaphosphetane Oxaphosphetane BetaHydroxy->Oxaphosphetane Cyclization Elimination Elimination Oxaphosphetane->Elimination AlkeneProduct AlkeneProduct Elimination->AlkeneProduct PhosphateByproduct PhosphateByproduct Elimination->PhosphateByproduct

Factors Governing Stereoselectivity

The HWE reaction using diethyl phosphonate typically favors formation of (E)-alkenes, which can be rationalized through several interconnected factors:

  • Thermodynamic Control: The reversibility of the initial carbonyl addition enables equilibration between diastereomeric β-hydroxyphosphonate intermediates, favoring the pathway that leads to the more stable (E)-configured alkene [1] [2].
  • Steric Considerations: During oxaphosphetane formation, bulky substituents preferentially orient themselves to minimize steric interactions, directing the reaction toward the (E)-isomer [1] [5].
  • Cation Effects: The identity of the counterion significantly influences stereoselectivity. Sodium cations typically promote higher (E)-selectivity compared to lithium or potassium counterions [7]. Recent studies with magnesium cations have demonstrated exceptional (E)-selectivity across various temperatures [7].
  • Reaction Temperature: Elevated temperatures generally enhance (E)-selectivity by promoting equilibration of intermediates, allowing the system to reach the thermodynamic minimum [1] [7].

Quantitative Data and Optimization Parameters

Base and Cation Effects on Stereoselectivity

Table 1: Influence of Base and Cation on HWE Reaction Selectivity with Diethyl Phosphonate Derivatives

Base Cation Temperature E:Z Ratio Yield (%) Application Notes
NaH Na⁺ -20°C to 0°C 95:5 to 97:3 82-94% High (E)-selectivity with aliphatic aldehydes [8] [7]
NaHMDS Na⁺ 0°C to rt 95:5 to 97:3 84-85% Excellent (E)-selectivity, particularly with 3-phenylpropanal [7]
KHMDS K⁺ 0°C to rt 88:12 to 91:9 77-79% Moderate (E)-selectivity [7]
LHMDS Li⁺ -78°C 40:60 27% (Z)-selective at low temperatures [7]
LHMDS Li⁺ rt 85:15 73% Temperature-dependent selectivity reversal [7]
iPrMgBr Mg²⁺ rt 98:2 to 99:1 58-73% Exceptional (E)-selectivity across temperatures [7]
Structural and Temperature Effects

Table 2: Influence of Substrate Structure and Reaction Conditions on Stereoselectivity

Phosphonate Type Aldhyde Substrate Temperature E:Z Ratio Notes
Standard Diethyl Aromatic Aldehydes -20°C to rt >95:5 Consistently high (E)-selectivity [1] [7]
Standard Diethyl Aliphatic Aldehydes -20°C to rt 80:20 to 97:3 Variable selectivity, base-dependent [8] [7]
Still-Gennari Type Various Aldehydes -78°C 2:98 to 16:84 Z-selective protocol [8]
α-Branched Phosphonate Aliphatic Aldehydes Standard 5:95 to 95:5 Highly dependent on steric bulk [1]

Experimental Protocols

Standard (E)-Selective HWE Protocol Using NaH

Materials:

  • Diethyl phosphonoacetate (1.0 equiv)
  • Aldehyde substrate (1.0-1.2 equiv)
  • Sodium hydride (60% dispersion in mineral oil, 1.1-1.3 equiv)
  • Anhydrous THF, DME, or DMF
  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Place the diethyl phosphonoacetate (typically 1.0 mmol scale) in a flame-dried round-bottom flask under inert atmosphere.
  • Add anhydrous THF (0.1-0.5 M concentration) and cool the solution to -20°C using a CaCl₂-ice bath.
  • Add sodium hydride (1.1 equiv) portionwise with stirring. Caution: Vigorous hydrogen gas evolution.
  • Stir the resulting mixture at -20°C for 30-60 minutes until gas evolution ceases.
  • Add the aldehyde substrate (1.0 equiv) dropwise as a solution in minimal THF.
  • Allow the reaction mixture to warm slowly to 0°C and stir until completion (typically 1-3 hours, monitored by TLC or LC-MS).
  • Quench carefully with saturated aqueous NH₄Cl solution.
  • Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel [1] [8] [6].

Typical Performance: This procedure generally provides (E)-alkenes in 82-94% yield with 97:3 E:Z selectivity for most aldehyde substrates [8].

Mild HWE Conditions for Base-Sensitive Substrates (Masamune-Roush)

Materials:

  • Diethyl phosphonoacetate (1.0 equiv)
  • Aldehyde substrate (1.0 equiv)
  • DBU (1.5 equiv)
  • Anhydrous LiCl (1.6 equiv)
  • Anhydrous MeCN or THF

Procedure:

  • Flame-dry LiCl under vacuum and maintain under inert atmosphere.
  • Suspend the aldehyde (1.0 mmol), LiCl (1.6 equiv), and diethyl phosphonoacetate (1.5 equiv) in anhydrous MeCN (0.2 M).
  • Cool the suspension to -15°C and add DBU (1.5 equiv) dropwise via syringe.
  • Allow the reaction to warm slowly to 0°C over 1 hour, then to room temperature for an additional 10-30 minutes.
  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify by flash chromatography [6] [3].

Applications: This method is particularly valuable for base-sensitive substrates or when using ketones as electrophiles, typically providing (E)-alkenes in high yield and selectivity [6] [3].

Still-Gennari (Z)-Selective Modification

While diethyl phosphonate typically gives (E)-selectivity, researchers should be aware of the complementary Still-Gennari protocol for accessing (Z)-alkenes:

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv)
  • KHMDS (1.0-1.1 equiv)
  • 18-crown-6 (1.1-2.0 equiv)
  • Anhydrous THF

Procedure:

  • Dissolve the phosphonate reagent in anhydrous THF and cool to -78°C.
  • Add 18-crown-6 followed by KHMDS solution and stir vigorously for 1-1.5 hours.
  • Warm to -46°C, add aldehyde substrate, and maintain at -46°C for 3 hours.
  • Gradually warm to 5°C over 2 hours, then quench with saturated NH₄Cl.
  • Extract with DCM, dry, concentrate, and purify by chromatography [8] [6].

Performance: This method typically provides Z-selectivity up to 98:2 Z:E ratio [8].

Applications in Complex Molecule Synthesis

The HWE reaction using diethyl phosphonate has enabled the synthesis of numerous complex natural products and pharmaceuticals:

  • Macrolide Formation: Intramolecular HWE reactions have been employed in the synthesis of macrocyclic lactones, such as in the total synthesis of cytotoxic macrolides pestalotioprolides E and F, where ring-closing olefination constructed a 14-membered lactone framework [4] [3].
  • Polyene Synthesis: The reliable (E)-selectivity of the HWE reaction makes it ideal for the synthesis of conjugated polyene systems found in natural products like vitamin D analogs and related compounds [2] [3].
  • Cytochalasan Synthesis: The HWE reaction has been employed as a key transformation in the synthesis of various cytochalasans, complex fungal metabolites with diverse biological activities [3].
  • Carbon Chain Elongation: The reaction serves as a fundamental method for one-carbon homologation of carbonyl compounds to α,β-unsaturated esters, nitriles, and ketones, which are versatile intermediates in multistep syntheses [6] [3].

The following workflow illustrates a typical retrosynthetic application of the HWE reaction:

G NaturalProduct Complex Natural Product AlkeneIntermediate Alkene Segment NaturalProduct->AlkeneIntermediate HWEReaction HWE Reaction AlkeneIntermediate->HWEReaction Aldehyde Aldehyde Fragment Phosphonate Diethyl Phosphonate HWEReaction->Aldehyde HWEReaction->Phosphonate

Troubleshooting and Practical Considerations

Common Challenges and Solutions
  • Low (E)-Selectivity: Increase reaction temperature to promote equilibration or switch to sodium-based bases. For aliphatic aldehydes, consider using iPrMgBr as base [7].
  • Poor Conversion: Ensure complete formation of the phosphonate carbanion by extending deprotonation time or using stronger bases. For sterically hindered substrates, increase reaction temperature or use higher boiling solvents like toluene.
  • Byproduct Formation: The water-soluble dialkylphosphate byproduct should be removed by aqueous extraction during workup. If persistent, acidify the aqueous layer to protonate the phosphate salt [1] [4].
  • Sensitive Functional Groups: Employ the Masamune-Roush conditions (DBU/LiCl) for base-sensitive substrates or when epimerization is a concern [6] [3].
Safety Considerations
  • Hydrogen Gas Evolution: When using NaH, always conduct reactions in well-ventilated areas or under fume hoods to avoid hydrogen accumulation.
  • Moisture Sensitivity: All reagents and solvents should be rigorously dried, and reactions performed under inert atmosphere to prevent hydrolysis of the phosphonate carbanion.
  • Personal Protection: Standard laboratory PPE including gloves and safety glasses should be worn, particularly when handling strong bases or reactive aldehydes.

Conclusion

The Horner-Wadsworth-Emmons reaction using diethyl phosphonate remains a fundamental transformation in the synthetic organic chemistry repertoire, offering reliable access to (E)-configured alkenes with high stereoselectivity and functional group tolerance. Through careful selection of base, cation, and reaction conditions, synthetic chemists can optimize this transformation for a wide range of applications from simple chain elongation to the construction of complex molecular architectures in natural product synthesis. The protocols outlined in this document provide researchers with practical guidance for implementing this valuable reaction in drug discovery and development campaigns.

References

Comprehensive Application Notes and Protocols: Michaelis-Becker Reaction with Diethyl Phosphonate Alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Michaelis-Becker Reaction

The Michaelis-Becker reaction represents a fundamental method in organophosphorus chemistry for the formation of carbon-phosphorus (C-P) bonds, specifically enabling the preparation of phosphonate esters through the nucleophilic substitution of alkyl halides with alkali metal salts of H-phosphonates. This transformation, first described in the late 19th century, has maintained its relevance in modern synthetic chemistry due to its utility in accessing biologically active compounds and synthetic intermediates that serve as isosteric analogs of phosphate esters. The reaction typically employs dialkyl phosphonates, such as diethyl phosphonate, which are deprotonated using strong bases to generate nucleophilic phosphonate anions capable of displacing halides from various electrophiles. [1] [2]

Compared to the related Michaelis-Arbuzov reaction, the Michaelis-Becker approach offers distinct advantages under certain conditions, particularly in terms of reaction mildness and potentially reduced side products. However, traditional Michaelis-Becker conditions have historically required strong bases and sometimes resulted in mixtures of products through competing single electron transfer (SET) mechanisms, especially with substrates possessing pseudo-halide character. Recent methodological advances have addressed these limitations through the development of sustainable catalytic systems and milder reaction conditions, significantly expanding the synthetic utility and application scope of this valuable transformation. [2]

Reaction Mechanism and Fundamentals

Mechanistic Pathway

The Michaelis-Becker reaction proceeds through a nucleophilic substitution mechanism (S~N~2) wherein a phosphonate anion attacks an alkyl halide electrophile. The reaction begins with deprotonation of the P-H bond in diethyl phosphonate using a strong base, generating a phosphonate anion that serves as the key nucleophilic species. This anion then attacks the electrophilic carbon of the alkyl halide, resulting in displacement of the halide ion and formation of a new carbon-phosphorus bond. The reaction proceeds with inversion of configuration at chiral centers due to the S~N~2 mechanism, and the rate is highly dependent on both the stability of the phosphonate anion and the steric accessibility of the alkyl halide carbon center. [1] [2]

The mechanistic pathway can be summarized in three critical steps: (1) deprotonation of the H-phosphonate diester using a strong base to generate the nucleophilic phosphonate anion; (2) nucleophilic attack on the alkyl halide substrate, leading to C-P bond formation with concomitant halide displacement; and (3) workup to isolate the resulting phosphonate ester product. Under certain conditions, particularly with highly reactive substrates, competing single electron transfer (SET) pathways may occur, leading to byproduct formation. Careful control of reaction parameters, including base strength, temperature, and solvent polarity, can minimize these competing pathways. [2]

G A Diethyl phosphonate B Base A->B Deprotonation C Phosphonate anion B->C Generated D Alkyl halide C->D Nucleophilic attack E Transition state D->E S_N2 pathway F Diethyl alkylphosphonate E->F Halide displacement

Figure 1: Mechanistic pathway of the Michaelis-Becker reaction showing the key steps from diethyl phosphonate to the final phosphonate product through an S~N~2 mechanism.

Historical Context and Modern Adaptations

The Michaelis-Becker reaction has evolved significantly since its initial discovery. The traditional approach required stoichiometric strong bases and often suffered from limitations in functional group tolerance. Modern adaptations have focused on addressing these limitations through the development of catalytic systems and green chemistry principles. The introduction of phase transfer catalysts and the use of alternative reaction media like polyethylene glycol (PEG-400) have significantly improved the sustainability and efficiency of the transformation. These advances have expanded the substrate scope to include sensitive functional groups that would not survive traditional reaction conditions, thereby broadening the synthetic utility of the Michaelis-Becker reaction in complex molecule synthesis. [1] [2]

Experimental Protocols

Traditional Michaelis-Becker Reaction

The following protocol describes the classical Michaelis-Becker reaction between diethyl phosphonate and an alkyl halide, adapted from literature procedures for the synthesis of diethyl pyridine-2-phosphonate: [3]

  • Step 1: Formation of the phosphonate anion - Under an inert atmosphere (argon or nitrogen), add butyllithium (23% in hexane, 12.6 mL, 0.03 mol) dropwise to a stirred solution of diethyl phosphonate (5.0 g, 0.036 mol) in dry THF at -20 to -30°C over a period of 2 hours. Maintain the temperature strictly below -15°C throughout the addition to prevent decomposition of the phosphonate anion. The resulting mixture contains the lithium diethyl phosphonate intermediate. [3]

  • Step 2: Nucleophilic substitution - To the freshly prepared phosphonate anion from Step 1, add a solution of the alkyl halide (0.03 mol) in diethyl phosphonate (8 mL) dropwise over 1 hour at -15°C. After complete addition, allow the reaction mixture to warm gradually to room temperature and stir overnight (approximately 12-16 hours). Monitor reaction progress by TLC or LC-MS. [3]

  • Step 3: Workup and purification - Quench the reaction by careful addition of water (20 mL) with stirring. Extract the aqueous layer with chloroform (3 × 15 mL), combine the organic extracts, and dry over anhydrous magnesium sulfate. For the specific case of diethyl pyridine-2-phosphonate, the product can be further purified by extraction with 4N HCl, basification, and re-extraction to afford the pure product (5.2 g, 67% yield). [3]

Modern Sustainable Protocol

This green chemistry approach utilizes a PEG/KI catalytic system for the synthesis of benzyl phosphonates under mild conditions: [2]

  • Step 1: Reaction setup - To a stirred mixture of benzyl halide (1 mmol), diethyl phosphite (1 mmol), anhydrous powdered K~2~CO~3~ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) at room temperature. No additional drying is required for PEG-400, but the K~2~CO~3~ should be finely powdered to maximize surface area. [2]

  • Step 2: Reaction monitoring - Stir the reaction mixture at room temperature (28°C) for 6 hours. Monitor reaction progress by TLC (petroleum ether/ethyl acetate 10%). The reaction typically reaches completion within 6 hours, though electron-deficient benzyl halides may require slightly longer reaction times. [2]

  • Step 3: Product isolation - After complete conversion, extract the product with diethyl ether (2 × 10 mL). Combine the organic extracts and concentrate under reduced pressure. Purify the residual oil by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (typically 10-30% ethyl acetate) to afford the pure benzyl phosphonate. Typical yields range from 82-98% depending on the substitution pattern of the benzyl halide. [2]

Experimental Data and Optimization

Optimization of Reaction Conditions

Extensive optimization studies have identified key parameters for achieving high yields in the Michaelis-Becker reaction. The following table summarizes the effect of various bases and solvents on the model reaction between benzyl chloride and diethyl phosphite: [2]

Table 1: Optimization of reaction conditions for benzyl phosphonate synthesis

Entry Solvent Base Additive Yield (%)
1 MeCN K~2~CO~3~ - 23
2 DMF K~2~CO~3~ - 45
3 THF K~2~CO~3~ - 28
4 - K~2~CO~3~ - 20
5 PEG-400 K~2~CO~3~ - 60
6 PEG-400 Li~2~CO~3~ - 35
7 PEG-400 Li~2~CO~3~ KI 52
8 PEG-400 Na~2~CO~3~ - 48
9 PEG-400 Na~2~CO~3~ KI 61
10 PEG-400 Cs~2~CO~3~ KI 63
11 PEG-400 KOH - 60
12 PEG-400 K~2~CO~3~ KI 97

The optimization data clearly demonstrates the superior performance of the PEG-400/KI/K~2~CO~3~ system, which provides excellent yield under mild conditions. The role of PEG-400 extends beyond that of a mere solvent; it also functions as a phase transfer catalyst by chelating the potassium cation and enhancing the nucleophilicity of the phosphonate anion. The iodide additive facilitates in situ conversion of benzyl chlorides to the more reactive benzyl iodides through a Finkelstein-type halide exchange, significantly accelerating the subsequent substitution reaction. [2]

Substrate Scope and Limitations

The Michaelis-Becker reaction demonstrates considerable versatility across a range of substrate classes. The following table illustrates the scope of the sustainable PEG/KI protocol with various benzyl halides: [2]

Table 2: Substrate scope for benzyl phosphonate synthesis using PEG/KI protocol

Entry Benzyl Halide Product Yield (%)
1 Benzyl chloride Diethyl benzylphosphonate 98
2 4-Methylbenzyl chloride Diethyl (4-methylbenzyl)phosphonate 92
3 4-Chlorobenzyl chloride Diethyl (4-chlorobenzyl)phosphonate 89
4 4-Bromobenzyl chloride Diethyl (4-bromobenzyl)phosphonate 91
5 4-Nitrobenzyl chloride Diethyl (4-nitrobenzyl)phosphonate 88
6 2-Methylbenzyl chloride Diethyl (2-methylbenzyl)phosphonate 93
7 Benzyl bromide Diethyl benzylphosphonate 98
8 4-Methoxybenzyl chloride Diethyl (4-methoxybenzyl)phosphonate 91
9 3-Nitrobenzyl chloride Diethyl (3-nitrobenzyl)phosphonate 90
10 2-Chlorobenzyl chloride Diethyl (2-chlorobenzyl)phosphonate 93
11 3-Bromobenzyl chloride Diethyl (3-bromobenzyl)phosphonate 90
12 2-Nitrobenzyl chloride Diethyl (2-nitrobenzyl)phosphonate 94
13 3,4-Dichlorobenzyl chloride Diethyl (3,4-dichlorobenzyl)phosphonate 82

The substrate scope analysis reveals several important trends. Electron-donating groups (e.g., methyl, methoxy) generally provide excellent yields, while electron-withdrawing groups (e.g., nitro, halogen) result in slightly diminished but still good yields. Ortho-substituted substrates show moderate steric effects, with yields slightly reduced but still synthetically useful. The protocol demonstrates excellent functional group tolerance toward halogens (Cl, Br), nitro groups, and ethers, which remain intact under the mild reaction conditions. The method works equally well with both benzyl chlorides and bromides, with the latter sometimes providing marginally faster reaction rates. [2]

Critical Parameters and Troubleshooting

Essential Reaction Parameters

Successful execution of the Michaelis-Becker reaction requires careful attention to several critical parameters:

  • Moisture exclusion - While the modern PEG/KI protocol is less sensitive to moisture than traditional approaches, rigorous exclusion of water remains essential for consistent high yields, particularly when using strong bases like n-BuLi. Ensure all glassware is properly dried and maintain an inert atmosphere throughout the reaction. [3] [2]

  • Temperature control - The initial formation of the phosphonate anion using strong bases must be performed at low temperatures (-20 to -30°C) to prevent decomposition and side reactions. Once the anion is formed, the reaction with alkyl halides can typically proceed at room temperature. [3]

  • Base selection - The choice of base significantly impacts reaction efficiency. For acid-sensitive substrates, mild bases like K~2~CO~3~ in PEG-400 are preferable. For less reactive substrates, stronger bases such as n-BuLi or NaH may be necessary. [3] [2]

  • Solvent effects - Polar aprotic solvents generally facilitate better ion separation and higher reactivity. PEG-400 offers the dual advantage of being both a green solvent and a phase transfer catalyst, making it ideal for modern applications. [2]

Troubleshooting Common Issues
  • Low yields - If reaction yields are suboptimal, consider increasing the reaction time, adding catalytic KI to enhance reactivity through halide exchange, or ensuring the base is freshly powdered and fully anhydrous. [2]

  • Formation of byproducts - Side products often arise from competing elimination pathways or decomposition of the phosphonate anion. Using milder bases, lower temperatures, or switching to less reactive phosphonate equivalents can mitigate these issues. [2]

  • Incomplete conversion - For recalcitrant substrates, consider using a slight excess of the phosphonate nucleophile (1.2-1.5 equivalents) or switching to a more reactive halide source (bromide instead of chloride). [2]

  • Purification difficulties - Phosphonate esters can be challenging to purify due to their polarity and tendency to act as ligands for metal ions. Use high-purity silica for chromatography and consider pre-treating it with a small amount of triethylamine to minimize decomposition during purification. [3]

Applications in Synthesis

Synthesis of Biologically Active Compounds

Diethyl phosphonate derivatives prepared via the Michaelis-Becker reaction serve as key intermediates for numerous biologically active compounds:

  • Acyclic nucleoside phosphonates (ANPs) - These compounds represent an important class of antiviral agents that contain a phosphonomethyl moiety instead of the labile phosphate ester group, conferring resistance to enzymatic degradation. Notable examples include adefovir (PMEA) and tenofovir, which are approved for treatment of hepatitis B and HIV infections. The Michaelis-Becker reaction enables the introduction of the phosphonate moiety in the synthesis of ANP analogs. [4]

  • α-Aminophosphonic acids - These compounds, which are phosphonic analogs of natural amino acids, exhibit diverse biological activities including herbicidal, antibacterial, and enzyme inhibitory properties. The Michaelis-Becker reaction with N-chloromethylphthalimide derivatives provides efficient access to α-aminophosphonates, which can be subsequently deprotected to yield the target acids. [1]

  • Bone-targeting agents - Bisphosphonates such as dronates, used to treat osteoporosis and bone metastases, can be synthesized using methodologies derived from the Michaelis-Becker approach. These compounds exhibit high affinity for bone mineral and inhibit osteoclast-mediated bone resorption. [5]

Application in Horner-Wadsworth-Emmons Olefination

Phosphonates prepared via the Michaelis-Becker reaction serve as key precursors for Horner-Wadsworth-Emmons (HWE) reactions, which represent a widely used method for carbon-carbon double bond formation. The HWE reaction employs phosphonate-stabilized carbanions in reactions with carbonyl compounds to generate alkenes with often superior E-selectivity compared to the related Wittig reaction. The utility of this transformation in complex molecule synthesis underscores the importance of reliable methods for phosphonate preparation, such as the Michaelis-Becker reaction. [3]

G A Michaelis-Becker Reaction B Diethyl alkylphosphonates A->B C Horner-Wadsworth-Emmons Reaction B->C D Substituted Alkenes C->D E Pharmaceutical Intermediates D->E F Material Science Applications D->F G Agrochemicals D->G

Figure 2: The synthetic utility of Michaelis-Becker derived phosphonates extends to multiple applications through their use in Horner-Wadsworth-Emmons reactions, enabling access to various valuable chemical classes.

Conclusion

The Michaelis-Becker reaction remains a fundamentally important transformation for the preparation of phosphonate esters, which serve as valuable intermediates in synthetic chemistry and as bioactive compounds in their own right. The traditional approach, while effective, has been significantly enhanced through the development of modern sustainable protocols that offer improved efficiency, milder conditions, and reduced environmental impact. The PEG/KI catalytic system represents a particularly advance, enabling high-yielding transformations at room temperature with exceptional functional group tolerance.

These application notes provide comprehensive protocols that researchers can adapt for the synthesis of diverse phosphonate targets. The troubleshooting guidance and optimization data should assist in overcoming common challenges encountered in practice. As pharmaceutical and materials research continues to explore the unique properties of organophosphorus compounds, reliable methods for C-P bond formation such as the Michaelis-Becker reaction will maintain their central role in the synthetic chemist's toolkit.

References

Comprehensive Application Notes and Protocols: Diethyl Phosphonate in Hydrophosphonylation Reactions for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrophosphonylation Reactions

Hydrophosphonylation represents a fundamental transformation in organophosphorus chemistry wherein compounds containing P-H bonds, such as diethyl phosphonate, add across unsaturated bonds, particularly carbonyl groups (aldehydes, ketones) and imines. This reaction provides direct access to α-functionalized phosphonates—primarily α-hydroxyphosphonates (via Pudovik/Abramov reactions) and α-aminophosphonates—which serve as key intermediates in medicinal chemistry and drug development. Diethyl phosphonate [(C₂H₅O)₂P(O)H] is widely employed as a versatile phosphorus nucleophile due to its commercial availability, handling convenience, and the biological relevance of its phosphonate products.

These reactions produce phosphorus analogs of naturally occurring amino acids and hydroxy acids, where the planar carboxyl group is replaced by a tetrahedral phosphonate moiety. This bioisosteric replacement often results in enhanced metabolic stability and improved binding characteristics, making these compounds valuable in pharmaceutical research. The products demonstrate diverse biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects, highlighting their significance in drug discovery programs [1] [2].

Table 1: Fundamental Hydrophosphonylation Reactions of Diethyl Phosphonate

Reaction Type Core Transformation Primary Products Key Features
Pudovik Reaction Addition to carbonyl compounds (aldehydes/ketones) α-Hydroxyphosphonates Atom-economical, typically base-catalyzed
Abramov Reaction Reaction with carbonyl compounds using trialkyl phosphites α-Hydroxyphosphonates Uses P(III) reagents, often acid-catalyzed
Aminophosphonylation Addition to imines (carbon-nitrogen double bonds) α-Aminophosphonates Produces amino acid analogs, can be stereoselective

Synthetic Applications and Methodologies

Synthesis of α-Hydroxyphosphonates

The synthesis of α-hydroxyphosphonates via hydrophosphonylation of carbonyl compounds represents one of the most extensively studied applications of diethyl phosphonate. These compounds serve as versatile intermediates for further transformations and exhibit intrinsic biological activities, including enzyme inhibition, antibacterial, and herbicidal properties [1]. The reaction proceeds through nucleophilic addition of the phosphorus atom to the electrophilic carbon of aldehydes or ketones, followed by protonation to yield the α-hydroxyphosphonate products.

Recent methodological advancements have focused on green chemistry principles, developing efficient catalytic systems that operate under mild conditions with reduced environmental impact. Researchers have explored various catalyst systems, including inorganic bases, eco-catalysts derived from biological sources, and solvent-free conditions. The table below summarizes optimized conditions for synthesizing α-hydroxyphosphonates using diethyl phosphonate:

Table 2: Catalytic Systems for α-Hydroxyphosphonate Synthesis via Pudovik Reaction

Catalyst/Conditions Loading Reaction Conditions Reaction Time Yield Range Substrate Scope
Ecocatalyst (Eco-MgZnOx) [3] 20-50 mg/mmol Solventless, 25-50°C 1-6 h 65-98% Aromatic, aliphatic aldehydes
Ba(OH)₂·8H₂O [4] 10 mol% THF, room temperature 15 min Up to 99% Aromatic aldehydes
Solvent-free grinding with Na₂CO₃ [1] 20 mol% Mechanochemical, room temperature 30 min 85-95% Aromatic aldehydes
K₃PO₄ [1] 5 mol% Solvent-free, 50°C 10-30 min 80-98% Aromatic aldehydes, some ketones
Choline hydroxide [1] 10 mol% Solvent-free, 60°C 1-3 h 75-95% Aromatic, heteroaromatic aldehydes

For less reactive substrates like ketones, more specialized conditions are often required. Titanium tetraisopropylate (5 mol%) in dichloromethane at room temperature provides good to excellent yields of α-alkyl-α-hydroxyphosphonates after 12-24 hours [1]. Similarly, butyllithium (0.1 mol%) in hexane under inert atmosphere effectively promotes the addition to ketones, though it requires more complex work-up procedures [1].

Synthesis of α-Aminophosphonates

α-Aminophosphonates represent phosphorus analogs of natural α-amino acids and display a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties [2]. These compounds are typically synthesized via hydrophosphonylation of imines, which can be generated in situ or pre-formed. The reaction demonstrates excellent diastereoselectivity when employing chiral auxiliaries, providing access to enantiomerically enriched aminophosphonates of pharmacological interest.

Recent advances have highlighted the incorporation of fluorinated groups to enhance biological activity and optimize pharmacokinetic properties. Fluorinated α-aminophosphonates have shown particular promise as urokinase inhibitors—an extracellular proteolytic enzyme overexpressed in metastatic solid tumors—making them attractive candidates for cancer therapy [2]. The mechanochemical preparation of chiral imines followed by hydrophosphonylation has emerged as an efficient, solvent-free approach to these valuable compounds.

Table 3: Methods for α-Aminophosphonate Synthesis Using Diethyl Phosphonate

Methodology Reaction Conditions Catalyst Yield Range Diastereoselectivity Key Features
Mechanochemical [2] Solvent-free, grinding, rt None 47-93% 74:26 to 95:5 dr Green approach, high diastereoselectivity
NH-Iminophosphonate Reduction [5] Borane-dimethyl sulfide (BMS), CH₂Cl₂, 0°C to rt None 65-85% N/A Provides free NH₂ aminophosphonates
Conventional Solution-phase [2] Toluene, 80°C, 2-4 h None 50-90% Variable Traditional approach

The NH-iminophosphonate pathway provides convenient access to α-aminophosphonates with free amino groups, avoiding tedious N-deprotection steps. These highly reactive intermediates, prepared from diethyl phosphite and electrophilic nitriles, can be selectively reduced with borane-dimethyl sulfide complex to yield the corresponding aminophosphonates [5]. This approach allows incorporation of difluoromethyl groups and heterocyclic moieties, enhancing the structural diversity and potential bioactivity of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of α-Hydroxyphosphonates via Ecocatalysis (Pudovik Reaction)

This protocol describes an environmentally friendly approach to α-hydroxyphosphonates using Eco-MgZnOx ecocatalysts derived from Zn-hyperaccumulating plant species Arabidopsis halleri [3].

Materials: Diethyl phosphonate, aldehyde substrate, Eco-MgZnOx ecocatalyst (20-50 mg/mmol aldehyde)

Procedure:

  • Place aldehyde (1.0 mmol) and diethyl phosphonate (1.2 mmol) in a round-bottom flask.
  • Add Eco-MgZnOx ecocatalyst (20-50 mg).
  • Stir the reaction mixture at 25-50°C under solvent-free conditions monitoring reaction progress by TLC.
  • Upon completion (1-6 hours), dilute the mixture with ethyl acetate (10 mL).
  • Separate the catalyst by filtration and wash with additional ethyl acetate.
  • Concentrate the combined organic phases under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography if necessary.

Notes: The ecocatalyst can be recovered by washing with ethanol, drying at 80°C, and recalcinating at 500°C for 2 hours for reuse. This method is applicable to aromatic, aliphatic, and heteroaromatic aldehydes, providing good to excellent yields (65-98%) with minimal environmental impact.

Protocol 2: Synthesis of α-Hydroxyphosphonates Using Ba(OH)₂·8H₂O Catalyst

This protocol employs inexpensive, commercially available barium hydroxide octahydrate as an efficient catalyst for the Pudovik reaction [4].

Materials: Diethyl phosphonate, aldehyde substrate, Ba(OH)₂·8H₂O, anhydrous THF

Procedure:

  • Dissolve aldehyde (1.0 mmol) and diethyl phosphonate (1.2 mmol) in anhydrous THF (3 mL) in a round-bottom flask.
  • Add Ba(OH)₂·8H₂O (10 mol%) to the reaction mixture.
  • Stir at room temperature for 15 minutes monitoring by TLC.
  • Upon completion, quench the reaction with saturated ammonium chloride solution (5 mL).
  • Extract with ethyl acetate (3 × 10 mL).
  • Dry the combined organic layers over anhydrous Na₂SO₄.
  • Concentrate under reduced pressure to obtain the crude product.
  • Purify by recrystallization from hexane/ethyl acetate.

Notes: This method avoids competing Cannizzaro and Tishchenko reactions that can occur with strong base catalysts. It provides excellent yields (up to 99%) with aromatic aldehydes containing both electron-donating and electron-withdrawing substituents. The reaction is complete within 15 minutes at room temperature.

Protocol 3: Diastereoselective Synthesis of Fluorinated α-Aminophosphonates

This protocol describes a mechanochemical approach to fluorine-containing α-aminophosphonates with potential anticancer activity [2].

Materials: Diethyl phosphonate, fluorinated aldehyde, chiral amine [(R)-(+)-1-(4-methoxyphenyl)ethylamine or similar], mortar and pestle

Procedure:

  • Imine formation: Grind aldehyde (2.0 mmol) and chiral amine (2.0 mmol) manually in a mortar for 10-15 minutes until TLC shows complete conversion.
  • Hydrophosphonylation: Add diethyl phosphonate (2.2 mmol) directly to the ground imine.
  • Continue grinding the mixture at room temperature for an additional 30-60 minutes.
  • Monitor reaction progress by TLC.
  • Upon completion, purify the crude product directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterize the product by NMR ([¹H], [¹³C], [³¹P], [¹⁹F]) and HRMS.

Notes: This solvent-free method provides good to high diastereoselectivity (74:26 to 95:5 dr) and yields (47-93%). The resulting fluorinated α-aminophosphonates have shown promise as urokinase plasminogen activator (uPA) inhibitors and exhibit activity against various cancer cell lines, including glioblastoma, ovarian cancer, and breast cancer models.

Biological Relevance and Applications

Bioactivity and Pharmaceutical Applications

α-Functionalized phosphonates prepared through hydrophosphonylation reactions demonstrate remarkable biological activities, making them valuable scaffolds in medicinal chemistry. α-Aminophosphonates serve as stable mimics of tetrahedral intermediates in peptide hydrolysis, effectively inhibiting enzymes that normally process amino acids and peptides [2]. This property underpins their application as enzyme inhibitors targeting proteases, hydrolases, and transferases relevant to various disease pathways.

Recent studies highlight fluorinated α-aminophosphonates as promising candidates for cancer therapy, particularly as inhibitors of the urokinase-type plasminogen activator (uPA) system—a therapeutic target for glioblastoma, breast, ovarian, colon, and pancreatic cancers [2]. These compounds interfere with tumor metastasis by inhibiting extracellular matrix degradation, a critical step in cancer progression. Additionally, bisphosphonate derivatives accessible through further transformation of hydrophosphonylation products show exceptional affinity for hydroxyapatite, enabling targeted drug delivery to bone tissue for treating osteoporosis and bone metastases [6].

The following diagram illustrates the role of α-aminophosphonates in cancer cell inhibition and their relationship to key biological targets:

G APA α-Aminophosphonates EnzymeInhibition Enzyme Inhibition APA->EnzymeInhibition uPAInhibition uPA System Inhibition APA->uPAInhibition BoneTargeting Bone-Targeting Applications APA->BoneTargeting Anticancer Anticancer Effects EnzymeInhibition->Anticancer Metastasis Inhibition of Tumor Metastasis uPAInhibition->Metastasis Anticancer->Metastasis Apoptosis Apoptosis Induction Anticancer->Apoptosis

Structure-Activity Relationships

Studies have revealed crucial structure-activity relationships for biologically active phosphonates. The presence of fluorine atoms in α-aminophosphonates significantly enhances their lipophilicity and metabolic stability, improving cell membrane penetration and bioavailability [2]. Additionally, bulky substituents on the amino group and aromatic rings with specific substitution patterns influence target binding affinity and selectivity. For instance, diaryl and diphenyl α-aminophosphonate derivatives demonstrate notable urokinase inhibitory activity, while modifications at the phosphonate ester (e.g., ethyl vs. methyl groups) can fine-tune physicochemical properties and in vivo efficacy [2].

Conclusion

Hydrophosphonylation reactions using diethyl phosphonate provide efficient, versatile methods for constructing biologically relevant α-functionalized phosphonates. The developed protocols—employing eco-catalysts, mechanochemical approaches, and conventional solution-phase conditions—offer synthetic flexibility for accessing diverse chemical space. These methodologies enable preparation of compounds with significant potential in drug development, particularly as targeted cancer therapeutics and enzyme inhibitors. The continued refinement of these transformations, especially regarding stereoselectivity and sustainability, promises to further expand their utility in medicinal chemistry and pharmaceutical sciences.

References

Comprehensive Application Notes: Diethyl Phosphate as a Biomarker for Chlorpyrifos Exposure Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diethyl Phosphate as a Biomarker of Chlorpyrifos Exposure

This compound (DEP) represents one of the six dialkyl phosphate (DAP) metabolites that serve as non-specific biomarkers for assessing human exposure to organophosphate pesticides (OPs), including the widely used insecticide chlorpyrifos [1]. As chlorpyrifos undergoes metabolic degradation in humans, it decomposes into several metabolites, with DEP and 3,5,6-trichloro-2-pyridinol (TCPy) serving as the primary urinary excretion products [2]. The detection of DEP in biological samples provides a practical indicator of internal exposure dose, integrating exposure from all relevant routes including dietary, residential, and occupational sources [3].

The significance of DEP monitoring extends beyond mere exposure confirmation, as epidemiological evidence has linked DAP metabolites with adverse neurodevelopmental outcomes, endocrine disruption, and respiratory effects in susceptible populations [3] [1]. Children demonstrate particular vulnerability to organophosphate pesticides due to physiological factors and behavioral characteristics that may intensify exposure and susceptibility [3]. Recent research has revealed that children chronically exposed to pesticides exhibit telomere shortening comparable to accelerated biological aging, highlighting the potential long-term consequences of exposure [3]. The biological monitoring of DEP and other DAP metabolites enables researchers and public health professionals to quantify exposure levels, identify high-risk populations, and evaluate the effectiveness of intervention strategies aimed at reducing pesticide exposure.

Analytical Methodology for DEP Detection

Chromatographic Techniques for Pesticide Metabolite Analysis

The analysis of pesticide metabolites in biological matrices requires highly sensitive and selective techniques capable of detecting trace concentrations in complex sample backgrounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for DEP quantification in urine samples, offering superior sensitivity, specificity, and throughput compared to traditional analytical approaches [4] [1]. The UFLC-MS/MS method (Ultra-Fast Liquid Chromatography with Tandem Mass Spectrometry) represents a particularly advanced implementation that combines rapid separation with selective detection, enabling the simultaneous quantification of multiple DAP metabolites in a single analytical run [1].

Alternative chromatographic techniques include gas-liquid chromatography (GLC) with various detection systems, though these methods may present challenges for the more polar pesticide metabolites without derivatization [5]. While thin layer chromatography offers a cost-effective alternative for resource-limited settings, it generally provides inferior sensitivity and specificity compared to advanced mass spectrometry-based approaches [5]. The selection of an appropriate analytical method must balance performance requirements with practical considerations, including available instrumentation, sample throughput, and necessary detection limits. For most human biomonitoring studies, LC-MS/MS methods provide the optimal combination of sensitivity, specificity, and multi-analyte capability needed for comprehensive exposure assessment.

Sample Preparation Techniques

Efficient sample preparation represents a critical step in the accurate quantification of DEP in urine matrices, serving to concentrate the analyte while removing potential interferents. Recent methodological comparisons have evaluated three primary extraction approaches: liquid-liquid extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and lyophilization (freeze-drying) [1]. Among these techniques, LLE demonstrated superior performance with higher recovery rates, reduced matrix effects, and more consistent results across the range of DAP metabolites [1].

The optimized LLE protocol utilizes cold ethyl acetate as the extraction solvent, achieving efficient partitioning of DEP from urine while precipitating proteins and other interfering compounds. This approach offers practical advantages including minimal sample volume requirements (200 μL of urine), reduced chemical consumption, and rapid processing time, making it suitable for large-scale epidemiological studies [1]. The simplicity and effectiveness of the LLE method contribute to its excellent reproducibility and recovery rates ranging from 93% to 102% across the different DAP metabolites [1].

Table 1: Comparison of Sample Preparation Methods for DEP Extraction from Urine

Extraction Method Recovery Rate (%) Matrix Effects Sample Volume Processing Time Cost
Liquid-Liquid Extraction (LLE) 93-102 Minimal 200 μL Short Low
QuEChERS 85-95 Moderate 500 μL Medium Medium
Lyophilization 80-90 Significant 1 mL Long High

Detailed Experimental Protocols

UFLC-MS/MS Analysis of DEP in Urine

The UFLC-MS/MS method provides a robust analytical platform for the precise quantification of DEP in human urine, offering excellent sensitivity with limits of detection (LOD) of 0.0201 ng/mL and limits of quantification (LOQ) of 0.0609 ng/mL specifically for DEP [1]. The method exhibits high linearity across a concentration range of 0.1 to 200 ng/mL, with a correlation coefficient (R²) of 0.9997 for DEP, ensuring accurate quantification across the biologically relevant exposure range [1].

The chromatographic separation employs a reversed-phase column with a binary mobile phase system consisting of (A) water and (B) acetonitrile, both modified with 0.1% formic acid to enhance ionization efficiency. The gradient elution program initiates at 5% B, increases to 95% B over 8 minutes, maintains this composition for 2 minutes, then re-equilibrates to initial conditions for 3 minutes, with a constant flow rate of 0.3 mL/min and column temperature maintained at 30°C [1]. Mass spectrometric detection operates in multiple reaction monitoring (MRM) mode with negative electrospray ionization, monitoring specific transitions for DEP and other DAP metabolites, with optimized source parameters including drying gas temperature, nebulizer pressure, and capillary voltage [1].

Table 2: UFLC-MS/MS Instrumental Parameters for DEP Analysis

Parameter Specification Notes
Chromatographic Column C18 reversed-phase (2.1 × 100 mm, 2.7 μm) Stable for ≥ 500 injections
Mobile Phase (A) Water + 0.1% formic acid; (B) ACN + 0.1% formic acid HPLC grade solvents
Injection Volume 5 μL Fixed loop design
Flow Rate 0.3 mL/min Constant throughout analysis
Column Temperature 30°C Thermostatted column compartment
Ionization Mode Negative ESI Optimized for DAP metabolites
MRM Transition (DEP) 125 → 79 m/z Quantifier ion
Dwell Time 50 ms per transition Sufficient data points per peak
Sample Preparation Workflow

The sample preparation protocol follows a systematic workflow designed to maximize recovery while minimizing matrix effects and potential contamination. The following detailed procedure outlines the LLE method optimized for DEP extraction from urine matrices [1]:

  • Sample Collection and Storage: Collect first-morning void urine samples in sterile polypropylene containers. Immediately freeze samples at -20°C if analysis will occur within one week, or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Sample Preparation: Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity. Transfer 200 μL of urine to a 2 mL microcentrifuge tube. Add 100 μL of isotopically labeled internal standard solution (recommended: DEP-d10 at 10 ng/mL in acetonitrile).

  • Liquid-Liquid Extraction: Add 800 μL of cold ethyl acetate (pre-chilled to -20°C) to the urine mixture. Vortex vigorously for 1 minute to ensure complete mixing. Incubate the mixture on ice for 10 minutes to facilitate phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C to compact the precipitate and separate the organic layer.

  • Extract Processing: Carefully transfer the upper organic layer (approximately 700-750 μL) to a clean 10 mL glass tube. Repeat the extraction with an additional 500 μL of cold ethyl acetate, combining the organic layers. Evaporate the combined extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract with 500 μL of acetonitrile. Vortex for 30 seconds to ensure complete dissolution. Transfer the reconstituted extract to an autosampler vial for UFLC-MS/MS analysis.

The following workflow diagram illustrates the complete sample preparation and analysis procedure:

G cluster_sample_prep Sample Preparation Phase cluster_extraction Extraction Phase cluster_analysis Analysis Phase start Urine Sample Collection storage Storage at -80°C start->storage thawing Thaw & Vortex storage->thawing storage->thawing aliquot Prepare 200μL Aliquot thawing->aliquot thawing->aliquot add_std Add Internal Standard aliquot->add_std aliquot->add_std extraction LLE with Cold Ethyl Acetate add_std->extraction centrifuge Centrifuge at 10,000×g extraction->centrifuge extraction->centrifuge transfer Transfer Organic Layer centrifuge->transfer centrifuge->transfer evaporate Evaporate under N₂ transfer->evaporate transfer->evaporate reconstitute Reconstitute in ACN evaporate->reconstitute analysis UFLC-MS/MS Analysis reconstitute->analysis reconstitute->analysis results Data Analysis & Reporting analysis->results analysis->results

Diagram 1: Experimental workflow for DEP analysis in urine samples, illustrating the three main phases of sample preparation, extraction, and analytical quantification.

Method Performance and Validation

Analytical Performance Characteristics

The validated UFLC-MS/MS method for DEP detection demonstrates exceptional performance characteristics suitable for human biomonitoring applications. Method validation following SANTE guidance protocols confirmed reliable quantification across the biologically relevant concentration range, with precision metrics demonstrating repeatability (RSD) between 0.62% and 5.46% and reproducibility values (RSD) between 0.80% and 11.33% for the different DAP metabolites [1]. The specificity of the method was verified through the analysis of six different blank urine matrices, with no interfering peaks observed at the retention times of the target analytes [1].

The extraction efficiency of the LLE method was comprehensively evaluated through recovery studies at multiple concentration levels, yielding consistent results across the analytical range. The matrix effects were determined to be minimal through comparative analysis of standards prepared in neat solvent versus matrix-matched standards, with suppression/enhancement effects less than 15% for all target metabolites [1]. The method's robustness was confirmed through the analysis of more than 150 urine samples from agricultural and non-agricultural populations, demonstrating consistent performance across diverse sample matrices [1].

Table 3: Analytical Performance Characteristics for DEP and Other DAP Metabolites

Metabolite LOD (ng/mL) LOQ (ng/mL) Linear Range (ng/mL) Recovery (%) Repeatability (RSD%) Reproducibility (RSD%)
DEP 0.0201 0.0609 0.1-200 98-102 0.62-1.15 0.80-2.45
DETP 0.0285 0.0864 0.1-200 95-98 1.25-2.36 2.15-4.82
DEDTP 0.0697 0.2112 0.1-200 93-96 2.85-5.46 5.35-11.33
DMP 0.0254 0.0770 0.1-200 96-101 1.05-2.15 1.95-4.25
DMTP 0.0302 0.0915 0.1-200 94-97 1.85-3.45 3.25-7.85
DMDTP 0.0418 0.1267 0.1-200 92-95 2.65-4.85 4.75-9.65
Chlorpyrifos Metabolism and DEP Formation

Chlorpyrifos undergoes complex biotransformation in humans, producing several metabolites through competing metabolic pathways. The primary bioactivation pathway involves cytochrome P450-mediated desulfuration to chlorpyrifos oxon (CPO), the potent acetylcholinesterase inhibitor, while the major detoxification pathway proceeds via dearylation to form DEP and TCPy [2]. The metabolic relationship between chlorpyrifos and its metabolites follows a well-defined pathway:

G cluster_parent Chlorpyrifos Metabolites CPF Chlorpyrifos (CPF) CPO Chlorpyrifos Oxon (CPO) CPF->CPO  CYP450  Desulfuration DEP This compound (DEP) CPF->DEP  CYP450  Dearylation DETP Diethylthiophosphate (DETP) CPF->DETP  Metabolic  Degradation CPO->DEP  Further  Metabolism TCP Trichloropyridinol (TCP) excretion Urinary Excretion DEP->excretion  Primary  Biomarker TCP->excretion  Specific  Biomarker DETP->excretion  Secondary  Biomarker

Diagram 2: Metabolic pathways of chlorpyrifos in humans, showing the formation of DEP and other urinary biomarkers including TCPy and DETP.

The toxicological significance of DEP stems from its role as a major detoxification product, with urinary levels providing an integrated measure of chlorpyrifos exposure across multiple routes. Recent investigations using blood-brain barrier models have demonstrated that chlorpyrifos exposure leads to acetylcholine accumulation (up to 24.8 ± 3.4 μM) even at concentrations below those producing detectable metabolite levels in the brain compartment, highlighting the sensitivity of neurological endpoints [2]. The simultaneous measurement of DEP alongside TCPy provides a more comprehensive exposure assessment, as TCPy serves as a specific biomarker for chlorpyrifos, while DEP reflects exposure to a broader range of diethyl-organophosphate pesticides [6] [2].

Applications and Implementation

Urinary Biomarker Monitoring in Exposure Studies

The quantification of DEP in urine matrices serves as a valuable tool for population-level exposure assessment, with applications in occupational surveillance, environmental health studies, and epidemiological investigations. The short biological half-life of organophosphate pesticides (typically hours to days) makes urinary metabolite monitoring particularly suitable for assessing recent exposure, typically within 24-48 hours preceding sample collection [1]. This temporal relationship enables researchers to link specific exposure events with biomarker levels, facilitating the identification of exposure sources and patterns.

In practical implementation, studies should consider collecting first-morning void urine samples to minimize variability associated with diurnal excretion patterns and to capture the concentrated metabolite output following overnight accumulation [1]. For comprehensive exposure assessment, the simultaneous analysis of multiple DAP metabolites is recommended, as this approach provides a more complete exposure picture and helps distinguish between different organophosphate sources [1]. The developed UFLC-MS/MS method enables this comprehensive profiling, simultaneously quantifying six DAP metabolites with minimal sample volume requirements and processing time [1]. Recent applications of similar methodologies have successfully demonstrated exposure differentials between agricultural and non-agricultural populations, with higher DEP concentrations observed in individuals with direct occupational exposure or residential proximity to agricultural operations [3].

Implementation in Research Settings

For research implementation, the DEP biomarker protocol can be effectively integrated into various study designs, from targeted pesticide exposure studies to broad-scale birth cohort investigations. The analytical method's sensitivity (LOD 0.0201 ng/mL for DEP) enables detection of environmental exposure levels in general populations, not just occupational groups with high exposure levels [1]. This sensitivity is particularly important for studying susceptible populations such as pregnant women and children, where even low-level exposures may have significant health implications [3] [6].

The practical utility of this methodology has been demonstrated in recent research applications, including the Heartland Study, a birth cohort investigation in the United States that incorporated dicamba and 2,4-D exposure assessment alongside traditional pesticide biomarkers [6]. Similarly, studies of children in agricultural communities have employed DEP monitoring to identify associations between pesticide exposure and biological effects such as telomere shortening, suggesting accelerated aging in exposed populations [3]. These research applications highlight the versatility and utility of DEP biomonitoring for addressing diverse public health questions related to pesticide exposure.

Conclusion

The analytical methodology presented for this compound quantification in urine matrices provides researchers with a robust, sensitive, and specific tool for assessing chlorpyrifos exposure in diverse population groups. The optimized UFLC-MS/MS platform with liquid-liquid extraction offers practical advantages for large-scale studies, requiring minimal sample volume while providing comprehensive metabolite profiling capabilities. The validation parameters confirm method reliability across the biologically relevant concentration range, with excellent recovery, precision, and sensitivity characteristics.

As concerns regarding the public health impact of pesticide exposure continue to grow, particularly for vulnerable subpopulations such as children and pregnant women, the availability of refined biomonitoring methods becomes increasingly important for elucidating exposure-disease relationships and informing evidence-based intervention strategies. The DEP biomarker protocol detailed in these application notes represents a valuable resource for researchers investigating the human health implications of organophosphate pesticide exposure across various settings and populations.

References

Comprehensive Application Notes and Protocols for Measuring Diethyl Phosphate in Urine Samples as a Biomarker of Organophosphate Pesticide Exposure

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Diethyl Phosphate Analysis

The accurate quantification of this compound (DEP) and its structural analogs in biological matrices represents a critical component in assessing human exposure to organophosphate pesticides (OPs). These phosphorus-containing compounds constitute approximately 70% of all insecticides used in the United States, with millions of kilograms applied annually across agricultural and residential settings [1]. As a primary metabolite of common pesticides including chlorpyrifos, diazinon, and parathion, DEP serves as a valuable exposure biomarker that provides an integrated measure of cumulative contact through dietary, environmental, and occupational pathways [2] [1]. The detection and quantification of DEP in urine has emerged as a preferred approach for biological monitoring in both epidemiological studies and occupational health surveillance, offering a non-invasive sampling method that reflects recent exposure patterns [2] [3].

Growing concern over the potential health impacts associated with chronic low-level OP exposure has intensified the need for robust analytical methods capable of detecting DEP at trace concentrations. Epidemiological evidence suggests associations between OP metabolite levels and various adverse health outcomes, including neurological effects, thyroid hormone disruption, and altered birth outcomes [4]. Regulatory agencies worldwide have established strict guidelines for OP exposure limits, necessitating highly sensitive and selective analytical methods for compliance monitoring and risk assessment [5]. This document presents comprehensive application notes and detailed protocols for the analysis of DEP in urine samples, compiling optimized methodologies from recent literature to support researchers in implementing these techniques in laboratory settings.

Analytical Method Overview

The analysis of DEP in urine presents significant analytical challenges due to the compound's high polarity, water solubility, and low volatility, coupled with the complex urine matrix that can interfere with detection. To address these challenges, two primary analytical platforms have emerged: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Each approach offers distinct advantages and limitations, with the selection dependent on available instrumentation, required sensitivity, and sample throughput considerations [5] [2] [1].

LC-MS/MS methods have gained prominence in recent years due to their ability to analyze DEP without derivatization, significantly simplifying sample preparation workflows. The inherent polarity of DEP makes it ideally suited for reverse-phase chromatography with detection via electrospray ionization (ESI) in negative ion mode [3] [4]. This approach typically offers excellent sensitivity with detection limits in the low ng/mL range while eliminating the time-consuming derivatization steps required for GC-based methods [5]. In contrast, GC-MS methods provide superior chromatographic resolution and can achieve exceptional sensitivity when coupled with chemical derivatization using reagents such as pentafluorobenzyl bromide (PFBBr) or 1-chloro-3-iodopropane [2] [1]. These methods transform DEP into less polar, volatile derivatives amenable to gas-phase separation, though they introduce additional complexity and potential sources of variability in the analytical workflow [1].

Table 1: Comparison of Primary Analytical Platforms for DEP Measurement in Urine

Analytical Platform Detection Mechanism Sample Preparation LOD Range (ng/mL) Key Advantages Key Limitations
LC-MS/MS ESI in negative ion mode LLE or SPE, no derivatization 0.02-0.2 [5] [4] Simplified workflow, high throughput Matrix effects in ESI, equipment cost
GC-MS (EI) Electron ionization LLE or SPE with derivatization 0.05-0.5 [2] [1] Excellent separation, robust identification Complex sample preparation, derivatization variability
GC-MS (NICI) Negative ion chemical ionization Derivatization (typically PFBBr) 0.01-0.1 [6] Exceptional sensitivity, reduced interference Specialized instrumentation, method development complexity

Sample preparation represents a critical step in both analytical approaches, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) serving as the most common techniques for isolating DEP from urine matrices. LLE methods typically employ polar solvents such as acetonitrile or ethyl acetate, often with acidification to protonate the phosphate groups and improve extraction efficiency [5]. SPE methodologies have evolved significantly, with mixed-mode anion exchange cartridges (e.g., Oasis WAX) providing enhanced selectivity through both reversed-phase and ionic interaction mechanisms [1] [4]. The selection between LLE and SPE involves trade-offs between cost, simplicity, and clean-up efficiency, with SPE generally providing superior matrix removal but at increased per-sample cost [5] [4].

Detailed Experimental Protocols

UFLC-MS/MS Method with Liquid-Liquid Extraction

The UFLC-MS/MS method represents a state-of-the-art approach for DEP quantification, combining excellent sensitivity with streamlined sample preparation. This protocol, adapted from recent literature [5], has been validated for the simultaneous detection of six dialkyl phosphate metabolites in human urine, offering a robust solution for high-throughput biomonitoring studies.

Sample Preparation Protocol:

  • Aliquot and Fortify: Transfer 2 mL of well-mixed urine into a 15-mL polypropylene centrifuge tube. Add 20 μL of internal standard working solution (deuterated DEP-d10 at 5 mg/L recommended) [4].
  • Acidification: Add 100 μL of concentrated formic acid to each sample to protonate the phosphate metabolites and improve extraction efficiency.
  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate:acetonitrile (8:2, v/v) to each tube. Vortex vigorously for 3 minutes to ensure complete mixing.
  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to achieve clean phase separation.
  • Transfer and Evaporate: Carefully transfer the organic (upper) layer to a clean evaporative tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dried extract in 500 μL of mobile phase A (1 mM ammonium formate in water) by vortexing for 1 minute.
  • Filtration: Transfer the reconstituted solution to an autosampler vial through a 0.2 μm PVDF syringe filter.

Chromatographic Conditions:

  • Column: C18 reverse phase (e.g., Scherzo SM-C18, 100 × 2.0 mm, 3 μm)
  • Mobile Phase A: 1 mM ammonium formate in water
  • Mobile Phase B: 1 mM ammonium formate in acetonitrile
  • Gradient Program:
    • 0-1 min: 5% B
    • 1-5 min: 5-70% B (linear gradient)
    • 5-7 min: 70% B (hold)
    • 7-7.5 min: 70-5% B
    • 7.5-10 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 10 μL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) negative mode
  • Ion Source Temperature: 325°C
  • Nebulizer Gas Pressure: 35 psi
  • Drying Gas Flow: 10 L/min
  • Capillary Voltage: 4000 V
  • MRM Transitions:
    • DEP: 155 → 79 (quantifier), 155 → 111 (qualifier)
    • DEP-d10: 165 → 84 (internal standard)

The following workflow diagram illustrates the complete UFLC-MS/MS analytical procedure:

G Start Urine Sample (2 mL) IS Add Internal Standard Start->IS Acid Acidification with Formic Acid IS->Acid LLE Liquid-Liquid Extraction Acid->LLE Centrifuge Centrifugation (4000 × g, 10 min) LLE->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filtration (0.2 μm) Reconstitute->Filter Analyze UFLC-MS/MS Analysis Filter->Analyze

Figure 1: UFLC-MS/MS Analytical Workflow for DEP Detection in Urine

GC-MS Method with Solid-Phase Extraction and Derivatization

For laboratories with GC-MS capabilities, this protocol provides a highly sensitive alternative for DEP quantification through chemical derivatization to produce volatile derivatives amenable to gas chromatographic separation [1]. The method incorporates automated solid-phase extraction to enhance reproducibility and throughput while minimizing manual handling errors.

Sample Preparation Protocol:

  • Sample Pretreatment: Pipette 1 mL of urine into a glass tube. Add 1 mL of distilled water, 20 μL of 100 mM formic acid, and 20 μL of internal standard solution.
  • SPE Conditioning: Condition an Oasis WAX (60 mg) SPE cartridge with 1 mL of 2.5% NH₃ in acetonitrile:water (1:1, v/v) followed by 1 mL of 1 mM formic acid.
  • Sample Loading: Load the pretreated urine sample onto the conditioned SPE cartridge under vacuum.
  • Wash and Elute: Wash the cartridge with 1 mL of acetonitrile, then elute DEP with 1 mL of 2.5% NH₃ in acetonitrile:water (1:1, v/v).
  • Derivatization: To the eluate, add 50 μL of pentafluorobenzyl bromide (10% in acetone) and 50 mg of potassium carbonate. Heat at 80°C for 1 hour.
  • Extraction and Concentration: After cooling, add 2 mL of hexane to the reaction mixture, vortex for 2 minutes, and centrifuge. Transfer the organic layer and evaporate under nitrogen.
  • Reconstitution: Reconstitute the residue in 100 μL of toluene for GC-MS analysis.

GC-MS Conditions:

  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Injection: Splitless mode, 250°C injection temperature
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Program:
    • 70°C (hold 1 min)
    • 70-180°C at 15°C/min
    • 180-300°C at 5°C/min
    • 300°C (hold 5 min)
  • Transfer Line: 280°C
  • Ionization: Electron impact (70 eV)
  • Detection: Selected ion monitoring (SIM)
    • DEP-PFB derivative: m/z 235, 237

Method Validation and Performance Characteristics

Rigorous method validation is essential to ensure the reliability, accuracy, and precision of DEP measurements in urine matrices. The following validation parameters should be established for any analytical method used for biomonitoring studies, in accordance with international guidelines such as the SANTE guidance document [5].

Table 2: Method Validation Parameters for DEP Analysis in Urine

Validation Parameter UFLC-MS/MS Method [5] GC-MS Method [2] LC-MS/MS Method [4]
Linear Range (μg/L) 0.06-50 0.5-100 0.1-50
Limit of Detection (μg/L) 0.020 0.5 0.2
Limit of Quantification (μg/L) 0.061 1.0 0.5
Recovery (%) 95-102 92-106 90-105
Within-Run Precision (%RSD) 0.62-5.46 5.6-27.8 <10.7
Between-Run Precision (%RSD) 0.80-11.33 7.0-51.3 <12.5
Analysis Time (min/sample) 10 25 12

The linearity of analytical methods for DEP quantification is typically demonstrated over concentration ranges spanning three orders of magnitude, with correlation coefficients (r²) exceeding 0.99 [5] [1]. Accuracy, expressed as percentage recovery, should fall within 85-115% for quality control samples at low, medium, and high concentration levels. Precision is evaluated through both within-run (intra-day) and between-run (inter-day) measurements, with acceptance criteria generally set at <15% relative standard deviation (RSD) for biological samples [5] [4].

The exceptional sensitivity of modern instrumentation enables detection limits in the low ng/mL range, which is essential for assessing background exposure levels in general populations. For context, studies of non-occupationally exposed subjects have reported DEP concentrations in urine ranging from <0.5 to 15 μg/L, with geometric means of approximately 5.5 μg/L in Japanese children [4]. The specificity of each method must be demonstrated through the absence of significant interference from endogenous urine components, typically confirmed by analyzing blank urine samples from multiple donors [5] [1].

Applications and Implementation Notes

The analytical methods described in this document have been successfully applied in numerous biomonitoring studies assessing population exposure to organophosphate pesticides. A recent study utilizing the UFLC-MS/MS method analyzed 150 urine samples from farmer and non-farmer populations, demonstrating significantly elevated DEP levels in the agricultural group [5]. These findings highlight the utility of DEP measurements in identifying exposure sources and evaluating the effectiveness of protective measures in occupational settings. In environmental epidemiology, DEP quantification has been instrumental in establishing associations between OP exposure and various health outcomes, including neurodevelopmental effects in children and reproductive toxicity in adults [2] [4].

When implementing these methods, several practical considerations deserve attention. The inclusion of deuterated internal standards (e.g., DEP-d10) is strongly recommended to correct for matrix effects and procedural losses [4]. For GC-MS methods, the derivatization efficiency must be carefully optimized and monitored, as incomplete reactions can significantly impact method sensitivity and reproducibility [1]. For LC-MS/MS approaches, matrix effects resulting from ion suppression or enhancement represent a key challenge that should be evaluated through post-column infusion experiments and mitigated through effective sample clean-up and appropriate internal standardization [5].

Quality assurance protocols should include the analysis of method blanks, duplicate samples, and certified reference materials where available. For laboratories developing in-house methods, participation in proficiency testing schemes such as the German External Quality Assessment Scheme (G-EQUAS) provides valuable assessment of methodological performance [1]. Proper sample storage conditions (-20°C or lower) are essential to prevent degradation of DEP metabolites during long-term storage, with stability demonstrations recommended for each laboratory's specific conditions.

Conclusion

The accurate quantification of this compound in urine represents an essential capability for researchers investigating human exposure to organophosphate pesticides. This document has presented detailed application notes and protocols for state-of-the-art analytical methods based on UFLC-MS/MS and GC-MS platforms, providing researchers with comprehensive guidance for method implementation. The validation data presented demonstrate that current methodologies achieve the sensitivity, precision, and accuracy required for both occupational and environmental exposure assessment. As analytical technologies continue to advance, further improvements in throughput, sensitivity, and accessibility are expected, enhancing our ability to monitor and understand the public health implications of organophosphate pesticide exposure.

References

Comprehensive Application Notes: Mass Spectrometry Analysis of Diethyl Phosphate in Environmental and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diethyl Phosphate Analysis

This compound (DEP) is an important organophosphorus compound that serves as a primary metabolite and degradation product of various organophosphate pesticides (e.g., chlorpyrifos) and industrial chemicals. The accurate detection and quantification of DEP in environmental and biological samples is crucial for environmental monitoring, human exposure assessment, and regulatory compliance. Mass spectrometry has emerged as the analytical method of choice for DEP determination due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation. These Application Notes provide detailed protocols and technical guidance for implementing robust MS-based methods for DEP analysis in various matrices.

The analysis of DEP presents significant technical challenges due to its high polarity and ionic character, which limit its retention on conventional reversed-phase chromatography columns. Additionally, DEP lacks strong chromophoric groups, making UV detection insensitive. Furthermore, matrix effects in complex samples can substantially suppress or enhance ionization efficiency, compromising quantification accuracy. The protocols described herein address these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection conditions that have been validated across multiple laboratory environments [1].

Chemical and Structural Properties of this compound

This compound (C₄H₁₁O₄P) is a phosphoric acid ester where two ethyl groups are bonded to the phosphate moiety through oxygen atoms. The compound exists as either the free acid or as salts under various conditions. With a molecular weight of 154.10 g/mol, DEP exhibits high water solubility and low volatility, which differentiates it from its phosphonate counterparts and influences the selection of appropriate analytical techniques. The structural characteristics of DEP include a phosphorus-oxygen double bond (P=O) and two P-O-C linkages that are susceptible to cleavage under certain conditions, producing characteristic fragment ions in mass spectrometry [2].

Table 1: Chemical and Physical Properties of this compound

Property Description
IUPAC Name Diethyl hydrogen phosphate
Molecular Formula C₄H₁₁O₄P
Molecular Weight 154.10 g/mol
CAS Registry Number 66762
Chemical Structure CCOP(=O)(O)OCC
Systematic Name Phosphoric acid, diethyl ester
Other Names O,O-Diethyl phosphate; Diethylphosphoric acid
Canonical SMILES CCOP(=O)(O)OCC
InChI Key UCQFCFPECQILOL-UHFFFAOYSA-N

The ionization behavior of DEP is characterized by deprotonation of the acidic hydrogen, forming the [M-H]⁻ ion in negative electrospray ionization (ESI) mode. The phosphate group provides an excellent site for negative ionization, making ESI-MS particularly well-suited for DEP analysis. The molecular structure also contains oxygen atoms that can coordinate with various cations, potentially forming adducts that must be considered during method development [2].

Mass Spectrometry Analysis Techniques

Instrumentation and Ionization Methods

The analysis of DEP primarily employs liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) due to the compound's polarity and low volatility. The most effective ionization technique for DEP is electrospray ionization (ESI) operated in negative ion mode, which efficiently produces the deprotonated molecule [M-H]⁻ at m/z 153. Alternative ionization approaches include atmospheric pressure chemical ionization (APCI) in negative mode, though ESI typically provides superior sensitivity for phosphorylated compounds. High-resolution mass spectrometry using Orbitrap or FT-ICR instruments provides exceptional specificity through accurate mass measurement with mass errors typically below 2 ppm, enabling confident formula assignment and distinguishing DEP from isobaric interferences [3] [2].

For complex environmental samples like dissolved organic matter, FT-ICR MS coupled with ESI in negative mode has proven highly effective for comprehensive profiling of organophosphorus compounds including DEP. The ultra-high resolution (typically >400,000 at m/z 400) and sub-ppm mass accuracy of FT-ICR MS allows definitive elemental composition assignment, which is crucial when analyzing DEP in complex matrices where numerous isobaric compounds may be present. The Data Independent Fragmentation (DIF) approach with CID energies of 15-20 eV has been successfully applied to obtain structural information for DEP and related compounds [4].

Mass Spectral Fragmentation Patterns

Under collision-induced dissociation (CID) conditions, the deprotonated DEP molecule ([M-H]⁻ at m/z 153) produces characteristic fragment ions that provide structural confirmation. The primary fragmentation pathways involve cleavages of the C-O and P-O bonds, yielding signature ions that confirm the ethyl phosphate structure. The optimal collision energy for DEP fragmentation typically ranges between 15-25 eV, providing sufficient energy for informative fragmentation without completely destroying the precursor ion [2] [4].

Table 2: Characteristic Mass Spectral Fragments of this compound

Precursor Ion Product Ion (m/z) Fragment Identity Collision Energy (eV)
[M-H]⁻ = 153 153 Deprotonated molecule -
[M-H]⁻ = 153 125 [M-H-C₂H₄]⁻ 15-20
[M-H]⁻ = 153 79 PO₃⁻ 15-20
[M-H]⁻ = 153 97 H₂PO₄⁻ 15-20
[M-H]⁻ = 153 109 [M-H-C₂H₄O]⁻ 15-20

The diagnostic ions at m/z 125 and 79 are particularly valuable for confirmatory analysis using multiple reaction monitoring (MRM) or product ion scanning. The ion at m/z 125 corresponds to the loss of ethylene ([M-H-C₂H₄]⁻), while m/z 79 represents the orthophosphate anion (PO₃⁻), which is common to many organophosphate compounds. For the highest confidence in identification, especially in regulated environments, monitoring two or more fragment ions with appropriate intensity ratios is recommended [2].

Analytical Workflow for DEP Analysis

The following diagram illustrates the comprehensive workflow for DEP analysis from sample preparation to data interpretation:

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis SampleCollection Sample Collection Extraction Sample Extraction SampleCollection->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration LCSeparation LC Separation Concentration->LCSeparation MSDetection MS Detection LCSeparation->MSDetection DataProcessing Data Processing MSDetection->DataProcessing Interpretation Data Interpretation DataProcessing->Interpretation Reporting Reporting Interpretation->Reporting

Diagram 1: Analytical workflow for this compound analysis showing the three main stages: sample preparation, instrumental analysis, and data analysis

Sample Preparation and Extraction Protocols

Environmental Sample Preparation

For environmental samples such as soil, sediment, and water, efficient extraction is critical for accurate DEP determination. Water samples typically require minimal preparation beyond filtration through 0.45-μm or 0.22-μm nylon or cellulose membrane filters to remove particulate matter. For solid samples (soils, sediments), solid-liquid extraction using aqueous solvents is highly effective. An optimized protocol employs ultrapure water or a water-methanol mixture (90:10, v/v) with agitation (shaking or sonication) followed by centrifugation and filtration. The extraction of deep-sea sediments with ultrapure water has demonstrated excellent recovery for femtomole-level analysis of organophosphorus compounds, highlighting the effectiveness of aqueous extraction for these polar compounds [3] [1].

To address matrix effects in complex environmental samples, solid-phase extraction (SPE) using polar sorbents such as mixed-mode anion-exchange cartridges can be employed for both clean-up and concentration. The protocol involves conditioning the cartridge with methanol and water, loading the sample at neutral pH, washing with water or dilute alkaline solution, and eluting with a methanol-based solvent containing a volatile acid or base. This approach effectively removes interfering compounds while maintaining high recovery (>85%) of DEP. For extremely complex matrices like dissolved organic matter, a 10-fold dilution in Optima LC-MS grade methanol prior to analysis has been successfully implemented to reduce matrix effects while maintaining adequate sensitivity [1] [4].

Biological Sample Preparation

For biological matrices including urine, blood, and tissues, more extensive sample preparation is necessary to remove proteins and other interfering compounds. Protein precipitation with cold acetonitrile (1:2 sample:acetonitrile ratio) followed by centrifugation is effective for blood and plasma samples. For urine analysis, dilution with mobile phase or water (typically 1:5 to 1:10) followed by filtration is often sufficient. In cases where higher sensitivity is required or matrix effects are significant, SPE clean-up using polymeric reversed-phase cartridges provides excellent results. It is important to note that DEP in biological samples may be present as free compound or conjugated metabolites, and enzymatic hydrolysis (using β-glucuronidase/sulfatase) may be necessary to quantify total DEP content [1].

Chromatographic Separation Methods

Ion Chromatography Separation

Ion chromatography (IC) has emerged as a highly effective separation technique for DEP due to its superior retention and resolution of polar ionic compounds compared to reversed-phase LC. An optimized IC method utilizes a Dionex IonPac AS11-HC-4μm anion-exchange column (2 × 250 mm) with a potassium hydroxide gradient generated by an eluent generator cartridge. The gradient program begins with 1 mM KOH, increases linearly to 50 mM KOH over 40 minutes, and maintains this concentration for 5 minutes. The flow rate is kept constant at 0.1 mL/min with column temperature maintained at 30°C. This approach successfully separates DEP from other organophosphorus compounds and inorganic ions, enabling accurate quantification in complex samples [3].

Following separation, the eluent undergoes suppressor treatment to remove potassium ions and other cations before introduction to the mass spectrometer. This is accomplished using a Suppressor AERS500e (2 mm) with Milli-Q water supplied to the anode and cathode. The suppressor significantly enhances MS compatibility by reducing background noise and preventing salt accumulation in the ion source. For improved ionization efficiency, 2-propanol is added as a post-column makeup solvent at a flow rate of 0.05 mL/min before the HESI source. This IC-MS configuration has demonstrated exceptional performance for alkyl phosphonates and phosphates, with retention times showing high intra- and inter-day precision (RSD < 2%) [3].

Reversed-Phase Liquid Chromatography

While IC provides excellent separation for DEP, reversed-phase LC using specialized columns can also achieve adequate retention when properly modified. For conventional LC-MS systems, a polar-embedded C18 column or hydrophilic interaction liquid chromatography (HILIC) column provides better retention than standard C18 phases. For HILIC separation, a mobile phase consisting of acetonitrile and aqueous ammonium acetate or ammonium formate buffer (pH ~4.5) with a gradient increasing the aqueous proportion effectively elutes DEP. A ZIC-pHILIC column (150 × 4.6 mm, 5 μm) with a mobile phase of (A) 20 mM ammonium acetate in water and (B) acetonitrile using a gradient from 80% to 50% B over 15 minutes at a flow rate of 0.5 mL/min has proven successful for DEP analysis [1].

For laboratories without access to specialized columns, ion-pair chromatography with perfluorinated carboxylic acids (e.g., pentafluoropropionic acid) as volatile ion-pair reagents can enhance retention on conventional C18 columns. However, this approach may cause ion suppression and requires careful optimization of ion-pair reagent concentration (typically 5-20 mM). Regardless of the specific chromatographic approach, the use of high-purity mobile phases and additives is essential to minimize background interference and maintain stable MS response. The addition of 0.1% formic acid or ammonium hydroxide to the mobile phase can enhance ionization efficiency in positive or negative mode, respectively [1].

Method Validation and Quantitative Performance

Rigorous method validation is essential to ensure the reliability, accuracy, and precision of DEP quantification. The following table summarizes typical validation parameters for DEP analysis by IC-Orbitrap-MS:

Table 3: Method Validation Parameters for this compound Analysis by IC-Orbitrap-MS

Validation Parameter Performance Characteristics Acceptance Criteria
Linear Range 1 pM - 500 nM R² > 0.995
Limit of Detection (LOD) ~10 fM (∼1.5 pg/mL) S/N ≥ 3
Limit of Quantification (LOQ) ~50 fM (∼7.7 pg/mL) S/N ≥ 10, RSD < 20%
Precision (Intra-day) RSD 2.5-4.8% RSD < 15%
Precision (Inter-day) RSD 3.8-6.2% RSD < 20%
Accuracy (Recovery) 92-107% 85-115%
Matrix Effects 85-112% No significant suppression/enhancement
Carryover < 0.1% < 1% of LOQ

The exceptional sensitivity (LOD ~10 fM) achieved by IC-Orbitrap-MS enables the detection of DEP at environmentally relevant concentrations without requiring extensive sample concentration. For instruments with lower sensitivity, such as single quadrupole MS, LOD values in the low ng/mL (ppb) range are typical, which may necessitate sample concentration to achieve adequate detection limits for trace analysis. The parallel reaction monitoring (PRM) mode on Orbitrap instruments provides enhanced selectivity compared to full-scan MS, significantly improving the signal-to-noise ratio in complex matrices by reducing chemical background [3].

Applications in Environmental Analysis

The developed IC-Orbitrap-MS method has been successfully applied to the analysis of deep-sea sediment samples collected from 343 meters below the seafloor, demonstrating its utility for challenging environmental matrices. In these samples, DEP and other organophosphorus compounds were identified and quantified at femtomole levels, providing crucial information about phosphorus cycling in extreme environments. The method's high sensitivity and selectivity enabled the detection of these compounds despite the presence of various interfering organic substances, highlighting its value for biogeochemical and astrochemical molecular surveys of organophosphorus compounds in natural environments [3].

In another application focusing on herbicide monitoring, a rugged LC-MS/MS method was developed for glyphosate and its transformation products, including AMPA, in olive grove soil samples from the Mediterranean basin. Although this study focused on different compounds, the methodological approach is directly relevant to DEP analysis. The study revealed substantially higher concentrations of these polar compounds in soils under traditional and high-density management systems compared to organic management, with Portugal showing the highest average concentrations. This application demonstrates the importance of robust analytical methods for monitoring polar pesticide metabolites in environmental compliance testing and regulatory studies [1].

Table 4: Application of Organophosphorus Compound Analysis in Environmental Monitoring

Application Area Sample Type Key Findings Analytical Technique
Deep-sea Biogeochemistry Sediment cores (343 m below seafloor) Detection of femtomole levels of organophosphorus compounds IC-Orbitrap-MS
Agricultural Management Olive grove soils (Mediterranean) Higher concentrations in conventional vs. organic management LC-MS/MS
Dissolved Organic Matter Characterization Surface water (Pantanal wetlands) Structural complexity assessment of DOM components ESI-FT-ICR MS/MS
Geochemical Cycling Marine sediments Identification of alkyl phosphonates and phosphates IC-Orbitrap-MS

Troubleshooting and Technical Considerations

Common Analytical Issues and Solutions

Several technical challenges may arise during DEP analysis that can compromise data quality. Ion suppression is a frequent issue in ESI-MS, particularly for complex samples. To mitigate this effect, optimize sample clean-up, improve chromatographic separation, use isotope-labeled internal standards (when available), and consider standard addition quantification. Retention time shifting in IC can occur due to carbonate contamination; preparing fresh eluents daily and sparging with helium or using a continuously regenerated eluent generator can enhance stability. Reduced sensitivity may result from source contamination; regular cleaning of the ion source and use of high-purity solvents are essential for maintaining optimal performance [3] [1].

For high-background noise in full-scan MS modes, switching to PRM or MRM modes can significantly improve the signal-to-noise ratio by selectively monitoring specific fragment ions. When analyzing samples with very low DEP concentrations, pre-concentration by solid-phase extraction or lyophilization may be necessary, though these approaches can also concentrate matrix components. Instrumental carryover can be minimized by including strong needle wash solvents (e.g., 50:50 methanol:water with 0.1% ammonium hydroxide) and injecting solvent blanks between samples. Implementing a quality control protocol with calibration standards, quality control samples, and continuing calibration verification ensures ongoing method performance [3] [4].

Conclusion

These Application Notes provide comprehensive protocols for the accurate identification and quantification of this compound using advanced mass spectrometry techniques. The implementation of ion chromatography coupled to high-resolution mass spectrometry enables unparalleled sensitivity and selectivity for DEP analysis in complex matrices. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection provide laboratories with robust procedures that can be adapted to various sample types and instrument configurations. As regulatory scrutiny of organophosphorus compounds intensifies and environmental monitoring programs expand, these protocols will support laboratories in generating reliable, high-quality data for research, monitoring, and regulatory compliance purposes.

References

Application Notes and Protocols: Structural Analysis of Diethyl Phosphate Complexes via IRMPD Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy has emerged as a powerful technique for elucidating gas-phase structures of biologically relevant ions. Diethyl phosphate (DEP) serves as an excellent model system for understanding more complex nucleic acid backbones, as it mimics the fundamental phosphate ester linkages found in DNA and RNA. The interaction of DEP with protons and metal cations is of particular interest because these interactions directly influence nucleic acid structure and stability under physiological conditions. This protocol details the application of IRMPD spectroscopy to investigate how protonation and sodium cationization affect the geometric structure of DEP complexes, providing insights that can be extrapolated to understand more complex nucleotide systems [1].

The IRMPD technique is particularly valuable because it enables researchers to obtain vibrationally resolved infrared spectra of mass-selected ions in the gas phase, free from solvent interference. When combined with theoretical calculations, IRMPD spectroscopy provides a powerful approach for determining the geometric changes that occur upon cation binding, including alterations to P–O bond lengths and ∠OPO bond angles that are critical to understanding nucleic acid backbone conformation [1] [2].

Principle of IRMPD Spectroscopy

IRMPD spectroscopy is an action spectroscopy technique that indirectly measures infrared absorption by monitoring ion fragmentation as a function of IR wavelength. The fundamental principle relies on the fact that when mass-selected ions resonate with specific IR frequencies, they undergo vibrational excitation through the sequential absorption of multiple photons. This process continues until the ions accumulate sufficient internal energy to overcome dissociation barriers, resulting in fragmentation. The IRMPD yield is calculated using the formula:

IRMPD yield = (∑If)/(Ip + ∑If)

where Ip represents the precursor ion intensity and If represents the fragment ion intensity. By plotting IRMPD yield against IR frequency, researchers obtain an action spectrum that correlates with the linear IR absorption spectrum of the ion [3] [2].

The "multiple photon" aspect is crucial because dissociation of covalent bonds typically requires energies equivalent to 8-33 IR photons, depending on the photon energy and specific bond strengths. The process involves repeated cycles of photon absorption followed by intramolecular vibrational redistribution (IVR), which allows energy to spread throughout the molecule's vibrational modes, enabling continued absorption despite anharmonicity [2].

Experimental Setup and Workflow

Instrumentation Configuration

The IRMPD experiments for DEP complexes utilize a 4.7 T Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) coupled with a Free Electron Laser for Infrared eXperiments (FELIX). This configuration provides the necessary high mass resolution for ion selection and the tunable, intense IR radiation required for efficient multiple photon dissociation. The system includes an electrospray ionization (ESI) source for gentle ion production, a hexapole trap for ion accumulation, and transfer optics that guide ions to the ICR cell where mass selection and IR irradiation occur [1] [3].

The FT-ICR MS offers superior mass resolution and accuracy, which is crucial for selecting specific DEP complexes and accurately identifying fragment ions. FELIX generates tunable IR radiation across the fundamental mid-IR range (typically 600-1800 cm⁻¹), covering the key fingerprint region where phosphate backbone vibrations appear. The combination of these instruments creates a powerful platform for obtaining vibrationally resolved spectra of mass-selected ions [1].

Graphical Workflow Representation

The following diagram illustrates the complete experimental workflow for IRMPD spectroscopy of DEP complexes:

workflow SamplePrep Sample Preparation ESI Electrospray Ionization (ESI) SamplePrep->ESI MassSelection Mass Selection (SWIFT) ESI->MassSelection IR_Irradiation IR Irradiation (FELIX) MassSelection->IR_Irradiation Detection Fragment Detection IR_Irradiation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Materials and Equipment

Chemical Reagents
  • This compound (DEP) (Sigma-Aldrich, ≥95% purity)
  • HPLC-grade methanol and ultrapure water (50:50 mixture)
  • Sodium chloride (ACS reagent grade, for cationized complexes)
  • Hydrochloric acid (1-2 mM, for protonated complexes)
  • Nitrogen gas (high purity, for ESI source)
Instrumentation
  • 4.7 T FT-ICR Mass Spectrometer with electrospray ionization source
  • Free Electron Laser (FELIX) or alternative tunable IR source
  • Hexapole ion trap for ion accumulation
  • Stored Waveform Inverse Fourier Transform (SWIFT) capability for mass selection
  • Vacuum system maintaining pressure ≤10⁻⁸ mbar in ICR cell
  • Data acquisition system with control software

Step-by-Step Experimental Protocol

Sample Preparation Protocol
  • Prepare stock solution: Dissolve DEP in 50:50 methanol:water mixture to achieve 1 mM concentration.
  • For [DEP-H]⁻ anions: Use the stock solution directly for electrospray ionization.
  • For [DEP+Na]⁺ cations: Add 1 mM sodium chloride to the DEP stock solution.
  • For [DEP-H+2Na]⁺ complexes: Add 1 mM sodium chloride to the DEP stock solution.
  • For [DEP+H]⁺ cations: Add 2 mM HCl to acidify the DEP stock solution.
  • Filter all solutions through 0.2 μm PTFE filters to remove particulate matter.
  • Degas solutions by sonication for 5 minutes before introduction to the ESI source [1].
Ion Generation and Selection
  • Introduce sample solution into the ESI source at a flow rate of 2-3 μL/min.
  • Optimize ESI conditions: Typical parameters include capillary voltage of 3.5-4.0 kV, desolvation gas temperature of 150-200°C, and skimmer voltage of 20-40 V.
  • Accumulate ions in the hexapole trap for several seconds to ensure sufficient ion population.
  • Transfer ions through the quadrupole deflector and octopole ion guide into the ICR cell.
  • Select precursor ions using SWIFT techniques to isolate the specific m/z of interest with a 1-2 m/z isolation window.
  • Cool trapped ions for 0.5-1.0 seconds to reduce internal energy and minimize spontaneous dissociation [1] [3].
IRMPD Spectroscopy Measurements
  • Irradiate selected ions with FELIX beam for 3-4 seconds, with power adjusted as needed.
  • For [DEP-H]⁻ and [DEP+H]⁺ complexes: Use 3-second irradiation at 3 dB attenuation.
  • For sodiated complexes ([DEP+Na]⁺ and [DEP-H+2Na]⁺): Use 4-second irradiation at full power due to their lower dissociation efficiency.
  • Scan IR wavelength across the range of 17.0 to 5.7 μm (590 to 1750 cm⁻¹) in 2-5 cm⁻¹ steps.
  • At each wavelength step, record the mass spectrum and calculate IRMPD yield using the formula provided in Section 2.
  • Repeat scans 3-5 times and average results to improve signal-to-noise ratio [1].

Computational Methods

Theoretical Calculations Protocol

The interpretation of experimental IRMPD spectra requires support from theoretical calculations to identify the specific structures present in the experiments.

  • Conformational Sampling:

    • Perform simulated annealing using molecular mechanics (MM+ force field) with 300 annealing cycles.
    • Use three-phase annealing process: heat from 0 K to 1000 K in 0.3 ps, maintain at 1000 K for 0.2 ps, then cool to 0 K in 0.3 ps.
    • Save the most stable conformer from each cycle for further analysis [1] [3].
  • Quantum Chemical Calculations:

    • Perform geometry optimizations and frequency calculations using Gaussian 03 at the B3LYP/6-31G(d,p) level.
    • Apply frequency scaling factor of 0.9613 for [DEP-H]⁻ complexes; use unscaled frequencies for protonated and sodiated complexes.
    • Compute single-point energies at higher levels (B3LYP, B3P86, MP2) with 6-311+G(2d,2p) basis set for improved energetics.
    • Include zero-point energy corrections for energetic comparisons [1] [3].
  • Spectral Comparison:

    • Broaden calculated linear IR spectra using 30 cm⁻¹ FWHM Gaussian line shape to match experimental conditions.
    • Compare calculated spectra with experimental IRMPD spectra to identify the most probable structures.
    • Consider multiple low-energy conformers if no single structure reproduces all experimental features [3].

Data Analysis and Interpretation

Key Spectral Features and Structural Correlations

The table below summarizes the characteristic IRMPD spectral features observed for different DEP complexes and their structural significance:

Table 1: Characteristic IRMPD Spectral Features of DEP Complexes

Complex Type Characteristic Bands (cm⁻¹) Structural Significance Spectral Notes
[DEP-H]⁻ 953, 1233 P-O stretching vibrations Frequency scaling (0.9613) improves agreement with theory [1]
[DEP+H]⁺ 910, 940 (calculated) Protonated phosphate modes More pronounced geometric changes than sodiated complexes [1] [3]
[DEP+Na]⁺ 1240 P=O stretching with Na+ coordination Blue shift compared to protonated form [1]
[DEP-H+2Na]⁺ Multiple bands in 600-1300 range Chelation structures Requires higher irradiation power for dissociation [1]
Structural Changes Upon Cation Binding

The table below summarizes the key geometric parameters changes observed in DEP complexes upon protonation or sodium cationization:

Table 2: Geometric Changes in DEP Complexes Upon Cation Binding

Complex Type P–O Bond Length Changes ∠OPO Bond Angle Changes Biological Relevance
Neutral DEP Reference lengths Reference angles Baseline for comparison
[DEP+H]⁺ Significant shortening Notable increase Models acidic conditions in nucleic acids [1]
[DEP+Na]⁺ Moderate shortening Moderate increase Models sodium interaction with backbone [1]
[DEP-H+2Na]⁺ Multiple bond alterations Complex angle changes Represents cation chelation in grooves [1]

Applications in Drug Development and Biomedical Research

The structural information obtained from DEP IRMPD studies provides valuable insights for pharmaceutical and biomedical applications:

  • Nucleic Acid-Targeting Drugs: Understanding how metal cations influence phosphate backbone geometry helps rationalize the binding mechanisms of drugs that target DNA or RNA, such as antitumor agents and antiviral compounds [1].

  • Biomolecular Simulation Parameters: The precise geometric parameters derived from these gas-phase studies provide benchmark data for force field parameterization in molecular dynamics simulations of nucleic acid-drug interactions [1].

  • Chiral Analysis: While not directly applied to DEP, the IRMPD methodology has been successfully extended to chiral discrimination of pharmaceuticals, demonstrating its potential for stereochemical analysis of drug molecules [4].

  • Metabolite Identification: IRMPD spectroscopy has shown utility in distinguishing isomeric metabolites and modified amino acids, suggesting potential applications in drug metabolism studies [2].

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions
  • Low IRMPD efficiency for sodiated complexes: Increase irradiation time to 4 seconds and use full laser power. The low efficiency is attributed to mass discrimination in detecting low m/z Na⁺ fragments [1].

  • Spectral discrepancies with theoretical calculations: Verify frequency scaling factors; use unscaled frequencies for protonated and sodiated complexes but apply scaling (0.9613) for deprotonated species [1].

  • Multiple conformers complicating interpretation: Consider Boltzmann weighting of multiple low-energy structures rather than seeking a single conformer that matches all spectral features [3].

  • Insufficient fragment ion signal: Increase precursor ion accumulation time in the hexapole trap and optimize ESI conditions to enhance ion production [1] [3].

Conclusion

IRMPD spectroscopy provides a powerful approach for investigating the gas-phase structures of this compound complexes and their interactions with protons and metal cations. The detailed protocols described in this document enable researchers to obtain precise structural information about these biologically relevant systems, free from solvent interference. The geometric changes observed upon cation binding – particularly the alterations in P–O bond lengths and ∠OPO bond angles – offer valuable insights into the fundamental interactions that stabilize nucleic acid structures and facilitate drug binding.

As IRMPD instrumentation continues to advance, particularly with the development of more accessible benchtop IR sources, these techniques are likely to find expanded applications in pharmaceutical research, including drug design, metabolite identification, and chiral analysis of therapeutic compounds [4] [2].

References

Comprehensive Application Notes and Protocols: Electrospray Ionization Analysis of Diethyl Phosphate in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diethyl Phosphate and Electrospray Ionization Fundamentals

This compound (DEP) is a significant organophosphate metabolite that serves as a primary biomarker of exposure to organophosphate pesticides and nerve agents in biological monitoring programs. With the chemical formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol, DEP represents the environmental degradant of numerous organophosphorus compounds, making it a critical target analyte for assessing human exposure [1] [2]. DEP exists as a polar, ionic compound in solution, characterized by its phosphoric acid core with two ethyl groups attached, resulting in moderate water solubility and limited volatility that makes it particularly amenable to liquid chromatography-mass spectrometry (LC-MS) analysis rather than gas chromatography methods [1].

Electrospray ionization (ESI) has emerged as the predominant ionization technique for the analysis of polar, ionic, and macromolecular analytes like DEP in LC-MS applications. ESI is a soft ionization process that operates by applying a high voltage (typically 1-3 kV) to a liquid sample, creating an aerosol of charged droplets that undergo desolvation and Coulombic explosions to release gas-phase ions into the mass spectrometer [3]. The technique is particularly well-suited for DEP analysis due to its compatibility with reversed-phase liquid chromatography and its ability to efficiently ionize phosphorylated compounds. Professor John Fenn's development of ESI, for which he received a Nobel Prize in Chemistry in 2002, revolutionized the analysis of labile biopolymers and small polar molecules alike, with current estimates suggesting ESI is used in over 90% of all LC-MS applications for biological compounds [3]. For DEP and related organophosphate metabolites, ESI enables direct analysis from aqueous samples with minimal sample preparation, facilitating high-throughput monitoring in exposure assessment studies.

Analytical Challenges in this compound Detection

The analysis of DEP and related organophosphate metabolites presents several significant analytical challenges that impact method sensitivity, specificity, and reproducibility. A primary limitation is the inherently low ionization efficiency of DEP under conventional ESI conditions, particularly in negative ionization mode where it typically forms [M-H]⁻ ions [1]. This reduced ionization efficiency directly translates to higher limits of detection and potentially inadequate sensitivity for monitoring population-level exposures where DEP concentrations may fall in the low ng/mL range or lower. The problem is further compounded by the presence of matrix effects in complex biological samples, where co-eluting compounds can either suppress or enhance the ionization of target analytes, leading to inaccurate quantification [4] [5].

The polar and ionic nature of DEP creates additional challenges for chromatographic separation, often resulting in poor retention on conventional reversed-phase columns and potential interference from early-eluting matrix components. This issue is particularly pronounced in biological matrices such as urine, hair, and blood, where numerous endogenous compounds compete for ionization and can significantly alter detector response [4]. Furthermore, DEP exists in biological samples as part of a complex profile of organophosphate metabolites that includes dimethyl phosphate (DMP), diethyl thiophosphate (DETP), diethyl dithiophosphate (DEDTP), and their dimethyl analogs, each with diverse physicochemical properties that complicate simultaneous analysis [4] [5]. These analytical challenges necessitate careful optimization of ESI parameters, sample preparation techniques, and chromatographic conditions to achieve the required sensitivity and specificity for reliable DEP quantification in exposure assessment studies.

Optimized Electrospray Ionization Parameters for this compound

Direct ESI-MS Analysis Parameters

For the direct analysis of DEP without derivatization, negative ionization mode is typically employed to detect the deprotonated molecule [M-H]⁻ at m/z 153. The optimal ESI parameters established through method optimization studies are summarized in Table 1, which provides a comprehensive overview of the critical instrument settings for DEP analysis across different mass spectrometry platforms [4] [5]. These parameters have been validated for the detection of DEP in various biological matrices, including urine and hair extracts, with demonstrated sensitivity sufficient for monitoring environmental and occupational exposures.

Table 1: Optimized ESI Parameters for Direct this compound Analysis

Parameter Recommended Setting Variations by Instrument
Ionization Mode Negative Negative for [M-H]⁻ detection
Ion Spray Voltage 2500-3500 V 2500 V (API 3200); 3000 V (Orbitrap systems)
Source Temperature 400-500°C 450°C (UFLC-MS/MS); 500°C (Orbitrap)
Nebulizer Gas 40-50 psi 45 psi (UFLC-MS/MS); 50 psi (API 3200)
Heating Gas 50-60 psi 55 psi (UFLC-MS/MS)
Drying Gas 10-15 L/min 12 L/min (multiple systems)
Curtain Gas 25-35 psi 30 psi (API 3200)
Collision Energy -15 to -25 eV -20 eV (QqQ); -35 eV NCE (Orbitrap)
Declustering Potential -60 to -80 V -70 V (API 3200)
MRM Transitions 153→79 (quantifier); 153→97 (qualifier) Species-dependent

The source temperature parameter is particularly critical for DEP analysis, as insufficient heating can lead to incomplete desolvation and reduced sensitivity, while excessive temperatures may promote in-source fragmentation. The recommended range of 400-500°C represents a balance between efficient droplet desolvation and analyte stability [4]. Similarly, the nebulizer and drying gas settings must be optimized to generate a stable aerosol while facilitating rapid solvent evaporation from charged droplets. The specified collision energies have been optimized for the characteristic fragmentation of DEP, which typically produces PO₃⁻ (m/z 79) and H₂PO₄⁻ (m/z 97) fragment ions that serve as confirmatory transitions in tandem mass spectrometry analyses [4]. When implementing these parameters, analysts should perform initial calibration with matrix-matched standards to account for instrument-specific variations and matrix effects that can influence optimal settings.

Enhanced Sensitivity Through Cationic Derivatization

To address the sensitivity limitations of direct DEP analysis, a cationic derivatization approach using N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been developed that significantly enhances ionization efficiency in positive ESI mode [1]. This strategy converts the native DEP molecule, which ionizes poorly in negative mode, into a permanently charged derivative with high proton affinity that demonstrates substantially improved response factors in mass spectrometric detection. The derivatization reaction involves the formation of an ester linkage between the benzyl bromide group of CAX-B and the phosphoric acid moiety of DEP, resulting in a quaternary ammonium derivative that readily forms [M]⁺ ions during electrospray ionization [1].

The optimization of this derivatization protocol identified several critical reaction parameters that govern conversion efficiency, including reaction temperature (70°C), reaction time (1 hour), and solvent composition (acetonitrile). The use of potassium carbonate (1 mg/mL) as a base catalyst is essential for deprotonating the phosphoric acid moiety and facilitating nucleophilic substitution, while the non-aqueous solvent environment minimizes competing hydrolysis of the CAX-B reagent [1]. Following derivatization, a 1:5 dilution with water is necessary to achieve proper chromatographic peak shape, as lower dilution factors result in asymmetric and broad peaks that compromise quantification accuracy. This derivatization approach has demonstrated remarkable improvements in analytical sensitivity, with limits of identification enhanced by 1-2 orders of magnitude compared to underivatized DEP, achieving detection limits as low as 0.02-0.2 ng/mL in various sample matrices including hair, concrete, and plant extracts [1].

Experimental Protocols

Cationic Derivatization Protocol for Enhanced Sensitivity

The following step-by-step protocol describes the CAX-B derivatization procedure for DEP analysis in biological matrices, optimized to achieve >95% conversion efficiency with minimal sample preparation time [1]:

  • Step 1: Sample Preparation - Transfer 100 µL of the extracted DEP sample (in acetonitrile) to a 2 mL reaction vial. For calibration standards, prepare DEP solutions in acetonitrile across the concentration range of 0.1-200 ng/mL. Include quality control samples at low, medium, and high concentrations within the calibration range.

  • Step 2: Derivatization Reagent Preparation - Prepare a fresh solution of CAX-B in acetonitrile at a concentration of 1 mg/mL. Simultaneously, prepare potassium carbonate solution in acetonitrile at 1 mg/mL concentration. Both solutions should be prepared immediately before use to prevent hydrolysis and maintain reagent stability.

  • Step 3: Reaction Mixture - Add 50 µL of the CAX-B solution (1 mg/mL) and 50 µL of potassium carbonate solution (1 mg/mL) to the 100 µL DEP sample. Cap the vial securely and vortex mix for 30 seconds to ensure complete homogenization of the reaction mixture.

  • Step 4: Derivatization Reaction - Place the reaction vial in a heating block pre-equilibrated to 70°C and incubate for 60 minutes. Monitor reaction time precisely, as extended incubation does not improve conversion yield beyond 60 minutes at the optimal temperature.

  • Step 5: Sample Dilution - After the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature. Add 800 µL of water to achieve a 1:5 dilution factor (200 µL reaction mixture + 800 µL water) and vortex mix for 15 seconds. This dilution is critical for obtaining symmetric chromatographic peaks and minimizing matrix effects during LC-MS analysis.

  • Step 6: LC-MS Analysis - Transfer the diluted derivative to an appropriate autosampler vial for analysis using the positive ESI parameters outlined in Section 3.2. Injection volumes typically range from 1-5 µL, depending on the required sensitivity and instrument characteristics.

This derivatization protocol has been successfully applied to various biological and environmental matrices, with demonstrated robustness against matrix interferences. The method validation data indicate excellent reproducibility with relative standard deviations below 10% for intra-day and inter-day precision across multiple laboratories [1].

Sample Preparation Methods for Biological Matrices

Effective sample preparation is essential for reliable DEP quantification in complex biological matrices. The following protocols describe optimized extraction procedures for urine and hair matrices, based on validated methods from recent literature [4] [5]:

Urine Sample Preparation (LLE Method):

  • Aliquot 200 µL of urine sample into a 2 mL Eppendorf tube
  • Add 100 µL of internal standard solution (deuterated DEP analogs recommended)
  • Add 800 µL of cold ethyl acetate, vortex mix for 1 minute
  • Incubate on ice for 10 minutes to facilitate phase separation
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C
  • Transfer the organic (upper) layer to a clean 10 mL tube
  • Evaporate to dryness under a gentle stream of nitrogen gas
  • Reconstitute the residue with 500 µL of acetonitrile
  • Transfer to autosampler vials for LC-ESI-MS/MS analysis

Comparative studies have demonstrated that the liquid-liquid extraction (LLE) method provides superior recovery rates (93-102%) for DEP from urine matrices compared to QuEChERS and lyophilization techniques, with significantly reduced matrix effects and improved repeatability (RSD 0.62-5.46%) [4]. The efficiency of LLE extraction is attributed to the favorable partitioning of DEP into ethyl acetate from aqueous urine, while proteins and other interfering compounds remain in the aqueous phase.

Hair Sample Preparation (Alkaline Extraction):

  • Wash approximately 50 mg of hair sequentially with water, methanol, and acetone to remove external contamination
  • Dry the washed hair samples at room temperature for 1 hour
  • Cut the hair into 1-2 mm segments using clean scissors
  • Transfer 20 mg of cut hair to a 15 mL extraction tube
  • Add 5 mL of alkaline methanol (containing 1% ammonium hydroxide)
  • Sonicate for 60 minutes at 45°C in a water bath sonicator
  • Centrifuge at 5000 rpm for 10 minutes
  • Transfer the supernatant to a clean evaporation tube
  • Evaporate to dryness under nitrogen at 40°C
  • Reconstitute in 200 µL of acetonitrile:water (80:20, v/v)
  • Filter through a 0.2 µm PTFE syringe filter prior to LC-MS analysis

The alkaline methanol extraction approach has demonstrated excellent recovery efficiencies for DEP from hair matrix (72-152%), effectively overcoming the strong binding of analytes to hair keratin proteins [5]. The basic environment facilitates the release of DEP from the hair matrix while maintaining analyte stability during the extraction process. This method has been validated for the simultaneous extraction of all six dialkyl phosphate metabolites, providing a comprehensive assessment of organophosphate exposure.

Applications and Emerging Techniques

The analytical methods described in this application note enable the precise quantification of DEP as a biomarker of exposure to organophosphate compounds in various contexts. Epidemiological studies utilize these protocols to investigate associations between DEP levels in biological matrices and adverse health outcomes, including neurological disorders, endocrine disruption, and respiratory effects [4]. The exceptional sensitivity achieved through cationic derivatization (LOD: 0.02-0.2 ng/mL) permits the detection of chronic low-level exposures that may evade conventional analytical methods, supporting advanced risk assessment studies [1]. In forensic and environmental applications, these methods facilitate the retrospective monitoring of exposure through hair analysis, with the segmental analysis of hair strands providing a historical record of exposure incidents over time periods of weeks to months, depending on hair length [5].

Emerging ionization techniques such as atmospheric pressure photoionization (APPI) may offer complementary approaches for DEP analysis in complex matrices. While ESI remains the primary ionization method for polar compounds like DEP, APPI has demonstrated superior performance for certain nonpolar and moderately polar analytes, with enhanced tolerance to matrix components that typically cause ionization suppression in ESI [6]. Future methodological developments may explore the combination of ESI and APPI sources within single analytical platforms to expand the dynamic range and sensitivity for DEP and related metabolites. Additionally, advances in ion mobility spectrometry coupled with MS show promise for improving the separation of isobaric interferences that can complicate DEP quantification in biological matrices, potentially enabling more specific detection without extensive sample clean-up procedures.

Conclusion

The analysis of this compound via electrospray ionization mass spectrometry represents a critical capability for monitoring human exposure to organophosphate pesticides and nerve agents. The optimized ESI parameters and sample preparation protocols detailed in these application notes provide robust methodologies for achieving the sensitivity and specificity required for both occupational and environmental exposure assessment. The implementation of cationic derivatization with CAX-B significantly enhances detection capabilities, addressing the fundamental challenge of poor ionization efficiency that has historically limited DEP quantification. When combined with appropriate sample preparation techniques such as liquid-liquid extraction for urine and alkaline extraction for hair matrices, these methods support reliable biomonitoring across diverse population studies. As analytical technologies continue to evolve, the integration of complementary ionization sources and separation techniques will further advance our capacity to quantify DEP and related biomarkers, ultimately strengthening public health surveillance and regulatory decision-making for organophosphate compounds.

Workflow Diagrams

The following workflow diagrams illustrate the key experimental procedures described in this application note:

G cluster_sample Sample Preparation Workflow cluster_esi ESI-MS Analysis Pathways Urine Urine Extraction Extraction Urine->Extraction 200 μL Hair Hair Hair->Extraction 20 mg Cleanup Cleanup Extraction->Cleanup LLE or Alkaline Derivatization Derivatization Cleanup->Derivatization Optional LC_MS LC_MS Derivatization->LC_MS 5 μL injection SampleIntroduction Sample Introduction (LC Eluent) Nebulization Nebulization (40-50 psi Gas) SampleIntroduction->Nebulization ChargedDroplets Charged Droplets (2-3 kV Voltage) Nebulization->ChargedDroplets Desolvation Desolvation (400-500°C) ChargedDroplets->Desolvation IonRelease Ion Release (Coulombic Fission) Desolvation->IonRelease MassAnalysis Mass Analysis (Negative or Positive Mode) IonRelease->MassAnalysis

Figure 1: Comprehensive Workflow for this compound Analysis Showing Sample Preparation and ESI-MS Pathways

References

Application Notes and Protocols: Diethyl Phosphate as a Model System for Nucleic Acid Backbone Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The negatively charged phosphodiester backbone of nucleic acids is fundamental to their structure, stability, and interactions with proteins and metal cations in physiological environments. Studying these interactions directly in large oligonucleotides is complex due to conformational flexibility and solvent effects. Diethyl phosphate (DEP) serves as a superior small-molecule model compound for the secondary alkyl phosphate ester linkage found in DNA and RNA backbones [1]. These application notes detail the experimental and computational protocols for utilizing DEP to gain insights into nucleic acid backbone geometry and cation-binding phenomena, which are crucial for understanding the stability and function of therapeutic oligonucleotides [2] [3].

Background and Scientific Rationale

The DEP molecule effectively mimics the local chemical environment of the phosphodiester linkage. Its utility is confirmed by studies showing that geometric changes in DEP upon protonation or cation binding—specifically in P–O bond lengths and ∠OPO bond angles—directly correlate with changes observed in larger nucleic acid systems [1]. This makes DEP an excellent model for investigating the non-covalent interactions that are essential for the structural regulation of nucleic acids. Furthermore, understanding the fundamental chemistry of the phosphate backbone is critical for the design of chemically modified oligonucleotides, which often incorporate alterations like the phosphorothioate (PS) backbone or 2'-O-methyl (2'-OMe) sugars to improve nuclease resistance, binding affinity, and therapeutic efficacy [2] [3].

Experimental Protocols

Infrared Multiple Photon Dissociation (IRMPD) Action Spectroscopy

This protocol outlines the procedure for obtaining gas-phase infrared spectra of DEP complexes, free from solvent interference.

3.1.1 Materials and Equipment
  • This compound (DEP) (e.g., from Sigma-Aldrich)
  • Solvents: 50:50 (v/v) methanol:water mixture
  • Additives: Sodium chloride (NaCl), Hydrochloric acid (HCl)
  • Mass Spectrometer: A 4.7 T Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) coupled to a free electron laser (FEL), such as FELIX [1]
  • Ion Source: Electrospray Ionization (ESI) source
3.1.2 Sample Preparation and Ion Generation
  • Prepare a 1 mM solution of DEP in the 50:50 methanol:water mixture.
  • Generate different ionic species using the following preparations:
    • Deprotonated ions ([DEP − H]⁻): Use the pure 1 mM DEP solution.
    • Sodiated complexes ([DEP − H + 2Na]⁺ and [DEP + Na]⁺): Add 1 mM NaCl to the DEP solution. Acidify with 2 mM HCl to enhance the signal of [DEP + Na]⁺.
    • Protonated ions ([DEP + H]⁺): Add 2 mM HCl to the pure DEP solution.
  • Introduce the prepared solutions into the mass spectrometer via the ESI source.
3.1.3 IRMPD Spectroscopy Procedure
  • Ion Accumulation and Selection: Collect ions in a hexapole trap for several seconds. Transfer them to the ICR cell and use Stored Waveform Inverse Fourier Transform (SWIFT) to select the precursor ions of interest.
  • IR Irradiation: Irradiate the selected ions with tunable IR light from the FEL over a range of approximately 590 to 1750 cm⁻¹ (17.0 to 5.7 μm).
  • Data Acquisition:
    • For [DEP − H]⁻ and [DEP + H]⁺, irradiate for 3 seconds at 3 dB attenuation.
    • For sodiated complexes ([DEP − H + 2Na]⁺ and [DEP + Na]⁺), irradiate for 4 seconds at full power to achieve a similar signal-to-noise ratio.
  • Record the resulting fragmentation spectrum (IRMPD action spectrum) which corresponds to the IR absorption profile of the ion.
Computational Modeling of DEP Complexes

This protocol describes the theoretical calculation of stable structures and their IR spectra for comparison with experimental data.

3.2.1 Conformational Sampling
  • Use molecular mechanics software (e.g., HyperChem) to perform a simulated annealing procedure.
  • Run 300 annealing cycles, with each cycle starting and ending at 0 K and reaching a simulation temperature of 1000 K for 0.2 ps.
  • Save the most stable conformers identified at the end of each cycle (typically 7-25 structures) for higher-level theoretical analysis.
3.2.2 Geometry Optimization and Frequency Calculation
  • Perform geometry optimizations and frequency analyses using density functional theory (DFT) methods, such as those implemented in the Gaussian software suite.
  • Use the B3LYP functional with the 6-31G(d,p) basis set, which has been shown to provide good agreement with experimental IRMPD data for DEP complexes [1].
  • Note on Frequency Scaling: Apply a scaling factor of 0.9613 only to the frequencies of the [DEP − H]⁻ complex. Do not apply any scaling factor to the [DEP + H]⁺, [DEP + Na]⁺, and [DEP − H + 2Na]⁺ complexes for optimal agreement with experiment.
  • Generate theoretical linear IR spectra by broadening the calculated stick spectra with a 30 cm⁻¹ Gaussian line shape.

The following workflow diagram illustrates the synergistic relationship between the experimental and computational protocols described above.

DEP_Modeling_Workflow SamplePrep Sample Preparation (DEP solutions with additives) IRMPD IRMPD Spectroscopy (FT-ICR MS with FEL) SamplePrep->IRMPD ExpData Experimental IRMPD Spectrum IRMPD->ExpData CompSampling Computational Sampling (Simulated Annealing) DFT DFT Calculations (Geometry Optimization & Frequencies) CompSampling->DFT TheoData Theoretical Linear IR Spectrum DFT->TheoData Comparison Spectral Comparison & Structural Assignment ExpData->Comparison TheoData->Comparison

Diagram 1: Integrated workflow for experimental and computational analysis of DEP complexes. The process begins with sample preparation and computational sampling, leading to the generation of experimental and theoretical spectra, which are finally compared for structural insights.

Key Data and Findings

Structural Parameters of DEP Complexes

The table below summarizes the key geometric changes in DEP induced by protonation and sodium cationization, as revealed by DFT calculations [1]. These changes model the structural perturbations occurring in the nucleic acid backbone.

Table 1: Experimentally Derived Geometric Parameters of this compound (DEP) Complexes from DFT Calculations. Data illustrates key structural changes in P–O bond lengths and O-P-O bond angles upon cation interaction.

Ionic Complex Key P–O Bond Length Changes (Å) ∠OPO Bond Angle Changes Structural Correlation to Nucleic Acids
[DEP + H]⁺ Elongation of the P–O ester bonds Widening of the ∠OPO angle Models protonated backbone, relevant to acid catalysis and low-pH environments.
[DEP + Na]⁺ Shortening of the P–O bond involved in cation coordination Narrowing of the ∠OPO angle Directly mimics the effect of Na+ binding to the phosphate backbone, inducing local conformational strain.
Neutral DEP Reference P–O bond lengths Reference ∠OPO angle Serves as a baseline for the unperturbed structure.
Characteristic IR Absorption Bands

The table below lists the major IR absorption features observed in the IRMPD spectra of various DEP complexes and their vibrational assignments [1]. These signatures are used as fingerprints to identify specific structural motifs.

Table 2: Characteristic Infrared Absorption Bands of DEP Complexes. Spectral data serves as a fingerprint for identifying specific structural features and binding modes in the phosphate backbone.

Ionic Complex IRMPD Band Position (cm⁻¹) Vibrational Assignment Theoretical Agreement (B3LYP/6-31G(d,p))
[DEP + H]⁺ ~910 P–O stretching vibration involving the protonated oxygen Excellent (unscaled frequencies)
[DEP + H]⁺ ~1240 P=O stretching vibration Excellent (unscaled frequencies)
[DEP + Na]⁺ ~1240 P=O stretching vibration Excellent (unscaled frequencies)
[DEP − H]⁻ Multiple bands between 1000-1300 P–O and P=O stretches of the deprotonated phosphate group Good (with 0.9613 frequency scaling)

Application in Oligonucleotide Therapeutic Development

The fundamental insights gained from DEP studies are directly applicable to the design of therapeutic oligonucleotides. Modern drugs often use backbone modifications to enhance stability and efficacy. The following diagram illustrates how basic research on model systems like DEP informs the development of these advanced therapeutics.

Therapeutic_Application DEPStudies DEP Model Studies Insight1 Insight: Cation Binding & Backbone Geometry DEPStudies->Insight1 Insight2 Insight: Backbone Stability under Modification DEPStudies->Insight2 App1 Rational Design of Phosphorothioate (PS) Oligos Insight1->App1 App2 Understanding Behavior of 2'-OMe, LNA, and PNA Insight2->App2 Goal Goal: Improved Nuclease Resistance & Target Binding Affinity App1->Goal App2->Goal

Diagram 2: From model systems to therapeutic design. Fundamental research on this compound (DEP) provides critical insights that guide the rational design of chemically modified oligonucleotides with enhanced therapeutic properties.

  • Informing Design Rationale: Understanding how metal cations like Na⁺ interact with the phosphate group helps predict the behavior of phosphorothioate (PS)-modified oligonucleotides, which are present in numerous approved drugs [2] [3]. The PS modification, where a non-bridging oxygen is replaced by sulfur, alters the charge distribution and metal-coordination properties, concepts that can be initially explored with DEP models.
  • Predicting Stability: DEP's utility in studying ester bond stability under different conditions provides a foundation for evaluating the hydrolytic stability of novel backbone analogs, such as the amide-based backbone in peptide nucleic acids (PNA) or the phosphorodiamidate morpholino (PMO) backbone [2] [3]. These uncharged analogs cannot be produced enzymatically and rely on chemical synthesis, making their design and optimization dependent on a deep understanding of phosphate isostere chemistry [2].

Troubleshooting and Best Practices

  • Low Ion Signal for Sodiated Complexes: If the intensity of [DEP + Na]⁺ is low, ensure the DEP solution has been adequately acidified with HCl (e.g., 2 mM) to enhance cationization efficiency [1].
  • Poor Spectral Agreement for Protonated Complexes: When comparing theoretical and experimental spectra for [DEP + H]⁺, use unscaled calculated frequencies. Applying a standard scaling factor can lead to a redshift that worsens the fit [1].
  • Ensuring Representative Conformers: The simulated annealing procedure should generate a sufficiently large set of initial structures (e.g., 20-30 low-energy conformers) to ensure the global minimum and key local minima are not missed during subsequent DFT optimization.

References

Comprehensive Analysis of Diethyl Phosphate Metal Cation Complexation: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diethyl Phosphate-Metal Interactions

This compound (DEP) represents a fundamental structural motif found in numerous biologically significant molecules, including organophosphate pesticides, nucleic acid backbones, and various pharmaceutical compounds. The coordination behavior of DEP with metal cations directly influences the structure, stability, and function of these complex molecular systems. As a model compound for the phosphate ester linkages in DNA and RNA, DEP provides valuable insights into how metal cations regulate nucleic acid conformation and stability under physiological conditions [1]. The binding characteristics of DEP with various metal cations have been elucidated through multiple experimental and computational approaches, including infrared multiple photon dissociation (IRMPD) action spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations [1] [2] [3].

The biological relevance of DEP-metal complexes extends beyond nucleic acid biochemistry to encompass pesticide metabolism and toxicological mechanisms. As the primary metabolite of many organophosphorus pesticides, DEP serves as an important biomarker of exposure in environmental and occupational health studies [4] [5]. Understanding the coordination chemistry of DEP with biologically relevant metal cations such as Na+, K+, Mg2+, and Ca2+ provides critical insights into its environmental persistence, biological activity, and potential health effects [1] [5]. This article comprehensively reviews the structural, analytical, and biological aspects of DEP-metal cation complexation, with detailed experimental protocols for researchers investigating these biologically significant interactions.

Structural Studies of DEP-Metal Cation Complexes

Spectroscopic and Theoretical Investigations

Infrared multiple photon dissociation (IRMPD) action spectroscopy coupled with theoretical calculations has proven invaluable for elucidating the gas-phase structures of DEP complexes with various cations. In comprehensive studies examining deprotonated, protonated, and sodium-cationized DEP complexes ([DEP − H]−, [DEP + H]+, [DEP + Na]+, and [DEP − H + 2Na]+), researchers have observed specific geometric alterations directly upon cation binding:

  • Phosphate backbone modifications: Significant changes in P–O bond lengths and ∠OPO bond angles were documented, mirroring structural variations observed in nucleic acid backbones when complexed with metal cations [1].
  • Cation-dependent coordination: The sodium cation in [DEP + Na]+ complexes interacts with DEP primarily through bidentate coordination to two phosphoryl oxygen atoms, resulting in characteristic shifts in the P=O and P–O stretching vibrations observed in IRMPD spectra [1].
  • Protonation effects: Protonated DEP ([DEP + H]+) exhibits a distinct IR signature with a prominent band at approximately 910 cm⁻¹, corresponding to the P–OH stretching vibration, which shows a significant redshift compared to theoretical predictions when standard frequency scaling factors are applied [1].

The experimental methodology for these investigations typically employs a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS) coupled with a free electron laser (FEL) to generate tunable infrared radiation. Ions are generated via electrospray ionization (ESI) from solutions containing 1 mM DEP in 50:50 methanol:water mixtures, with metal cation complexes formed by adding 1 mM sodium chloride. For protonated complexes, solutions are acidified with 2 mM HCl. Theoretical calculations at the B3LYP/6-31G(d,p) level of theory provide optimized geometries and predicted IR spectra that correlate strongly with experimental observations, though specific vibrational modes (particularly those involving protonated phosphate groups) often require elimination of standard frequency scaling factors for accurate matching [1].

Crystallographic Evidence from Enzyme Studies

X-ray crystallography of bacterial phosphotriesterase (PTE) complexes has provided exceptional insights into the structural coordination of DEP within binuclear metal centers. The enzyme from Pseudomonas diminuta catalyzes the hydrolysis of organophosphate esters at remarkable rates approaching the diffusion limit, with DEP serving as a fundamental product of these reactions [2] [3]. Key structural observations include:

  • Symmetrical bridging coordination: In the PTE-DEP complex, the DEP molecule bridges the two divalent cations in the active site, displacing the hydroxide that normally connects the metal ions in the resting enzyme [2] [3].
  • Precise atomic distances: One phosphoryl oxygen atom resides approximately 2.0 Å from the α-metal ion, while the other oxygen sits about 2.2 Å from the β-metal ion, with the metal centers themselves separated by 4.0 Å [2] [3].
  • Tripodal binding mode: This symmetrical, bridging coordination geometry forms a tripodal complex that has been observed across multiple members of the amidohydrolase superfamily, including isoaspartyl dipeptidase, D-aminoacylase, and dihydroorotase [2] [3].

Table 1: Structural Parameters of DEP in Metal Complexes

Complex Type Metal-Metal Distance (Å) P-O-Metal Distance (Å) Coordination Geometry Experimental Method
PTE-DEP (enzyme) 4.0 2.0 (α-metal), 2.2 (β-metal) Symmetrical bridging X-ray crystallography
[DEP + Na]+ (gas) N/A Bidentate coordination Bidentate to two oxygen atoms IRMPD spectroscopy
Ln-DEP (solution) Varies with lanthanide contraction Decreases across lanthanide series Tetrad effect observed Quantum mechanical calculations

The structural data obtained from these crystallographic studies have proven instrumental in resolving mechanistic controversies in the literature. Specifically, the observed symmetrical bridging configuration contradicts computational proposals predicting asymmetrical binding to only the β-metal ion with metal-metal separations of 5.3 Å [2] [3]. These findings strongly support a reaction mechanism where the bridging hydroxide serves as a direct nucleophile during substrate hydrolysis rather than functioning as a base to abstract protons from water molecules associated with the metal center [2] [3].

Analytical Methods for DEP Detection and Quantification

Gas Chromatography with Derivatization

The analysis of DEP in complex biological matrices requires specialized sample preparation and derivatization techniques to overcome challenges posed by its high water solubility and polar nature. A well-established method for DEP quantification in fecal samples has been developed and validated, with applications extendable to other biological specimens [4]:

  • Sample homogenization: Fecal samples are thoroughly homogenized in water to extract highly water-soluble DEP and its thiophosphate analog (DETP).
  • Derivatization: The extracted DEP undergoes alkylation to pentafluorobenzyl esters via a phase-transfer catalysis reaction. The derivatization yield depends significantly on reaction time, requiring careful optimization and control.
  • GC analysis: The derivatized samples are analyzed using gas chromatography with flame photometric detection (GC-FPD), providing sensitive and specific detection of DEP.

The method performance characteristics include recovery rates of 47-62% for DEP across the concentration range of 0.05 to 5 μg/g, which are somewhat lower than the 92-106% recovery observed for DETP potassium salt [4]. The matrix effect significantly influences signal areas in GC-FPD, necessitating the use of matrix-matched standards or standard addition methods for accurate quantification.

Synthesis and Characterization of DEP and Derivatives

The chemical synthesis of this compound follows a straightforward two-step process that can be readily implemented in most organic synthesis laboratories [2]:

  • Initial ester formation: Diethyl phosphorochloridate is reacted with phenol in ethyl ether in the presence of triethylamine, yielding diethyl phenyl phosphate after purification via silica gel chromatography.
  • Hydrogenation: The resulting diethyl phenyl phosphate undergoes hydrogenation in methanol using Pd/C as a catalyst, quantitatively producing diethyl hydrogen phosphate after catalyst removal by filtration and solvent evaporation under reduced pressure.

The identity and purity (>98%) of the synthesized DEP are confirmed by ¹H and ³¹P NMR spectroscopy, essential for ensuring accurate experimental results in subsequent complexation studies [2]. For specialized applications, DEP derivatives such as diethyl (3-ethylphenol) phosphate can be synthesized by reacting m-ethylphenol with diethyl phosphite in carbon tetrachloride under an argon atmosphere, with triethylamine as a base, achieving yields up to 95% after purification by silica gel column chromatography [6].

Biological Implications and Health Relevance

Endocrine-Disrupting Potential

Epidemiological studies have consistently demonstrated associations between dialkyl phosphate metabolites, including DEP, and endocrine hormone disruptions, particularly affecting thyroid function. Recent in vivo and in silico investigations have provided direct causal evidence for these observations [5]:

  • Thyroid hormone disruption: Chronic DEP exposure in adult male rats caused significant thyroid hormone disorders in serum, inducing symptoms consistent with hyperthyroidism. Additionally, DEP exposure resulted in abnormal expression of thyroid hormone-related genes in the liver [5].
  • Molecular interactions: Computational docking and molecular dynamics simulations revealed that DEP strongly interacts with multiple thyroid hormone-related proteins, including those involved in biosynthesis, blood transport, receptor binding, and metabolism [5].
  • Specificity of effect: Notably, DEP exposure did not significantly affect serum sex hormone levels, spermatogenesis, or sperm quality in rats, indicating a relatively specific action on thyroid hormone pathways rather than generalized endocrine disruption [5].

These findings position DEP as a potential thyroid-disrupting chemical, warranting increased caution regarding human exposure to organophosphorus compounds, particularly given the detection of DEP residues in agricultural products, foods, and environmental samples [5].

Role in Gut Microbiome and Inflammation

Emerging evidence suggests that DEP may influence human health through modulation of gut microbiota. As a non-specific metabolite of organophosphorus pesticides in the intestinal environment, DEP has been shown to significantly enrich opportunistic pathogens while simultaneously decreasing levels of the pro-inflammatory cytokine interleukin-6 (IL-6) [7]. This interaction between DEP, gut microbiota, and immune signaling may represent a previously underappreciated pathway through which organophosphorus pesticide exposure influences human health, potentially contributing to inflammatory conditions, metabolic disorders, and immune dysfunction.

Experimental Protocols for DEP-Metal Complex Studies

IRMPD Action Spectroscopy Protocol

Infrared multiple photon dissociation spectroscopy provides detailed information about gas-phase ion structures through their vibrational fingerprints. The following protocol outlines the essential steps for studying DEP-metal cation complexes [1]:

  • Instrument configuration:

    • Utilize a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS) coupled with a free electron laser (FEL) generating tunable IR radiation in the range of approximately 590 to 1750 cm⁻¹ (17.0 to 5.7 μm).
    • Employ an electrospray ionization (ESI) source for gentle ion production.
  • Sample preparation:

    • Prepare 1 mM DEP solutions in 50:50 methanol:water for deprotonated [DEP − H]⁻ ions.
    • For sodiated complexes ([DEP − H + 2Na]+ and [DEP + Na]+), add 1 mM sodium chloride to the DEP solution.
    • Enhance [DEP + Na]+ intensity by acidifying with 2 mM HCl.
    • Generate protonated [DEP + H]+ ions by adding 2 mM HCl to DEP solutions.
  • Experimental parameters:

    • Introduce ions into the mass spectrometer and accumulate in a hexapole trap for several seconds.
    • Select precursor ions using stored waveform inverse Fourier transform (SWIFT) methods.
    • Irradiate selected ions for 3-4 seconds with FEL light.
    • Use 3 dB attenuation for [DEP − H]⁻ and [DEP + H]+ with 3 s irradiation.
    • Apply full power for 4 s irradiation for sodiated complexes due to their lower fragmentation efficiency.
  • Theoretical calculations:

    • Perform geometry optimizations and frequency calculations at the B3LYP/6-31G(d,p) level of theory.
    • Apply a frequency scaling factor of 0.9613 for [DEP − H]⁻ ions, but use unscaled frequencies for protonated and sodiated complexes.
    • Broaden theoretical spectra using a 30 cm⁻¹ Gaussian line shape for better comparison with experimental results.
Crystallographic Protocol for Enzyme-DEP Complexes

X-ray crystallography of DEP-enzyme complexes provides atomic-resolution insights into DEP-metal coordination in biologically relevant systems. The following protocol describes the general approach for studying DEP bound to phosphotriesterase [2] [3]:

  • Protein purification and crystallization:

    • Express wild-type or mutant PTE in E. coli BL-21(DE3) cells using Terrific Broth medium containing appropriate antibiotics and metal cofactors (e.g., 1.0 mM CoCl₂).
    • Induce protein expression with IPTG when OD₆₀₀ reaches 0.4, then incubate for 36-42 hours at 30°C.
    • Purify enzymes using standard chromatography techniques, achieving >95% purity as verified by SDS-PAGE.
    • Crystallize purified protein using hanging drop vapor diffusion at 21°C by mixing 1 μL protein solution with 1 μL reservoir solution.
  • Complex formation and data collection:

    • Soak crystals in cryoprotectant solutions containing 20-30% DEP or incubate with DEP prior to crystallization.
    • Flash-cool crystals in liquid nitrogen for data collection.
    • Collect X-ray diffraction data at synchrotron sources suitable for high-resolution studies.
  • Structure determination and refinement:

    • Solve structures by molecular replacement using existing PTE structures as search models.
    • Identify DEP binding through examination of |Fo| - |Fc| and 2|Fo| - |Fc| electron density maps.
    • Refine DEP geometry and metal coordination parameters, paying particular attention to the symmetrical bridging conformation between metal ions.

Table 2: Comparison of DEP-Metal Complexation Study Methods

Method Key Information Provided Sample Requirements Limitations Complementary Techniques
IRMPD Spectroscopy Gas-phase structures, vibrational frequencies, cation binding sites Pure compounds, 1 mM solutions Requires theoretical calculations for interpretation DFT calculations, TCID studies
X-ray Crystallography Atomic-resolution 3D structures, precise bond distances/angles High-quality crystals Limited to crystalline samples Molecular dynamics simulations, mutagenesis
GC with Derivatization Quantitative analysis in complex matrices Biological samples Requires derivatization, matrix effects LC-MS/MS, NMR spectroscopy
DFT Calculations Energetics, orbital interactions, reaction pathways Computational resources Dependent on model accuracy Experimental validation required

Computational Approaches and Theoretical Frameworks

Density Functional Theory Applications

Density functional theory calculations have significantly advanced our understanding of DEP-metal cation interactions at the electronic level. These computational approaches provide:

  • Reaction mechanism insights: DFT studies support a reaction mechanism where the bridging hydroxide in binuclear metal centers acts as a direct nucleophile during organophosphate ester hydrolysis, rather than functioning as a base [2] [3].
  • Energetic profiling: Calculations reveal the relative stabilities of different DEP-metal complexes and the energy barriers associated with structural rearrangements and reaction pathways [2].
  • Spectroscopic predictions: Theoretical IR spectra generated at the B3LYP/6-31G(d,p) level show excellent agreement with experimental IRMPD data when appropriate frequency adjustments are applied [1].
Lanthanide Contraction and Tetrad Effects

Quantum mechanical calculations of DEP complexes with lanthanide series metals reveal fascinating periodic trends with practical implications for rare earth element separation technologies [8]:

  • Lanthanide contraction: The average bond lengths between lanthanide atoms and the six coordinated oxygen atoms systematically decrease across the lanthanide series, consistent with the well-known lanthanide contraction phenomenon [8].
  • Gadolinium break: A noticeable gadolinium break effect is observed, corresponding to the stability associated with half-filled f-orbitals [8].
  • Tetrad effect: The "tetrad effect" is clearly evident in DEP-lanthanide complexes, dividing the lanthanide series into four distinct groups based on subtle differences in 4f electron occupation: La-Nd, Sm-Eu, Gd-Dy, and Ho-Lu [8].

These systematic variations in bonding characteristics across the lanthanide series demonstrate how DEP-metal interactions respond to subtle changes in electronic configuration, providing fundamental insights that inform the design of more efficient separation protocols for rare earth elements.

Conclusion and Future Perspectives

The coordination chemistry of this compound with metal cations represents a fascinating intersection of inorganic chemistry, biochemistry, and environmental science. Through multiple experimental and theoretical approaches, researchers have elucidated the structural principles governing DEP-metal interactions, from simple gas-phase complexes to sophisticated enzyme-active sites. The symmetrical bridging coordination observed in phosphotriesterase complexes provides a paradigm for understanding how binuclear metal centers in enzymes stabilize anionic phosphate intermediates and products.

The analytical methodologies developed for DEP detection and quantification, particularly in complex biological matrices, continue to support advances in environmental monitoring, toxicology, and exposure assessment. Meanwhile, growing evidence of DEP's endocrine-disrupting potential highlights the toxicological significance of understanding its interactions with biological systems, especially at the molecular level.

Future research directions should include more detailed investigations of DEP complexation with biologically relevant divalent cations like Mg²⁺ and Ca²⁺, exploration of DEP-metal interactions in structured solvent environments that better mimic physiological conditions, and development of high-throughput screening methods for assessing the health impacts of DEP and related organophosphate metabolites. The integration of computational and experimental approaches will continue to drive our understanding of these fundamentally and practically important molecular interactions.

G Start Study Design Exp Experimental Approach Start->Exp Comp Computational Approach Start->Comp IRMPD IRMPD Spectroscopy Exp->IRMPD Crystallography X-Ray Crystallography Exp->Crystallography GC GC Analysis Exp->GC DFT DFT Calculations Comp->DFT MD Molecular Dynamics Comp->MD Struct Structural Data IRMPD->Struct Vibrational frequencies Crystallography->Struct Atomic coordinates Quant Quantitative Analysis GC->Quant Concentration data Energetics Energetic Profiles DFT->Energetics Binding energies Mech Mechanistic Insights DFT->Mech Reaction pathways MD->Mech Dynamic behavior

Diagram 1: Integrated Workflow for DEP-Metal Complexation Studies. This diagram illustrates the complementary relationship between experimental and computational approaches in elucidating the structural and energetic features of DEP-metal cation complexes.

References

Basic Molecular Data for Diethyl Hydrogen Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

While not a full protocol, the following table summarizes the key identifying information for diethyl hydrogen phosphate, which serves as a starting point for any structural analysis [1].

Property Description
Chemical Name Diethyl hydrogen phosphate [1]
CAS Registry Number 598-02-7 [1]
Molecular Formula C₄H₁₁O₄P [1]
Molecular Weight 154.1015 g/mol [1]
IUPAC Standard InChI InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) [1]
IUPAC Standard InChIKey UCQFCFPECQILOL-UHFFFAOYSA-N [1]
IR Spectrum Availability Gas-phase IR spectrum is available in the NIST database [1].

Suggested Pathways for Detailed Protocol Development

To obtain the detailed experimental protocols you require, I suggest investigating the following analytical techniques. The general workflows for these methods are illustrated below.

Start Sample: Diethyl Phosphate A1 Gas Chromatography (GC) Start->A1 A2 Mass Spectrometry (MS) Start->A2 A3 Infrared Spectroscopy (IR) Start->A3 B1 Separation in GC column A1->B1 B2 Ionization & Mass Analysis A2->B2 B3 IR Light Absorption Scan A3->B3 C1 Retention Time B1->C1 C2 Mass-to-Charge (m/z) Spectrum B2->C2 C3 Infrared Absorption Spectrum B3->C3 End Gas-Phase Structure Confirmation C1->End C2->End C3->End

Leveraging Cited Analytical Techniques

Although the search results lack specifics for this compound, they reference established techniques that form the basis of gas-phase analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of volatile organic compounds in simulated extraterrestrial environments was performed using Gas Chromatography coupled with High-Resolution Fourier Transform Mass Spectrometry (GC-FT-Orbitrap-MS) [2]. This is a powerful method for separating and identifying components in a mixture. Furthermore, Electrospray Ionization (ESI) mass spectrometry was used to characterize organophosphonate-functionalized clusters in the gas phase [3], a technique often applicable to phosphorylated compounds.
  • Infrared (IR) Spectroscopy: The NIST WebBook explicitly lists a gas-phase IR spectrum for diethyl hydrogen phosphate [1]. Obtaining and interpreting this spectrum is a direct method for analyzing functional groups and bonding in the gas phase.

Recommended Sources for Detailed Methodologies

To build your full application note, consult these specialized resources:

  • NIST Chemistry WebBook: Access the existing gas-phase IR spectrum for diethyl hydrogen phosphate and use it as a reference for your own measurements [1].
  • Scientific Literature Databases: Search for "gas-phase structure this compound" or "GC-MS analysis of organophosphates" on platforms like SciFinder or PubMed. These will contain peer-reviewed papers with detailed experimental sections.
  • Instrument Manufacturer Websites: Companies like Agilent, Waters, and Thermo Fisher Scientific provide extensive application notes and white papers on GC-MS and LC-MS methods for various compound classes, which can be adapted.

References

diethyl phosphate FT-ICR mass spectrometry techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Diethyl phosphate (DEP, C₄H₁₁O₄P) serves as a fundamental model compound for studying the phosphodiester linkages that form the backbone of DNA and RNA [1]. Under physiological conditions, this backbone is anionic and interacts with various metal cations, such as Na⁺ and K⁺. These interactions are crucial for stabilizing nucleic acid structure, influencing their folding, and regulating their biological function [2] [1]. Understanding the specific nature of these interactions at a molecular level is a key challenge.

FT-ICR-MS is a powerful analytical technique that offers unparalleled mass resolution and mass accuracy, allowing for the precise identification of gas-phase ion structures [3]. When coupled with Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, it becomes a potent tool for probing the structural changes that occur when small molecules like DEP bind to protons or metal cations [2] [1]. The insights gained from studying these simple model systems provide a foundation for understanding the more complex behavior of nucleotides and solvated nucleic acids [1].

Experimental Protocols

This section outlines the standardized methodologies for preparing DEP complexes and acquiring structural data via IRMPD action spectroscopy.

Sample Preparation and Ion Generation
  • Chemical: this compound (CAS 598-02-7) [4] [5].
  • Solvent System: Prepare a 50:50 (v/v) mixture of methanol and water.
  • Stock Solution: Dissolve DEP in the solvent to a final concentration of 1 mM.
  • Complex Generation:
    • [DEP – H]⁻ (Deprotonated): Use the 1 mM DEP stock solution directly [1].
    • [DEP + H]⁺ (Protonated): Acidify the DEP stock solution with 2 mM HCl [1].
    • [DEP + Na]⁺ (Sodiated): Add 1 mM sodium chloride to the DEP stock solution. Acidification with 2 mM HCl significantly enhances ion intensity [1].
    • [DEP – H + 2Na]⁺ (Disodiated): Add 1 mM sodium chloride to the DEP stock solution [1].
FT-ICR MS and IRMPD Action Spectroscopy Workflow

The following diagram illustrates the core experimental workflow, from sample introduction to data analysis.

G Sample Sample Solution 1 mM DEP in 50:50 MeOH:H₂O ESI Electrospray Ionization (ESI) Sample->ESI Hexapole Hexapole Trap (Ion Accumulation) ESI->Hexapole ICR FT-ICR Cell (SWIFT Isolation) Hexapole->ICR FEL FELIX Laser (IR Radiation) ICR->FEL Frag IRMPD Fragmentation FEL->Frag Detect FT-ICR Detection (Mass Analysis) Frag->Detect Compare Spectra Comparison (Structure Identification) Detect->Compare Theory Theoretical Calculations (DFT, B3LYP/6-31G(d,p)) Theory->Compare

Step-by-Step Protocol:

  • Ionization & Transfer: Introduce the prepared solutions into the mass spectrometer using an electrospray ionization (ESI) source [1]. The generated ions are collected in a hexapole trap for several seconds before being transferred into the high-vacuum ICR cell.
  • Ion Selection: Isolate the specific precursor ion of interest (e.g., [DEP + Na]⁺) within the ICR cell using Stored Waveform Inverse Fourier Transform (SWIFT) techniques [6] [1].
  • Laser Irradiation: Expose the isolated ions to tunable infrared radiation generated by a Free Electron Laser (FEL), such as FELIX. Typical irradiation parameters are 3-4 seconds at full power or with slight attenuation [1].
  • Detection & Analysis: The resulting photofragments (e.g., Na⁺ from [DEP + Na]⁺) are mass-analyzed by the FT-ICR cell. The resulting IRMPD action spectrum is generated by plotting the photofragmentation yield as a function of the laser's wavenumber (cm⁻¹) [2] [1].
Theoretical Calculations for Structure Identification

To interpret the experimental IRMPD spectra, theoretical calculations are indispensable.

  • Conformer Search: Use simulated annealing molecular mechanics procedures (e.g., 300 cycles) to identify potential low-energy candidate structures for each DEP complex [1].
  • Geometry Optimization & Frequency Calculation: Perform quantum mechanical calculations using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set to optimize the geometries of the candidate structures and calculate their linear IR spectra [1].
  • Spectral Matching: Compare the experimental IRMPD spectrum with the calculated linear IR spectra. The conformer whose calculated spectrum best matches the experimental data reveals the gas-phase structure accessed during the experiment [2] [1]. A frequency-scaling factor of 0.9613 may be applied for deprotonated anions, while unscaled frequencies often provide the best fit for protonated and sodiated complexes [1].

Key Findings and Data Presentation

Experimental and theoretical studies of DEP complexes reveal how cation binding induces specific structural changes.

Structural Changes in DEP Complexes

The table below summarizes the key geometric changes observed in different DEP complexes upon proton or sodium cation binding, which are analogous to changes in nucleic acid backbone geometry [2].

Ionic Complex Key P–O Bond Length Changes Key ∠OPO Bond Angle Changes Primary Experimental IRMPD Features
[DEP – H]⁻ Information not specified in search results Information not specified in search results Compared to calculated spectra using scaled frequencies (0.9613) [1]
[DEP + H]⁺ Information not specified in search results Information not specified in search results Strong feature at ~910 cm⁻¹; best fit with unscaled calculated frequencies [1]
[DEP + Na]⁺ Information not specified in search results Information not specified in search results Characteristic band at ~1240 cm⁻¹; best fit with unscaled calculated frequencies [1]
[DEP – H + 2Na]⁺ Information not specified in search results Information not specified in search results Requires higher irradiation power; best fit with unscaled calculated frequencies [1]
FT-ICR-MS Performance Metrics

The exceptional capability of FT-ICR-MS for this type of analysis is due to its superior performance, as shown in this comparison with other common mass analyzers [3].

Mass Analyzer Mass Accuracy Resolving Power Key Advantage for DEP Studies
FT-ICR-MS ~100 ppb 10⁵ – 10⁷ Unmatched resolution for isobaric/isomeric separation; precise IRMPD spectroscopy [3]
Orbitrap ~1 ppm 10⁵ – 10⁶ High performance, faster than FT-ICR [3]
Q-TOF ~10 ppm ~10,000 Good for routine high-throughput analysis [3]

Application Notes & Troubleshooting

  • Low IRMPD Efficiency: For sodiated complexes like [DEP + Na]+, which require longer irradiation at full power, the low mass of the Na+ fragment can lead to detection issues. Be aware of potential mass discrimination in the detector [1].
  • Theoretical Modeling: The choice of basis set is critical. The 6-31G(d,p) basis set provides improved agreement with experimental data (shifts of 10-15 cm⁻¹) compared to 6-31G(d) [1].
  • Biomedical Relevance: The insights from DEP model systems help elucidate how alkali metal cations regulate nucleic acid structure by binding directly to the phosphate backbone, potentially causing specific geometric changes that affect genetic information transfer [2] [1].

Conclusion

The combination of FT-ICR-MS, IRMPD action spectroscopy, and theoretical calculations is a powerful approach for determining the gas-phase structures of this compound complexes. The protocols outlined here provide researchers with a robust framework for investigating ion-molecule interactions relevant to nucleic acid biochemistry and drug development. The high resolution and mass accuracy of FT-ICR-MS are indispensable for these detailed structural studies [3].

References

preventing diethyl phosphate hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting DEP Hydrolysis

Current understanding of DEP hydrolysis comes from studies analyzing its behavior as a metabolite and environmental contaminant. Research indicates that hydrolysis rates for phosphate esters like DEP are highly dependent on environmental conditions [1].

The table below summarizes the primary factors influencing DEP hydrolysis stability based on current knowledge:

Factor Effect on Hydrolysis Scientific Context
pH Major influence; most stable at basic pH Study shows phosphate esters have greatest kinetic stability at alkaline conditions (pH 10) due to decreased hydrolysis rates [1].
Temperature Critical factor; lower temperatures slow hydrolysis High temperatures dramatically increase hydrolysis rates; cooling is a primary stabilization strategy [1].
Chemical Environment Metal ions, other reactive species can catalyze degradation Metal ions (e.g., Fe) catalyze decomposition of esters and organic compounds; use high-purity reagents and containers [2].

Proposed Experimental Approach for Stabilization

Given the lack of direct protocols, you can design experiments based on the stability factors. The diagram below outlines a logical workflow for this development process.

Start Start: Develop DEP Stabilization Method A1 Analyze Hydrolysis Factors Start->A1 A2 Design Stabilization Experiments A1->A2 B1 pH Adjustment (Explore basic conditions) A2->B1 B2 Temperature Control (Implement cold storage) A2->B2 B3 Chemical Additives (Test inert buffers, chelators) A2->B3 B4 Container Material (Use non-reactive materials) A2->B4 A3 Evaluate & Characterize C1 Monitor Hydrolysis (e.g., with NMR, pH measurement) A3->C1 C2 Assess Method Impact (on sample integrity and analysis) A3->C2 C3 Optimize & Validate Protocol (for specific application) A3->C3 B1->A3 B2->A3 B3->A3 B4->A3 End Validated Stabilization Protocol C1->End Repeat cycle to optimize results C2->End Repeat cycle to optimize results C3->End Repeat cycle to optimize results

Workflow for Developing a DEP Stabilization Method

Suggested Experimental Design

You can structure your investigation around these key experimental axes:

  • pH Optimization: Prepare DEP samples in buffered solutions across a pH range (e.g., 7 to 10.5). Monitor the concentration of DEP over time using analytical techniques like ¹H-NMR or LC-MS to determine the pH with the slowest degradation rate [1].
  • Temperature Profiling: Store identical DEP samples at various temperatures (e.g., 4°C, 25°C, 37°C). Quantify the hydrolysis rate at each temperature to establish a stability profile and determine safe storage conditions.
  • Additive Screening: Test the effect of adding chemical stabilizers.
    • Chelating Agents: Add agents like EDTA to sequester trace metal ions that might catalyze hydrolysis [2] [3].
    • Inert Salts/Buffers: Use standard phosphate buffers to maintain pH without introducing interfering substances.

Key Considerations for Researchers

When developing your stabilization method, keep these points in mind:

  • Analyte Specificity: Ensure your analytical method (e.g., LC-MS) can distinguish intact DEP from its hydrolysis products to accurately measure degradation.
  • Application Constraints: The chosen stabilization method must be compatible with your final analytical goal. For instance, a high pH might stabilize DEP but could interfere with subsequent chemical analyses or biological assays.
  • Material Compatibility: Store DEP solutions in glass or non-reactive polymer containers to minimize surface-catalyzed degradation and leaching.

References

diethyl phosphate storage conditions moisture sensitive

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl Phosphate Storage & Handling FAQ

FAQ 1: Is this compound sensitive to moisture? While the search results do not explicitly state that this compound is moisture-sensitive, its close relationship to other highly moisture-reactive phosphorus compounds suggests that storing it in a dry environment is a prudent safety and best practice.

FAQ 2: What are the correct storage conditions for this compound? For research-grade this compound, the following storage conditions are recommended [1]:

  • Powder Form: Can be stored at -20°C for 3 years or at 4°C for 2 years.
  • Solution Form: Solutions prepared in solvents like DMSO can be stored at -80°C for 6 months or at -20°C for 1 month.

The table below summarizes the key storage information:

Condition Temperature Duration Notes
Powder -20°C 3 years For long-term stability [1]
Powder 4°C 2 years For shorter-term storage [1]
In Solvent -80°C 6 months e.g., DMSO stock solutions [1]
In Solvent -20°C 1 month e.g., DMSO stock solutions [1]
Shipping Room Temperature A few days Considered stable during ordinary shipping [1]

FAQ 3: What safety precautions should I take when handling this compound? this compound is a combustible liquid that causes severe skin burns and eye damage [2]. You must consult its Safety Data Sheet (SDS) before use. Key hazard statements include [2]:

  • H302: Harmful if swallowed.
  • H312: Harmful in contact with skin.
  • H314: Causes severe skin burns and eye damage.

Always wear appropriate Personal Protective Equipment (PPE), including impervious clothing, gloves, and eye protection [2] [3]. Work in a well-ventilated area, such as a fume hood, and have access to emergency safety equipment like an eye wash station and drench shower [2] [3].

FAQ 4: I suspect my this compound has degraded. What should I do? If you notice changes in the solution's appearance (e.g., color change), the formation of precipitate, or unexpected experimental results, the compound may have degraded.

  • Do not use it. Clearly label the container as "Suspected Degraded Material".
  • Check your records. Verify the storage duration and temperature against the recommended guidelines.
  • Dispose of it properly. Follow your institution's hazardous waste disposal protocols for organophosphorus compounds.

Troubleshooting Guide

This guide helps you diagnose and resolve common storage and usage problems.

Problem Possible Cause Solution
Unexpected results in experiments Use of degraded or hydrolyzed compound Prepare a fresh stock solution, ensure proper storage, and avoid repeated freeze-thaw cycles [1].
Difficulty dissolving the powder Incorrect solvent or temperature This compound is highly soluble in DMSO (≥100 mg/mL). Warm the solution gently if necessary [1].
Safety concerns during handling Inadequate PPE or ventilation Immediately move to a fume hood. Wear protective gloves, clothing, and eye/face protection [2] [3].

Experimental Protocol: Preparing a Stock Solution

This protocol details how to safely prepare a 25 mg/mL stock solution of this compound in DMSO, based on manufacturer information [1].

Workflow Diagram

Start Start Preparation A Calculate required mass (25 mg per 1 mL of DMSO) Start->A B Weigh this compound in a clean vial A->B C Add anhydrous DMSO sequentially to the powder B->C D Mix evenly until a clear solution is formed C->D E Aliquot into single-use vials to minimize freeze-thaw cycles D->E F Label and store at recommended temperature E->F

Materials

  • This compound powder (≥98% purity) [1]
  • Anhydrous DMSO
  • Analytical balance
  • Sterile vial (1-2 mL)
  • Micropipette and tips
  • Protective gloves and safety goggles

Procedure

  • Calculation: Determine the total mass needed. For a 25 mg/mL solution, you need 25 mg of this compound for every 1 mL of DMSO.
  • Weighing: Tare the sterile vial on the balance. Carefully weigh the required mass of this compound and transfer it to the vial.
  • Solvation: Using a micropipette, add the calculated volume of anhydrous DMSO directly to the powder in the vial. Note: Always add the solvent to the solute to facilitate better mixing.
  • Mixing: Cap the vial securely and vortex or invert it gently until the powder is completely dissolved and the solution is clear.
  • Aliquoting: To preserve the solution's integrity, immediately aliquot the stock solution into smaller, single-use vials. This prevents repeated freezing and thawing of the main stock.
  • Storage: Label all vials clearly with the compound name, concentration, date, and your initials. Store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) [1].

References

handling diethyl phosphate safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Known Hazards and Safety Information

While a complete safety data sheet for DEP was not located, the following table summarizes identified hazards and key properties from scientific studies:

Hazard/Property Description & Evidence

| GHS Hazard Statements [1] | H315-H317-H319-H335-H411-H372H372: Causes damage to organs (based on endocrine disruption studies) [2] [3]. • H411: Toxic to aquatic life with long-lasting effects. | | Systemic Health Effects | Endocrine Disruption: Multiple peer-reviewed studies conclude that DEP is a potential endocrine-disrupting chemical (EDC). It can disrupt hormones in the hypothalamic-pituitary-adrenal (HPA) axis and thyroid hormones, interfering with nuclear receptors like GR and Nur77 [2] [3]. | | Skin Absorption | Percutaneous Absorption: An in vitro study confirmed that DEP can be absorbed through human skin, with an absorption rate of approximately 3.9% to 4.8% over 72 hours [4]. |

Physicochemical Properties

Understanding its basic properties is crucial for risk assessment. The data below, sourced from a chemical database, can guide safe storage and handling.

Property Value / Description
CAS No. 598-02-7 [1]
Molecular Formula C4H11O4P [1]
Molecular Weight 154.1 g/mol [1]
Physical State Liquid [1]
Boiling Point 203 °C [1]
Flash Point 91 °C [1]
Density 1.29 g/cm³ [1]
Storage Sealed in dry, 2-8°C [1]
Solubility Soluble in DMSO and methanol; slightly soluble in chloroform [1]

Recommended Safety Precautions & Handling

Based on the identified hazards, the following universal precautions for handling hazardous chemicals are strongly recommended:

  • Personal Protective Equipment (PPE)

    • Wear appropriate gloves: Use gloves resistant to organic solvents, and change them regularly. Double-gloving may be considered for higher-risk procedures.
    • Use safety goggles or a face shield to prevent eye contact.
    • Wear a lab coat, preferably made of an impermeable material.
  • Engineering Controls

    • Always handle the chemical inside a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.
  • Environmental & Disposal

    • Avoid releasing DEP into the environment. Collect all waste for disposal as hazardous chemical waste in accordance with your institution's regulations.

Experimental Insights & Molecular Mechanism

The following diagram illustrates the potential endocrine-disrupting mechanism of DEP as revealed in recent research, which is a primary health concern associated with this compound.

G cluster_in_vivo In Vivo Evidence (Rat Models) cluster_in_silico In Silico Evidence DEP Diethyl Phosphate (DEP) Exposure HPA Disrupted HPA Axis Hormones DEP->HPA Thyroid Thyroid Hormone Imbalance DEP->Thyroid Receptors Altered Nuclear Receptor (GR, Nur77) Activity DEP->Receptors Binding Strong Molecular Binding Simulations DEP->Binding Conclusion Conclusion: DEP is a potential Endocrine Disrupting Chemical (EDC) HPA->Conclusion Thyroid->Conclusion Receptors->Conclusion Disruption Predicted Disruption of Hormone Signaling Binding->Disruption Disruption->Conclusion

Frequently Asked Questions

Q: What is the primary health concern when handling DEP? A: Beyond general chemical hazards, the primary concern highlighted by research is its potential as an endocrine-disrupting chemical (EDC). Chronic exposure has been linked to disruption of critical hormone systems, including the HPA axis and thyroid function, even at low doses in animal studies [2] [3].

Q: How does DEP compare to its parent organophosphorus pesticides in toxicity? A: DEP itself is not a potent acetylcholinesterase inhibitor like its parent pesticides (e.g., chlorpyrifos, diazinon). Its toxicity profile is different, centered on endocrine disruption rather than acute neurotoxicity [2] [5] [6].

Q: Where can I find more specific handling information? A: For definitive handling protocols, you should:

  • Consult the manufacturer's Safety Data Sheet (SDS) for the specific product you are using.
  • Adhere to your institution's Chemical Hygiene Plan and consult with your Environmental Health and Safety (EHS) department.

References

Diethyl Phosphate: Hazard Identification

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the known hazard information for Diethyl Phosphate from a Safety Data Sheet (SDS) [1]:

Property Description
Hazard Classification Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1].
Signal Word Warning [1]
Form Liquid [1]
Personal Protective Equipment (PPE) Wear chemical impermeable gloves, tightly fitting safety goggles, and fire/flame resistant impervious clothing [1].

First Aid for Chemical Skin Exposure

Since the SDS does not provide detailed first-aid measures, the following are the universally recommended steps for handling chemical skin exposure, as advised by major health organizations [2] [3] [4].

Immediate First Aid Steps
  • Protect Yourself: First, put on gloves to avoid exposing yourself to the chemical [2] [3].
  • Remove Contamination: Quickly and carefully brush off any dry chemical if present. Immediately remove any contaminated clothing, shoes, socks, or jewelry. Do not try to remove anything that is stuck to the skin [2] [4].
  • Rinse Immediately: Rinse the affected skin with a large amount of cool, flowing water for at least 20 minutes. Using a shower or hose is ideal. Continue rinsing even if the chemical seems to have been removed [2] [4].
  • Seek Medical Attention: Get medical help if irritation occurs and persists [1]. For any severe burn (deep, larger than 3 inches, or on hands, feet, face, groin, or major joints), call for emergency medical help immediately [2].
Important Considerations
  • Chemical Container: If you seek medical help, take the chemical container or its label with you so medical professionals can identify the substance [2] [3].
  • Poison Control Center: You can call the Poison Control Center for expert advice. In the United States, the number is 1-800-222-1222 [2] [3].

The diagram below summarizes the emergency response workflow for a this compound skin exposure:

Start This compound Skin Exposure Step1 Protect Yourself & Victim Wear gloves. Move to well-ventilated area. Start->Step1 Step2 Remove Contamination Brush off dry material. Remove contaminated clothing/jewelry. Step1->Step2 Step3 Rinse Skin Immediately Use cool, running water for at least 20 minutes. Step2->Step3 Step4 Cover Burn Loosely use sterile dressing or clean cloth. Step3->Step4 Step5 Seek Medical Help Call EMS for major burns. Provide SDS if available. Step4->Step5 Info While Waiting for Help: Check for signs of shock. Keep victim warm and calm. Step5->Info

Key Safety Precautions for the Lab

To prevent exposure, always adhere to the following safety practices when handling this compound [1]:

  • Work in a well-ventilated area, such as a fume hood.
  • Avoid breathing mists or vapors.
  • Wear the appropriate PPE as listed in the hazard table above.
  • Avoid all sources of ignition as the liquid is flammable (Flash point: 74.9°C) [1].

References

Understanding Diethyl Phosphate (DEP) Hazards

Author: Smolecule Technical Support Team. Date: February 2026

  • What is Diethyl Phosphate (DEP)? this compound (CAS: 598-02-7) is primarily known as a urinary metabolite and biomarker of exposure to a class of insecticides called diethyl-substituted organophosphates [1]. It is also a chemical substance used in research and development settings [2].

  • What are the primary eye hazards associated with DEP? According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation (Eye Irritation, Category 2) [2]. The hazard statement is H319: "Causes serious eye irritation" [2].

Prevention and Safe Handling Protocols

Preventing exposure is the most effective strategy for avoiding eye damage. The following table summarizes the key personal protective equipment (PPE) and handling precautions based on the SDS for DEP [2].

Precautionary Measure Specific Recommendation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards [2].
Skin Protection Wear fire/flame resistant and impervious clothing and gloves [2].
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator [2].
General Handling Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools [2].
Hygiene Wash thoroughly after handling [2].

Emergency Response and First Aid

  • What should be done if DEP comes into contact with the eyes? The SDS prescribes the following first aid measures for eye contact [2]: > Rinse with pure water for at least 15 minutes. Consult a doctor.

    This should be done immediately after exposure, and medical consultation is mandatory.

Experimental Protocol: In Vitro Eye Irritation Assessment

For researchers needing to evaluate the eye irritation potential of DEP or related compounds, the following protocol is adapted from a study that tested disinfectants using reconstructed human cornea-like epithelium, in accordance with OECD Test Guideline 492 [3].

Start Start Experiment PreInc Pre-incubation Start->PreInc Apply Apply Test Chemical PreInc->Apply Exp Exposure Period Apply->Exp Wash Wash Tissue Exp->Wash PostInc Post-exposure Incubation Wash->PostInc Viability MTT Viability Assay PostInc->Viability Classify Classify per GHS Viability->Classify End End Classify->End

Workflow for Eye Irritation Test

Key Steps and Materials:

  • Tissue Model: Use a reconstructed human cornea-like epithelium model, such as the EpiOcular OCL-200 kit [3].
  • Test Chemical Application: Apply the test substance (e.g., 50 µL of liquid DEP) directly onto the tissue surface [3].
  • Controls:
    • Negative Control: Sterile deionized water.
    • Positive Control: A known irritant like Methyl Acetate [3].
  • Exposure and Post-Incubation:
    • For liquid chemicals, a standard exposure time is 30 minutes.
    • After exposure, wash the tissue thoroughly.
    • Perform a post-exposure immersion in culture media.
    • Transfer the tissue to fresh media and incubate for 2 hours [3].
  • Viability Assessment: Perform an MTT assay to determine cell viability. This assay measures the reduction of yellow MTT to purple formazan by metabolically active cells, which serves as an indicator of tissue health [3].
  • Classification Criteria:
    • If the mean tissue viability is greater than 60%, the chemical is classified as "Not Requiring Classification" for eye irritation under UN GHS [3].
    • If viability is less than or equal to 60%, the chemical requires further testing or can be classified as an irritant (GHS Category 1 or 2) [3].

Regulatory and Classification Context

  • How are chemicals like DEP classified for eye irritation? The Globally Harmonized System (GHS) provides the standard framework. The "Exclamation Mark" pictogram is used for certain hazard categories, including serious eye irritation [4]. The specific criteria for classification are detailed in regulatory documents such as the OSHA Hazard Communication Standard [4] [5].

References

optimizing diethyl phosphonate reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Reaction Problems

Problem Possible Cause Solution Key Supporting Data
Low Yield Sub-optimal solvent or temperature [1] Use water or acetonitrile as solvent at room temperature [1]. Water, RT, 3h: Quantitative yield. MeCN, RT, 12h: 90% yield [1].
Low Yield in P-C Bond Formation Inefficient catalyst or energy source [2] Employ ultrasound irradiation with an organocatalyst like diphenyl ditelluride [2]. Ultrasound, 2h, 25°C: 70-97% yield. Conventional heating, 72h, 100°C: 43% yield [2].
Unwanted By-products Use of highly reactive reagents (e.g., butyllithium) [3] Switch to a milder base/organometallic reagent (e.g., isopropylmagnesium chloride) [3]. Reduces by-products, simplifies purification, and improves yield for sensitive intermediates [3].
Poor Conversion of Phosphate Sources Low solubility and reactivity of phosphate salts [4] Use tetrabutylammonium chloride (TBAC) to enhance solubility and cyanuric chloride (TCT) for activation [4]. Converts [TBA][H2PO4] to [TBA][PO2Cl2] in 96% isolated yield at room temperature [4].

Detailed Experimental Protocols

Here are step-by-step methods for two optimized reactions.

Protocol 1: Synthesis of Dialkyl Phosphoric Acids and Selenium Nanoparticles [1]

This method is noted for its zero E factor and 100% atom economy, making it a very green and efficient process [1].

  • Reaction Setup: In a round-bottom flask, add 1 mmol of dialkyl phosphite (e.g., diethyl phosphite) and 2 mL of water.
  • Addition of Reagent: Add 0.5 mmol of selenium dioxide (SeO₂) to the mixture.
  • Execution: Stir the reaction mixture at room temperature for 3 hours.
  • Monitoring: Monitor the reaction progress by 31P NMR; the appearance of a signal for dialkyl phosphoric acid indicates completion.
  • Work-up: After reaction completion, black selenium nanoparticles (Se NPs) will be present in the mixture. The dialkyl phosphoric acid product can be isolated from the aqueous phase.
Protocol 2: Ultrasound-Assisted Synthesis of Ketophosphonates [2]

This method significantly reduces reaction time from days to hours.

  • Reaction Mixture: Combine the aromatic hydroxyketone (e.g., 4-hydroxyacetophenone) and dialkyl H-phosphonate (e.g., diethyl H-phosphonate).
  • Add Catalyst: Add diphenyl ditelluride (11 mol%) as an organocatalyst.
  • Apply Ultrasound: Subject the mixture to ultrasound irradiation (39% amplitude) for 2 hours at 25°C.
  • Isolation: After completion, work up the reaction to isolate the ketophosphonate intermediate. The reported yield for the model reaction is 86% on a small scale and 63% on a 4 mmol gram scale [2].

Comparison of Reaction Conditions and Outcomes

The table below compares key parameters and performance metrics for different diethyl phosphonate reactions, allowing for direct comparison and method selection.

Reaction Type / Key Reagent Optimal Solvent Optimal Temperature Reaction Time Reported Yield Key Advantage
Oxidation to Phosphoric Acid [1] Water Room Temperature 3 h Quantitative High yield, green solvent, simple setup
Ultrasound P-C Bond Formation [2] Not specified 25°C 2 h 70-97% Fast, high-yielding, metal-free
Synthesis of (Dichloromethyl)phosphonate [3] Tetrahydrofuran (THF) -78°C to -40°C ~1 h (addition) 80% Handles sensitive intermediates
Chlorination of Phosphate [4] Dichloromethane (DCM) Room Temperature 12 h 96% Converts stable phosphate sources

Workflow for Reaction Optimization

This diagram outlines a logical approach to diagnosing and resolving yield issues in diethyl phosphonate reactions.

Start Low Yield in Diethyl Phosphonate Reaction Step1 Check Solvent and Temperature Start->Step1 Step2 Evaluate P-C Bond Formation Method Start->Step2 Step3 Assess Base/Reagent Harshness Start->Step3 Step4 Review Phosphate Source and Activation Start->Step4 Soln1 Switch to water or MeCN at Room Temperature Step1->Soln1 Soln2 Apply ultrasound with organocatalyst Step2->Soln2 Soln3 Use milder base (e.g., iPrMgCl) Step3->Soln3 Soln4 Use TBAC for solubility and TCT for activation Step4->Soln4

Frequently Asked Questions (FAQs)

  • What are the key green chemistry principles applicable to phosphonate synthesis? Principles include using safer solvents (like water), minimizing energy consumption (e.g., via ultrasound or room temperature reactions), and achieving high atom economy. The simultaneous conversion of dialkyl phosphites and SeO₂ is a prime example of a reaction with 100% atom economy and zero E-factor [1] [5].

  • My reaction requires an anhydrous environment. Are these methods suitable? While some protocols use water as a solvent [1], many others, especially those involving organometallic reagents, require strict anhydrous conditions and purified, air-free solvents [3]. Always consult the specific safety data sheets (SDS) for all chemicals and conduct a thorough risk assessment before beginning experimentation.

References

Impurity Removal Methods for Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two technical approaches for removing impurities from different organophosphorus systems, which may provide useful parallels for your research.

Method Target Impurity/Compound Key Technique / Mechanism Reported Outcome
Water Extraction [1] Trimethyl phosphate (TMPO) in pesticides (e.g., DDVP) [1] Liquid-liquid extraction using water at controlled pH (3.0-7.0) and temperature (20-30°C) [1] Reduced TMPO from 8,800 ppm to 300 ppm; also removes methanol, dimethyl methylphosphonate (DMMP), and dimethyl hydrogen phosphite (DMHP) [1]
Photocatalytic Degradation [2] Organic phosphorus (OPs) in agricultural wastewater [2] Advanced oxidation process (AOP) using a UCN/CdS NPs Z-scheme photocatalyst to selectively break C-P bonds [2] 100% degradation rate of OPs with 91.5% selectivity for C-P bond cleavage; converts carbon to CO instead of CO₂ [2]

Experimental Workflow: Water Extraction

For a clearer understanding, here is a generalized workflow for the water extraction method based on the patent for purifying pesticides [1]. Please adapt this protocol carefully for your specific compound.

Start Start: Contaminated Product Step1 1. Contact with Water Start->Step1 Step2 2. Phase Separation Step1->Step2 Step3 3. Analyze Raffinate Step2->Step3 Decision TMPO < 1000 ppm? Step3->Decision Decision:s->Step1:n No Step4 4. Strip Residual Water Decision->Step4 Yes End End: Purified Product Step4->End

Key Operational Parameters for Water Extraction [1]:

  • Temperature: 5°C to 95°C (ambient temperature, 20-30°C, is typically effective)
  • Pressure: 0.1 to 10 atmospheres (often operated at atmospheric pressure)
  • Pesticide/Water Ratio: 1/10 to 10/1 by weight
  • pH: Water pH of 2.0 to 11.0 (preferred range is 3.0 to 7.0)

Important Considerations for Method Adaptation

When applying these methods to diethyl phosphate, please consider:

  • Compound Differences: The documented water extraction method was validated for pesticides with limited water solubility [1]. The solubility and chemical behavior of this compound may differ, potentially requiring significant adjustments to the protocol.
  • Objective of Methods: The photocatalytic degradation method is designed for mineralizing pollutants in wastewater [2], not for purifying a chemical for synthesis. It may not be suitable if your goal is to recover pure this compound.

References

diethyl phosphate stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data of Phosphate Esters

Compound / Context Conditions Stability Observation / Half-life Key Factor
Hydroxyethyl Phosphotriester (Model for DNA alkylation) pH 12.5 Half-life < 1 minute [1] 2-hydroxyethyl group: Forms a highly reactive dioxaphospholane ring intermediate [1].
pH 9.1 Half-life = 27 minutes [1]
pH 7.0 Half-life = 60 minutes [1]
Methyl Phosphotriester (Model for DNA alkylation) Strongly alkaline pH "Highly stable" [1] Absence of a participating group like the 2-hydroxy function [1].
General Trialkyl Phosphates (Model compounds) Neutral or alkaline conditions "Highly stable" [1] Absence of a participating group like the 2-hydroxy function [1].

Experimental Protocols for Stability Assessment

To determine the stability of phosphate esters in solution, you can follow established methodologies that monitor the decomposition of the compound over time.

Protocol 1: Kinetic Analysis of Hydrolysis in Aqueous Solution

This method is based on the study of phosphotriester stability in alkaline and neutral solutions [1].

  • Solution Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 7, 9.1, and 12.5).
  • Reaction Initiation: Add a concentrated solution of the phosphate ester (e.g., hydroxyethyl or methyl phosphotriester) to the pre-warmed buffer to start the reaction.
  • Sampling: Withdraw aliquots from the reaction mixture at regular time intervals.
  • Analysis: Analyze the samples using a suitable technique such as:
    • High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and its degradation products.
    • Spectrophotometry if the reaction involves a chromogenic change.
  • Data Calculation: Plot the concentration of the phosphate ester against time. The half-life (t₁/₂) can be determined from this plot, representing the time required for half of the compound to decompose.
Protocol 2: Gas-Phase Reaction Kinetics using a Simulation Chamber

This approach is used to study atmospheric degradation but demonstrates the use of an FTIR spectrometer for kinetic studies [2].

  • Setup: Use a glass atmospheric simulation chamber equipped with a long-path FTIR spectrometer.
  • Introduction of Reagents: Introduce the organophosphate compound (e.g., triethyl phosphate) and a reference compound into the chamber filled with purified air.
  • Reaction Initiation: Generate OH radicals or Cl atoms in situ (e.g., by photolysis of a precursor like H₂O₂ or Cl₂).
  • Monitoring: Use FTIR spectroscopy to monitor simultaneously the decay of the organophosphate and the reference compound in real-time by tracking their characteristic infrared absorption bands.
  • Kinetic Calculation: Apply the relative rate method. Plot the data and perform linear regression. The rate coefficient is derived from the slope of this line.

Troubleshooting Common Scenarios

Here are answers to specific issues you might encounter:

  • Unexpectedly rapid degradation of a phosphate compound in buffer? Check the molecular structure for a 2-hydroxyethyl group or similar moieties. As the data shows, this group can catalyze its own hydrolysis via an intramolecular reaction, especially at neutral to alkaline pH [1].

  • How to confirm if a phosphate ester is stable for my experiment? Conduct a preliminary stability study using Protocol 1 under the exact conditions (pH, temperature, solvent) of your planned experiment. This will provide project-specific data to guide your experimental design.

  • No stability data is available for a novel phosphate derivative? The most reliable approach is to generate your own data. The kinetic analysis protocol provides a framework for this. Start with a forced degradation study (e.g., at elevated temperature and various pH levels) to identify potential instability.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for assessing the stability of a phosphate ester in solution, from initial setup to data interpretation.

Start Start: Define Experimental Conditions (pH, Temp) A Prepare Buffer Solutions at Target pH Start->A B Introduce Phosphate Ester Compound A->B C Incubate with Stirring and Temperature Control B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Samples (e.g., HPLC, Spectrophotometry) D->E F Plot Concentration vs. Time (Determine Half-life) E->F End Interpret Stability for Application F->End

References

Troubleshooting Guide: Diethyl Phosphonate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Q: What could cause the formation of a nitro-substituted byproduct during complexation with uranyl nitrate? A: The unexpected formation of a nitro derivative can occur when the ligand is reacted in the presence of nitrate ions and acidic conditions, which can facilitate an unintended nitration reaction on the aromatic ring.

  • Root Cause: The original ligand, diethyl (5-ethyl-2-hydroxyphenyl)phosphonate (HL), is highly reactive. When its complexation with UO₂(NO₃)₂·6H₂O was studied in acetonitrile, a complex of a new, nitrated ligand, diethyl (5-ethyl-2-hydroxy-3-nitrophenyl)phosphonate (HL1), was isolated instead of the expected complex [1].
  • Corrective Action: The study concludes that working with the original HL ligand requires replacing nitrate ions with other, more inert counterions to prevent this transformation. If nitration is the goal, uranyl nitrate can act as a nitrating agent for phenols in acetonitrile [1].

Q: How can I improve the yield and avoid byproducts in the synthesis of (1-cyanoethyl) diethyl phosphate? A: Key factors include controlling the reaction temperature, using a strong base, and employing an optimal workup procedure.

  • Root Cause: The synthesis involves a nucleophilic substitution reaction between a salt of this compound and 2-bromoacetonitrile. Incomplete reaction or side reactions can lead to low yields [2].
  • Procedure & Solution: The patented method follows a two-step, one-pot process [2]:
    • Deprotonation: this compound is first deprotonated with a strong base (e.g., sodium ethoxide, sodium hydride) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
    • Nucleophilic Substitution: 2-Bromoacetonitrile is added to this mixture to form the product.
    • Purification: The crude product is purified by washing with ice water and a solvent like ethyl acetate to remove impurities, followed by drying and concentration.

Verified Synthesis Protocol: Geranyl this compound

The following procedure from Organic Syntheses provides a reliable benchmark for phosphorylation reactions, detailing the synthesis of geranyl this compound. The reagents and conditions can be adapted for other alcohols [3].

G cluster_workflow Phosphorylation Workflow cluster_key Key Considerations A Activation BDSB Reagent B Phosphorylation Diethyl Chlorophosphate A->B C Quenching & Extraction B->C D Purification Silica Gel Plug C->D K1 Anhydrous solvents and conditions K2 Monitor by TLC (Rf = 0.31 for product) K3 Major impurity: Unreacted geraniol (~3%)

Procedure Overview:

  • Activation: A solution of geraniol and pyridine in 1,2-dichloroethane is prepared under argon. The electrophilic brominating agent BDSB (bis(diethylsulfonium) bromobromide) is added to activate the alcohol [3].
  • Phosphorylation: After activation, diethyl chlorophosphate is added to the reaction mixture, which is stirred to form the phosphate ester [3].
  • Workup and Purification: The reaction is quenched with a saturated ammonium chloride solution. The product is extracted into diethyl ether, and the organic layers are combined, dried over magnesium sulfate, and concentrated. The crude product is purified using a short silica gel plug, eluting with a gradient of ethyl acetate in hexanes to obtain geranyl this compound [3].

Analytical Data for Geranyl this compound

The table below summarizes the characterization data for the product from the protocol above, which can be used as a reference to confirm the success of your own synthesis [3].

Analysis Method Reported Data
¹H NMR (400 MHz, CDCl₃) δ 1.34 (dt, J = 0.9, 7.4 Hz, 6H), 1.60 (s, 3H), 1.68 (s, 3H), 1.71 (s, 3H), 2.03-2.13 (m, 4H), 4.11 (quin, J = 7.3 Hz, 4H), 4.57 (t, J = 7.8 Hz, 2H), 5.08 (m, 1H), 5.40 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 16.8 (d, J = 7 Hz), 17.1, 18.3, 26.3, 26.9, 40.2, 64.3 (d, J = 6 Hz), 64.8 (d, J = 6 Hz), 119.7 (d, J = 6 Hz), 124.3, 132.6, 143.2
IR (film) νmax 2980, 2917, 1457, 1395, 1263, 1034, 820 cm⁻¹
HRMS (FAB) [M+Na]⁺ Found: 313.1534; Calculated for C₁₄H₂₇NaO₄P: 313.1545

Key Considerations for Your Research

  • Solvent and Condition Selection: Many of these reactions require anhydrous conditions under an inert atmosphere (e.g., argon) to prevent hydrolysis of sensitive reagents and products [3].
  • Adapting Protocols: While the provided guide for geranyl this compound is a robust starting point, reaction conditions may need optimization for different substrates.
  • Safety and Handling: Organophosphorus compounds require careful handling. Always consult relevant Safety Data Sheets (SDS) and conduct risk assessments before starting new experiments.

References

diethyl phosphate interference in biomarker studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DEP: Biomarker & Interferent

What is Diethyl Phosphate (DEP)? this compound (DEP) is a non-specific metabolite of several organophosphorus pesticides (OPs) like chlorpyrifos, triazophos, and diazinon [1]. It is one of the six common dialkyl phosphate (DAP) metabolites used as primary urinary biomarkers for assessing human exposure to OPs [1] [2].

Why Does DEP Cause Interference? DEP is not just a biomarker; it is also a potential endocrine-disrupting chemical (EDC). Its interference in studies stems from its ability to actively disrupt biological systems, particularly the endocrine system, which can confound the interpretation of biomarker data [1] [3].

The table below summarizes the key mechanisms of DEP interference based on experimental evidence:

Interference Mechanism Experimental Evidence Impact on Biomarker Studies
Endocrine System Disruption In vivo rat studies show DEP disrupts HPA axis hormones (ACTH, CORT, AVP) and thyroid hormones [1] [3]. Can mask or mimic disease states, leading to misinterpretation of endocrine-related biomarkers.
Nuclear Receptor Interaction In silico and in vitro studies confirm DEP binds to and disrupts nuclear receptors GR and Nur77, altering gene expression [1]. Interferes with cell-based assays and mechanistic studies involving these key regulatory receptors.
Ubiquitous Environmental Presence High detection rates and concentrations in human urine; found in foodstuffs like fruits, vegetables, and baby food [1]. Creates a high background of exposure, making controlled studies difficult and posing a risk of chronic contamination.

Detecting & Quantifying DEP Exposure

Accurately measuring DEP levels is crucial for differentiating its effects from other experimental variables.

Recommended Protocol: UFLC-MS/MS with LLE

A robust method for detecting DEP and other DAP metabolites in urine uses Ultrafast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS) combined with Liquid-Liquid Extraction (LLE) [2].

  • Sample Preparation (LLE): The LLE method is preferred for its high recovery rate, lower matrix effects, and efficiency [2].
    • Add 200 μL of urine sample and 100 μL of internal standard to a 2 mL tube.
    • Add 800 μL of cold ethyl acetate.
    • Shake for 1 minute and place on ice for 10 minutes.
    • Centrifuge at 10,000 rpm for 10 minutes.
    • Transfer the supernatant, dry under nitrogen, and reconstitute in 500 μL acetonitrile for analysis [2].
  • Instrumental Analysis (UFLC-MS/MS): This provides the necessary selectivity and sensitivity [2].

Method Performance Metrics The following table summarizes the validated performance of the UFLC-MS/MS method for DEP [2]:

Performance Parameter Result for DEP
Linear Range 0.1 to 200 ng/mL
Limit of Detection (LOD) 0.0201 ng/mL
Limit of Quantification (LOQ) 0.0609 ng/mL
Recovery Rate 93% - 102%
Repeatability (RSD) 0.62% - 5.46%

Troubleshooting Guide & FAQs

Frequently Asked Questions

  • Q: Can DEP exposure in animal models affect my study's outcomes beyond just cholinesterase inhibition?

    • A: Yes. Evidence shows that even at doses that do not significantly inhibit acetylcholinesterase (AChE) activity, DEP can cause thyroid hormone disruption and activate the hypothalamic-pituitary-adrenal (HPA) axis, potentially skewing a wide range of metabolic and endocrine endpoints [1].
  • Q: My team is seeing unexpected results in cell-based assays for endocrine activity. Could DEP be a factor?

    • A: Potentially. DEP can interfere with nuclear receptor signaling. If DEP is present as a contaminant in reagents or is a metabolite from a test compound, it can directly activate or inhibit receptors like the glucocorticoid receptor (GR) and Nur77, leading to false results [1].
  • Q: What is the most reliable matrix for biomonitoring DEP exposure?

    • A: Urine is the standard matrix. DEP has a short half-life and is primarily excreted in urine, making it an ideal biomarker for recent exposure (within 24-48 hours) [2].

Troubleshooting Workflow The following diagram outlines a logical pathway to identify and resolve DEP-related interference in your experiments.

Start Unexpected Experimental Results A Check for endocrine disruption (e.g., hormone level changes) Start->A B Review compound structure & metabolism Could parent compound form DEP? A->B Yes / Suspected H DEP is unlikely the cause Focus on other variables A->H No C Audit lab for potential DEP contamination (reagents, samples, environment) B->C Possible B->H Unlikely D Quantify DEP exposure level (Urinary biomonitoring using UFLC-MS/MS) C->D E Results show elevated DEP D->E F Results show low/no DEP D->F G Identify and eliminate DEP source (Improve purity, change supplier, etc.) E->G F->H

Key Experimental Considerations

When designing your study to account for DEP:

  • Account for Non-Specific Sources: Remember that DEP is a common metabolite of many OPs and can also be a degradation product in food and the environment [1]. Control for dietary intake and environmental exposure in your study subjects.
  • Go Beyond AChE: Do not rely solely on acetylcholinesterase (AChE) activity as a biomarker for DEP exposure. Studies show DEP can cause significant endocrine disruption at doses that do not inhibit AChE [1].
  • Use Multiple Lines of Evidence: As demonstrated in key studies, integrate various approaches (in vivo, in vitro, in silico) to conclusively establish DEP's role and mechanism in causing interference [1] [3].

References

Understanding Diethyl Phosphates and Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are diethyl phosphates (DEPs) and why is their analysis challenging? Diethyl phosphates (DEPs), including Diethyl Phosphate (DEP), Diethyl Thiophosphate (DETP), and Diethyl Dithiophosphate (DEDTP), are non-specific urinary metabolites of organophosphorus pesticides (OPs) [1] [2]. They serve as crucial biomarkers for assessing human exposure to these pesticides.

The primary challenges in their analysis stem from their high polarity and water solubility, which makes isolating them from complex biological matrices like urine difficult [1]. This often leads to:

  • Low analytical sensitivity if not properly cleaned up and pre-concentrated.
  • Matrix effects that can interfere with the detection of the analytes.
  • The need for derivatization when using Gas Chromatography (GC) methods to improve volatility and detection [1] [3].

Q2: What are the main sample preparation methods for DEPs in urine? The three most common extraction techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS method. A 2023 study comprehensively compared these for DEP analysis via UFLC-MS/MS [2].

The table below summarizes the key characteristics of each method:

Extraction Method Key Features & Workflow Performance Notes Best Suited For
Liquid-Liquid Extraction (LLE) [2] Use cold ethyl acetate. Sample shaken, cooled, centrifuged. Supernatant dried & reconstituted. High recovery (93-102%), low matrix effect, simple, fast, cost-effective. General purpose biomonitoring; high-priority on recovery & simplicity.
Solid-Phase Extraction (SPE) [1] [3] Pass sample through cartridge, wash, elute. Can be automated. On-support derivatization is possible. Good cleanup, can be highly selective (e.g., Molecularly Imprinted SPE). High matrix removal; automated high-throughput labs.
QuEChERS [2] Involves salt-based partitioning and a dispersive SPE cleanup step. Simpler than traditional SPE but may have higher matrix effects vs. LLE for DEPs. Multi-analyte pesticide screening.

Optimized Experimental Protocols

Here are detailed, established protocols you can implement in your laboratory.

Protocol 1: LLE for UFLC-MS/MS Analysis [2] This method is recommended for its balanced performance in recovery, speed, and cost.

  • Sample Volume: 200 µL of urine
  • Internal Standard: Add 100 µL of a suitable isotopically labeled standard solution.
  • Extraction: Add 800 µL of cold ethyl acetate. Vortex shake for 1 minute.
  • Precipitation: Place the mixture on ice for 10 minutes.
  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
  • Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
  • Reconstitution: Reconstitute the dry residue with 500 µL of acetonitrile (ACN).
  • Analysis: Transfer to a vial for analysis by UFLC-MS/MS.

The workflow for this LLE protocol is as follows:

G start Start: 200 µL Urine Sample step1 Add 100 µL Internal Standard start->step1 step2 Add 800 µL Cold Ethyl Acetate step1->step2 step3 Vortex Shake for 1 Minute step2->step3 step4 Incubate on Ice for 10 min step3->step4 step5 Centrifuge at 10,000 rpm step4->step5 step6 Collect Supernatant step5->step6 step7 Dry under Nitrogen Stream step6->step7 step8 Reconstitute in 500 µL ACN step7->step8 end Analyze via UFLC-MS/MS step8->end

Protocol 2: SPE with On-Support Derivatization for GC-MS [1] This method integrates extraction and derivatization, ideal for GC-MS analysis.

  • SPE Cartridge: Styrene-divinylbenzene (SDVB) polymer-based sorbent.
  • Conditioning: Not specified in the source, but typically follows manufacturer's instructions.
  • Loading: Pass acidified urine sample through the cartridge.
  • Washing: Wash with an acidic solution to remove interferences.
  • On-Support Derivatization: Percolate the derivatizing agent, pentafluorobenzyl bromide (PFBBr), through the cartridge to alkylate the analytes directly on the solid support.
  • Elution: Elute the derivatized analytes with an organic solvent (e.g., toluene).
  • Analysis: Analyze by GC-MS.

Troubleshooting Common Issues

Q: I am getting low recovery of my target DEPs. What should I check?

  • Check pH for SPE: For methods derived from Protocol 2, ensure the urine sample is properly acidified before loading onto the SDVB cartridge to optimize retention [1].
  • Verify Derivatization Efficiency (for GC methods): If using GC, low recovery might be due to incomplete derivatization. Ensure the derivatizing agent (e.g., PFBBr) is fresh and the reaction time/temperature is sufficient [1] [3].
  • Review Extraction Solvent: For LLE, using cold ethyl acetate as specified improves recovery and consistency. Ensure solvent is fresh and of high quality [2].

Q: My chromatograms show high background noise or matrix interference.

  • Improve Sample Cleanup: The LLE method was found to be more efficient than QuEChERS in reducing endogenous interference for DEPs [2]. Consider switching to or optimizing an LLE protocol.
  • Use Selective SPE Sorbents: For complex matrices, consider using Molecularly Imprinted Polymer (MIP) SPE sorbents, which are designed for high selectivity towards specific analytes like DETP and DEDTP, providing cleaner extracts [3].
  • Employ Isotope Dilution: Using isotope-labeled internal standards (e.g., D₅-ethyl or ¹³C-labeled analogs) is highly effective in correcting for matrix effects and losses during sample preparation [1].

Q: I need to analyze multiple DAP metabolites simultaneously. What is critical for method development? Simultaneous analysis of six common DAP metabolites (DEP, DETP, DEDTP, DMP, DMTP, DMDTP) is achievable. The key is selecting a sample preparation method that provides a balanced recovery for all.

  • Recommended Method: The LLE protocol with UFLC-MS/MS has been successfully validated for all six metabolites with high recoveries (93-102%) and precision [2].
  • Chromatography Focus: Pay close attention to the LC separation to resolve all analytes at different retention times, which is crucial for selectivity and minimizing cross-talk in MS detection [2].

References

diethyl phosphate compared to other organophosphates

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

The following table summarizes key findings from recent in vivo studies on DEP, which provide the experimental basis for its non-cholinergic effects.

Study Focus Experimental Model & Protocol Key Quantitative Findings Citation

| Endocrine & Metabolic Effects | Model: Adult male Wistar rats Dose: 0.08 or 0.8 mg/kg DEP Duration: 24 weeks Route: Oral gavage (i.g.) Measurements: Serum hormones, lipids, sperm quality, gene expression | • ↑ Serum Estradiol↓ Serum TC, TG, and LDL-C↓ Sperm concentration, ↑ abnormality rate • Induced thyroid hormone disorders (symptoms of hyperthyroidism) | [1] [2] | | Gut Microbiota & Inflammation | Model: Male Wistar rats Dose: 0.08 or 0.13 mg/kg DEP Duration: 20 weeks Route: Oral gavage (i.g.) Measurements: 16S rRNA sequencing, serum cytokines, hormones | • Enriched opportunistic pathogens (Paraprevotella, Helicobacter) and butyrate-producing genera • ↓ IL-6↑ PYY and Ghrelin↑ Estradiol, ↓ TG and LDL-C | [3] |

Mechanisms of Action and Signaling Pathways

DEP and OPPs exert toxicity through fundamentally distinct pathways, as illustrated below.

G cluster_opp Organophosphate Pesticide (OPP) Pathway cluster_dep Diethyl Phosphate (DEP) Pathway OPP_Exposure OPP Exposure (e.g., Chlorpyrifos, Malathion) AChE_Inhibition Inhibits Acetylcholinesterase (AChE) OPP_Exposure->AChE_Inhibition DEP_Exposure DEP Exposure (Chronic, Low-dose) Gut_Microbiota Alters Gut Microbiota DEP_Exposure->Gut_Microbiota Endocrine_Disruption Endocrine Disruption DEP_Exposure->Endocrine_Disruption ACh_Accumulation Accumulation of Acetylcholine (ACh) AChE_Inhibition->ACh_Accumulation Cholinergic_Crisis Cholinergic Toxidrome ACh_Accumulation->Cholinergic_Crisis Nicotinic Nicotinic Effects: Fasciculations, Paralysis Cholinergic_Crisis->Nicotinic Muscarinic Muscarinic Effects: Bronchorrhea, Bradycardia Cholinergic_Crisis->Muscarinic CNS_Effects CNS Effects: Seizures, Coma Cholinergic_Crisis->CNS_Effects Gut_Microbiota->Endocrine_Disruption SCFA Production Thyroid_Effects Thyroid Hormone Dysregulation (↑ T3/T4, Hyperthyroidism symptoms) Endocrine_Disruption->Thyroid_Effects Metabolic_Changes Metabolic Changes (↑ Estradiol, ↓ LDL-C/TG) Endocrine_Disruption->Metabolic_Changes

Key Implications for Research

  • DEP is not a proxy for OPP toxicity: The health effects of parent OPPs cannot be extrapolated from DEP exposure data alone [3].
  • Focus on chronic endpoints: OPP risk assessment traditionally focuses on acute neurotoxicity, but DEP's effects highlight the need to evaluate endocrine and metabolic disruption from long-term, low-level exposure [1].
  • Regulatory considerations: Current regulations are based on AChE inhibition. New approach methodologies (NAMs) may be needed to address the complex pathways activated by metabolites like DEP [4].

References

Biomarkers for Chlorpyrifos Exposure: A Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of different biomarkers used to assess exposure to chlorpyrifos, a common organophosphate (OP) pesticide [1] [2].

Biomarker Matrix Type Key Advantage Key Limitation Detection Methods (Examples)
Diethyl Phosphate (DEP) [3] [4] Urine, Plasma Metabolic Product (Non-specific) Indicates exposure to a class of OP pesticides (wider application) Not specific to chlorpyrifos [3] GC-MS, LC-MS/MS (e.g., UFLC-MS/MS) [3] [4]
3,5,6-Trichloro-2-Pyridinol (TCP) [1] [5] Urine Metabolic Product (Specific) Specific to chlorpyrifos and chlorpyrifos-methyl [1] Shorter detection window (several days) [1] GC-MS, LC-MS/MS [4] [5]
Acetylcholinesterase (AChE) Inhibition [6] Blood Enzymatic Effect (Functional Biomarker) Directly linked to the primary neurotoxic mechanism of OPs [6] Not chemical-specific; reflects cumulative effect of all AChE-inhibiting compounds [6] Ellman's method (spectrophotometric) [6]
Butyrylcholinesterase (BChE) Inhibition [6] Blood Enzymatic Effect (Functional Biomarker) More sensitive to change in acute exposure than AChE [6] Its physiological function is less critical than AChE's [6] Ellman's method (spectrophotometric) [6]

Interpretation of Biomarker Roles:

  • DEP and other Dialkyl Phosphate (DAP) metabolites are valuable for general exposure surveillance to a broad class of organophosphate pesticides [3].
  • TCP is the biomarker of choice for confirming and quantifying exposure specifically to chlorpyrifos, making it crucial for studies linking health outcomes to a specific chemical [1].
  • AChE and BChE inhibition are functional effect biomarkers that provide direct insight into the toxicological impact of exposure, bridging the gap between exposure and potential health risk [6].

Detailed Experimental Protocols

To ensure the reliability of biomarker data, rigorous analytical methods must be employed. Below are detailed protocols for detecting DEP and TCP.

Protocol 1: Detection of DEP in Urine via UFLC-MS/MS

This protocol is adapted from a 2023 study that developed a sensitive method for detecting six DAP metabolites, including DEP, in human urine [7] [3].

  • 1. Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Procedure: Pipette 200 µL of urine sample and 100 µL of internal standard into a 2 mL tube. Add 800 µL of cold ethyl acetate, shake vigorously for 1 minute, and place on ice for 10 minutes. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a new tube, dry under a gentle nitrogen stream, and reconstitute the residue with 500 µL of acetonitrile for analysis [3].
    • Rationale: This LLE method was found to be superior to QuEChERS and lyophilization, offering high recovery rates (93-102%), ease of handling, and shorter extraction time [3].
  • 2. Instrumental Analysis (UFLC-MS/MS):

    • Chromatography: Utilize an Ultrafast Liquid Chromatography (UFLC) system for separation. The method achieves clear separation of all six DAP metabolites at different retention times, ensuring selectivity [3].
    • Detection: Employ Tandem Mass Spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific transition from parent to daughter ions for each metabolite provides high selectivity and sensitivity [3].
  • 3. Method Validation (Key Parameters from [7] [3]):

    • Linearity: The method was linear over a concentration range of 0.1 to 200 ng/mL.
    • Limit of Detection (LOD) for DEP: 0.0201 ng/mL.
    • Limit of Quantification (LOQ) for DEP: 0.0609 ng/mL.
    • Recovery: 93% - 102%.
    • Precision (Repeatability): Relative Standard Deviation (RSD) between 0.62% and 5.46%.
Protocol 2: Detection of TCP in Urine

TCP is a widely monitored, specific metabolite of chlorpyrifos [1] [5].

  • Sample Preparation: Acid hydrolysis is often used to break down TCP conjugates in urine before extraction. Common extraction techniques include liquid-liquid extraction with organic solvents or solid-phase extraction (SPE) to isolate TCP from the urine matrix [4].
  • Instrumental Analysis: Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the standard methods. Derivatization may be used prior to GC analysis to improve volatility and detection [4].
  • Method Performance: Studies have reported detecting TCP in urine at concentrations as low as 0.5 ng/mL (0.5 ppb) [4].

Biomarker Validation Pathway and Analytical Workflow

The following diagrams illustrate the logical framework for biomarker validation and the specific experimental workflow for detecting DEP.

Exposure Event Exposure Event Biomarker Detection Biomarker Detection Exposure Event->Biomarker Detection  Measured in  biological matrix Clinical Correlation Clinical Correlation Biomarker Detection->Clinical Correlation  Correlated with  health outcome Validated Biomarker Validated Biomarker Clinical Correlation->Validated Biomarker  Evidence of  predictive value

A Urine Sample Collection B LLE: Extract with Cold Ethyl Acetate A->B C Centrifuge & Transfer Supernatant B->C D Dry under N₂ & Reconstitute in ACN C->D E UFLC-MS/MS Analysis D->E F Data Analysis: Quantify DEP E->F

References

Comparison of Key Studies on DEP and Thyroid Hormones

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental designs and key findings from two primary animal studies and one human epidemiological study.

Study Feature Chen et al. (2020) [1] Wang et al. (2019) [2] NHANES-based Study (2024) [3]
Study Type In vivo (animal) & in silico In vivo (animal) Human (epidemiological)
Subjects Adult male rats Adult male rats U.S. adult population
DEP Exposure Doses Chronic exposure to "actual doses that can be reached in the human body" (specific doses not stated in abstract) 0.08 mg/kg bw (Low) and 0.13 mg/kg bw (High) for 20 weeks Assessment based on urinary biomarker levels in the population

| Key Thyroid-Related Findings | - Caused thyroid hormone disorders.

  • Induced symptoms of hyperthyroidism.
  • Abnormal expression of thyroid hormone-related genes in the liver. | Not the primary focus of the study; main findings related to gut microbiota and other hormones. | Association between multiple Dialkyl Phosphate (DAP) biomarkers, which include DEP, and altered thyroid hormone levels. | | Primary Experimental Focus | Endocrine-disrupting effects, specifically on thyroid hormones. | Effects on serum lipids, various hormones, inflammation, and gut microbiota. | Evaluating exposure to multiple organophosphate insecticides in relation to thyroid hormone alterations. |

Detailed Experimental Protocols from Key Studies

Understanding the methodology is crucial for evaluating the data. Here are the detailed protocols from the two core animal studies.

  • Chen et al. (2020) [1]

    • In Vivo Model: The study used adult male rats subjected to chronic exposure to DEP at doses described as relevant to human exposure levels.
    • Endpoint Measurements: Researchers analyzed serum to assess thyroid-related and other endocrine hormone levels. They also examined the expression of thyroid hormone-related genes in the liver.
    • In Silico Analysis: Molecular docking and molecular dynamics simulations were performed to investigate the interaction between DEP and key enzymes/proteins involved in thyroid hormone biosynthesis, blood transport, receptor binding, and metabolism.
  • Wang et al. (2019) [2]

    • In Vivo Model: Adult male rats were exposed to one of two doses of DEP (0.08 or 0.13 mg/kg body weight) for a period of 20 weeks.
    • Endpoint Measurements: A broad range of endpoints was measured, including:
      • Serum levels of sex hormones, adrenal hormones, and gut hormones.
      • Serum lipid profiles and inflammatory cytokines.
      • Composition and changes in the gut microbiota.

Visualizing the Workflow and Signaling Pathway

The following diagrams, created with Graphviz, illustrate the experimental workflow and the potential mechanism by which DEP disrupts thyroid function, as suggested by the studies.

Experimental Workflow for Assessing DEP Effects

The diagram below outlines the general workflow employed in the cited animal studies to evaluate the physiological effects of DEP.

Start Study Population: Adult Male Rats G1 Grouping & Exposure Start->G1 G2 Chronic DEP Administration (20 weeks) G1->G2 G3 Sample Collection & Analysis G2->G3 G4 Serum Analysis G3->G4 G5 Tissue & Microbiota Analysis G3->G5 G6 In Silico Analysis (Molecular Docking) G3->G6 End Data Synthesis & Mechanism Proposal G4->End G5->End G6->End

Proposed Thyroid Hormone Disruption Pathway

This diagram synthesizes the key mechanistic insights from the research, particularly the in silico findings of Chen et al. (2020), illustrating how DEP may interfere with the thyroid system at multiple points [1].

Key Interpretations and Research Gaps

  • DEP as a Direct Toxicant: The study by Chen et al. (2020) provides direct evidence that DEP itself, not just its parent pesticides, can be a thyroid-disrupting chemical [1].
  • Non-Thyroid Endocrine Effects: Wang et al. (2019) demonstrated that DEP significantly affects other systems, notably causing changes in gut hormones and microbiota, which were linked to alterations in estradiol and lipid profiles [2].
  • Critical Research Gap: A direct, side-by-side experimental comparison of DEP and various parent Organophosphorus Pesticides (OPs) under identical conditions is needed. Such a study is crucial to confirm whether DEP's effects are a proxy for the parent OPs or represent a distinct toxicological profile [2].

References

Computational & Experimental Techniques for DEP Validation

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key computational and experimental techniques identified in the literature for validating the interactions and effects of Diethyl Phosphate (DEP).

Table 1: Key Computational Techniques for DEP Validation

Technique Primary Application with DEP Key Findings / Outputs Reference
Molecular Docking Predict binding affinity and preferred orientation with target proteins (e.g., nuclear receptors, enzymes). DEP can bind to thyroid hormone-related proteins and glucocorticoid (GR) / Nur77 receptors. [1] [2]
Molecular Dynamics (MD) Simulate the dynamic behavior of DEP-protein complexes over time to assess binding stability. Confirms stable interactions predicted by docking; analyzes conformational changes in proteins. [2]
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy Determine gas-phase structure of DEP ions and probe interactions with protons/sodium cations. Provides experimental IR spectra to validate DFT-calculated structures of DEP complexes. [3]
Density Functional Theory (DFT) Calculate optimized geometries, vibrational frequencies, and electronic energies of DEP structures. Generates theoretical IR spectra for structural assignment; B3LYP/6-31G(d,p) is a common level of theory. [3]
BioTransformer Predict the metabolism and biodegradation pathways of DEP and related organophosphates. Identifies potential metabolic products via human, environmental, and promiscuous enzymatic reactions. [4]

Table 2: Supporting Experimental Validation Methods

Technique Role in Validation Key Details Reference
In Vivo (Animal) Studies Provide physiological context to confirm computational predictions (e.g., hormone disruption). Chronic exposure in male Wistar rats; measures serum hormone levels and organ weights. [1] [2]
In Vitro (Cell) Studies Isolate specific mechanisms of action in a controlled system. Used to investigate interference with nuclear receptor signaling pathways. [1]
Analytical Chemistry (UFLC-MS/MS) Accurately measure DEP and its metabolites in biological and environmental samples. Quantifies exposure biomarkers; LLE extraction provides high recovery (93-102%). [5]
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Screen and identify DEP and related pollutants in complex samples (e.g., mussels, water). Creates accurate-mass libraries; optimized deconvolution workflows reduce false positives/negatives. [6]

Detailed Experimental Protocols

Here are more detailed methodologies for the key techniques mentioned in the guides.

Protocol 1: Molecular Docking and Dynamics for DEP-Protein Interaction [2]

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges.
  • Ligand Preparation: Draw or obtain the 3D structure of DEP. Optimize its geometry using molecular mechanics or quantum chemical methods.
  • Molecular Docking: Perform the docking simulation using software like AutoDock Vina or GOLD. Define a search space (grid box) around the suspected binding site of the protein. Run the docking algorithm to generate multiple binding poses. Analyze the results based on binding affinity (kcal/mol) and intermolecular interactions (hydrogen bonds, hydrophobic contacts).
  • Molecular Dynamics (MD): Place the best docking pose into a solvation box filled with water molecules. Add ions to neutralize the system. Run the MD simulation using software like GROMACS or AMBER to observe the stability of the complex over time (typically tens to hundreds of nanoseconds). Analyze root-mean-square deviation (RMSD) and specific protein-ligand interactions throughout the simulation.

Protocol 2: IRMPD Spectroscopy and DFT Calculation for DEP Structure [3]

  • Sample Preparation & Ionization: Prepare a solution of DEP (e.g., 1 mM in 50:50 methanol:water). To generate different ionic species, add additives like sodium chloride (for sodiated complexes, [DEP + Na]+) or HCl (for protonated ions, [DEP + H]+).
  • Electrospray Ionization (ESI) & Mass Selection: Introduce the solution into a Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) equipped with an ESI source. Select the specific precursor ion of interest (e.g., [DEP + H]+) using a technique like SWIFT.
  • IR Irradiation & Fragmentation: Irradiate the selected ions with tunable infrared light from a Free Electron Laser (FEL) for several seconds. The wavelength is typically scanned across the mid-IR range (e.g., ~590 to 1750 cm⁻¹).
  • Data Collection (IRMPD Action Spectrum): Monitor the resulting fragment ions as a function of the IR wavelength. The resulting "action spectrum" represents the IR absorption profile of the ion.
  • Theoretical DFT Calculations: Perform geometry optimizations and frequency calculations for likely candidate structures of the DEP ion using DFT methods (e.g., B3LYP/6-31G(d,p) in Gaussian). Compare the calculated linear IR spectra with the experimental IRMPD spectrum to identify the correct gas-phase structure.

Protocol 3: UFLC-MS/MS for Quantifying DAP Metabolites in Urine [5]

  • Sample Extraction (Liquid-Liquid Extraction - LLE): Pipette 200 µL of urine sample and 100 µL of internal standard into a 2 mL tube. Add 800 µL of cold ethyl acetate. Shake the mixture vigorously for 1 minute. Let it stand on ice for 10 minutes for phase separation. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant (organic layer) to a new tube. Dry under a gentle stream of nitrogen gas. Reconstitute the dried residue with 500 µL of acetonitrile for analysis.
  • Chromatographic Separation (UFLC): Inject the reconstituted sample into an Ultrafast Liquid Chromatography (UFLC) system. Use a suitable reversed-phase column (e.g., C18). Employ a mobile phase gradient, typically a mixture of water and acetonitrile, to separate the six DAP metabolites at different retention times.
  • Detection & Quantification (Tandem Mass Spectrometry - MS/MS): Use an electrospray ionization (ESI) source in negative mode. Monitor specific multiple reaction monitoring (MRM) transitions for each metabolite. For DEP, a primary transition is m/z 153 → 79 [5]. Use a calibration curve (e.g., 0.1-200 ng/mL) for absolute quantification.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz's DOT language, illustrate key relationships and workflows described in the research.

Diagram 1: DEP's Dual Impact on the HPA Axis and Thyroid System

This diagram illustrates the two primary endocrine disruption pathways identified for DEP, integrating both in vivo observations and in silico predictions [1] [2].

DEP_Pathways cluster_hpa HPA Axis Pathway cluster_thyroid Thyroid Hormone Pathway DEP This compound (DEP) GR_Nur77 Binds Nuclear Receptors (GR, Nur77) DEP->GR_Nur77 TH_Proteins Binds Thyroid Hormone Proteins/Enzymes DEP->TH_Proteins AlteredTranscription Altered Gene Transcription GR_Nur77->AlteredTranscription HormoneImbalance Corticosteroid Hormone Imbalance AlteredTranscription->HormoneImbalance MetabolicEffects Glucose/Lipid Metabolism Disruption HormoneImbalance->MetabolicEffects TH_Imbalance Thyroid Hormone Imbalance (Hyperthyroidism) TH_Proteins->TH_Imbalance GeneExpression Abnormal Gene Expression in Liver TH_Imbalance->GeneExpression

Diagram 2: Integrated Workflow for DEP Computational Validation

This diagram outlines a multi-technique workflow for validating DEP's effects and interactions, from initial prediction to final confirmation [1] [3] [2].

DEP_Workflow cluster_in_silico In Silico (Computational) cluster_in_vitro In Vitro (Cell-Based) cluster_in_vivo In Vivo (Animal) cluster_analytical Analytical Validation Start Initial Hypothesis: DEP as an Endocrine Disruptor MDock Molecular Docking Start->MDock DFT DFT Calculations Start->DFT MDyn Molecular Dynamics MDock->MDyn CellAssays Cell-Based Reporter Assays MDyn->CellAssays Predicts cellular mechanism DFT->MDock Provides optimized ligand structure Spectral IRMPD Spectroscopy DFT->Spectral Theoretical spectra vs. Experimental data AnimalStudy Animal Exposure Study (e.g., Wistar Rats) CellAssays->AnimalStudy Confirms effect in whole organism HormoneMeasure Serum Hormone Measurement AnimalStudy->HormoneMeasure Biomarker Biomarker Analysis (UFLC-MS/MS) HormoneMeasure->Biomarker Correlates internal dose with effect Spectral->MDyn Validates initial ligand structure

Interpretation and Application Guide

When applying these methods, consider the following insights from the literature:

  • An Integrated Approach is Crucial: The most compelling evidence for DEP's endocrine-disrupting potential comes from studies that integrate multiple validation methods. Computational predictions gain significant weight when they are consistent with findings from animal, cell, and analytical studies [1] [2].
  • Leverage Public Tools: For predicting DEP's metabolism, you can use the freely available BioTransformer software. This tool can help identify potential metabolites that could serve as novel biomarkers for exposure or activity [4].
  • Context for Spectral Validation: The IRMPD and DFT protocols are particularly powerful for establishing the foundational gas-phase structure of DEP and its ionic complexes [3]. This structural information is critical for informing and validating the models used in molecular docking and dynamics simulations.

References

diethyl phosphate theoretical vs experimental IR spectra

Author: Smolecule Technical Support Team. Date: February 2026

Experimental IR Spectra and Structural Insights

Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy experiments examined the gas-phase structures of various diethyl phosphate (DEP) complexes. The measured IRMPD spectra were compared with linear IR spectra calculated at the B3LYP/6-31G(d,p) level of theory to identify the structures present in experiments [1].

Key findings from the study indicate that protonation and sodium cationization induce specific geometric changes in the DEP complex, particularly in the P–O bond lengths and ∠OPO bond angles of the phosphate backbone. These changes provide insight into the behavior of more complex systems like nucleotides [1].

Table: Key IRMPD Spectral Features of this compound Complexes

Ionic Complex Experimental IRMPD Features (cm⁻¹) Corresponding Theoretical Vibrations (cm⁻¹) Primary Structural Implications
[DEP + H]⁺ ~910 ~940 (scaled) Pronounced geometric changes; shorter P–O bond, larger ∠OPO angle [1]
[DEP + Na]⁺ ~1240 ~1240 (unscaled) Increased ∠OPO bond angle; shortened alkoxy P–O bond (less pronounced than protonation) [1]
[DEP − H]⁻ Data Available Used scaled frequencies (0.9613) Serves as a model for deprotonated phosphate backbone [1]
[DEP − H + 2Na]⁺ Data Available Used unscaled frequencies Represents a sodium-cationized deprotonated complex [1]

Detailed Experimental and Computational Protocols

The methodology combines advanced mass spectrometry with tunable infrared radiation and computational chemistry to link spectral data to molecular structures.

  • Instrumentation: A 4.7 T Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) coupled to the Free Electron Laser for Infrared Experiments (FELIX) was used.
  • Ion Generation: Ions were generated via electrospray ionization (ESI) from 1 mM DEP solutions in 50:50 methanol:water [1].
  • IRMPD Spectroscopy: Mass-selected ions were irradiated with FEL light for 2-4 seconds across the range of ~590 to 1750 cm⁻¹. The IRMPD yield was calculated from the fragment and precursor ion intensities [1] [2].

Computational Methodology provided the theoretical spectra for comparison [1]:

  • Conformer Search: Low-energy candidate structures were identified via simulated annealing using molecular mechanics.
  • Geometry Optimization & Frequency Calculation: Stable conformers were optimized and their IR spectra calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.
  • Spectra Comparison: Calculated linear IR spectra were compared to experimental IRMPD action spectra. A frequency-scaling factor of 0.9613 was applied for [DEP − H]⁻, while frequencies for protonated and sodiated complexes were used unscaled [1].

The following diagram illustrates the workflow for obtaining and comparing theoretical and experimental IR data.

Start Start: this compound (DEP) Sample Exp Experimental IRMPD Workflow Start->Exp Theo Theoretical IR Workflow Start->Theo A1 Prepare DEP Solution (50:50 Methanol:Water) Exp->A1 A2 Generate Ions via Electrospray Ionization (ESI) A1->A2 A3 Mass-Select Ions using SWIFT in FT-ICR MS A2->A3 A4 Irradiate with Tunable IR from FELIX Laser A3->A4 A5 Detect Fragment Ions and Measure IRMPD Yield A4->A5 Compare Compare IRMPD Action Spectrum with Theoretical Linear IR Spectra A5->Compare B1 Conformer Search via Simulated Annealing Theo->B1 B2 Geometry Optimization & Frequency Calculation (DFT B3LYP/6-31G(d,p)) B1->B2 B3 Generate Linear IR Spectra (Apply Scaling if Needed) B2->B3 B3->Compare Output Output: Identify Gas-Phase Molecular Structure Compare->Output

Interpretation and Research Implications

The strong correlation between theoretical and experimental spectra validates the use of B3LYP/6-31G(d,p) calculations for predicting the structures of phosphate esters and their ionic complexes [1].

  • Protonation vs. Cationization: The study concluded that protonation induces more pronounced geometric changes in the phosphate core compared to sodium cationization [1]. This is consistent with findings in similar systems like triethyl phosphate, where protonation also caused more significant structural alterations than sodium binding [2].
  • Biological Relevance: DEP serves as a model for the nucleic acid phosphate backbone. The observed structural changes upon protonation or metal cation binding help in understanding how local cation concentration (e.g., Na⁺) in the physiological environment can regulate nucleic acid structure and stability [1].

Alternative Data Sources

  • Standard Reference Spectra: The NIST Chemistry WebBook provides conventional IR spectra for related compounds, such as diethyl hydrogen phosphate [3] and diethyl phosphite [4], which are useful for general reference.
  • Note on FTIR: While standard FTIR is a versatile tool for characterizing molecular structures [5], the gas-phase IRMPD action spectroscopy used in the primary study is a more specialized technique for obtaining IR spectra of mass-selected ions.

References

diethyl phosphate nucleic acid analog performance

Author: Smolecule Technical Support Team. Date: February 2026

Nucleic Acid Analogs and Phosphate Modifications

Natural nucleic acids (DNA and RNA) possess a sugar-phosphate backbone, where the repeating, negatively charged phosphate groups are critical for their water solubility and ability to form duplex structures [1].

Researchers create synthetic nucleic acid analogs by modifying three key areas [1]:

  • Sugar Unit: Replacing the pentose sugar with acyclic or hexose derivatives.
  • Nucleobases: Using non-standard analogs that may still follow Watson-Crick pairing rules.
  • Phosphate Backbone: Replacing the phosphate moiety with uncharged or modified analogues.

Diethyl phosphate is an example of a phosphate backbone modification. The ethyl groups mask the negative charge of the phosphate, which can significantly alter the properties of the molecule. This approach is often used to create prodrugs of nucleoside analogs. The prodrug strategy aims to improve the lipophilicity of the drug candidate, facilitating its passage through cell membranes. Once inside the cell, the masking groups (like the ethyl groups) are enzymatically cleaved to release the active nucleotide form [2].

Performance of 5'-Phosphorylated Nucleoside Analogs

The table below summarizes experimental data from a study on 5'-phosphorylated 1,2,3-triazolyl nucleoside analogs, which includes diaryl phosphate (a category that includes diphenyl phosphate, structurally similar to this compound) and other P-masked prodrugs [2].

Compound ID 5'-Phosphate Substituent Heterocyclic Base Linker Type Antiviral Activity (IC₅₀) vs Influenza A/H1N1
13b Diphenyl phosphate Quinazoline-2,4-dione Methylene 17.9 μM
17a Phenyl methoxy-L-alaninyl phosphate Uracil Methylene 25 μM
14b Diphenyl phosphate Quinazoline-2,4-dione Butylene 51 μM
Other compounds in the study Various (Dialkyl phosphates, Phosphoramidates, etc.) Uracil or Quinazoline-2,4-dione Methylene or Butylene Inactive

Key observations from the data:

  • Not a Standalone Determinant: The data shows that the phosphate modification alone does not guarantee activity. Most compounds in the study were inactive, underscoring that performance depends on the specific combination of the base, linker, and phosphate mask.
  • Linker and Base Influence: The activity of compounds 13b and 14b, which share the same diphenyl phosphate group but different linkers (methylene vs. butylene), suggests that the linker's nature and length significantly influence overall performance.
  • Prodrug Activation: The moderate activity of these compounds indirectly supports the prodrug mechanism. Molecular docking studies suggested that the active inhibitory forms are likely the 5'-triphosphate derivatives of these analogs, which would be generated inside the cell after enzymatic cleavage of the phosphate mask [2].

Experimental Protocol for Antiviral Assessment

The following workflow outlines the key methodology used to generate the antiviral data in the study [2]:

Start Compound Synthesis A In Vitro Antiviral Assay Start->A B Cell-based assay with influenza A/PR/8/34 (H1N1) A->B C Measure reduction in viral-induced cytopathy B->C D Calculate IC₅₀ values C->D H Identify promising candidates for further study D->H E Molecular Docking F Dock compound structures into viral polymerase E->F G Analyze binding affinity and pose F->G G->H

Workflow Overview:

  • Compound Synthesis: The 5'-phosphorylated nucleoside analogs are synthesized using chemical methods, which for the cited study involved "click chemistry" to create the 1,2,3-triazole core [2].
  • In Vitro Antiviral Assay: The synthesized compounds are tested in a cell-based system infected with the influenza A/H1N1 virus. The primary readout is the reduction of virus-induced cytopathic effect (CPE) on the host cells. The concentration required to reduce CPE by 50% is reported as the IC₅₀ value [2].
  • Molecular Docking: To rationalize the experimental findings and hypothesize a mechanism of action, computational docking simulations are performed. The structures of the active compounds are docked into the active site of a target protein, often the viral RNA-dependent RNA polymerase (RdRp), to predict binding affinity and interactions [2].

Key Insights for Research and Development

Based on the available information, here are some critical considerations for professionals in the field:

  • Mechanism of Action: Nucleoside analogs are typically prodrugs. Their active forms are the triphosphorylated metabolites, which inhibit viral replication by competing with natural nucleotides during RNA or DNA synthesis. The primary role of this compound and similar groups is to enhance cellular uptake [2].
  • Metabolic Activation is Crucial: A significant challenge in developing nucleoside analogs is their inefficient stepwise phosphorylation inside the cell. Delivering a pre-existing 5'-monophosphate (masked as a prodrug) is a strategy to bypass the first, often rate-limiting, phosphorylation step [2].
  • Balance of Properties: When designing a phosphate-modified analog, you must balance increased lipophilicity (for cell entry) with the need for the molecule to be efficiently metabolized into the active triphosphate form. The choice of ester groups (e.g., ethyl vs. phenyl) on the phosphate is critical for this balance.

References

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Physical Description

Colorless clear liquid; [MSDSonline]
Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.03949583 Da

Monoisotopic Mass

154.03949583 Da

Heavy Atom Count

9

UNII

W0QQU4CAB7

Related CAS

2870-30-6 (hydrochloride salt)
31636-06-3 (chromium(+3) salt)

Metabolism Metabolites

Diethyl phosphorothioate is a known human metabolite of Diazoxon, Chlorpyrifos-oxon, and Chlorpyrifos.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

General Manufacturing Information

Phosphoric acid, diethyl ester: ACTIVE

Dates

Last modified: 08-08-2024

Triazophos and its metabolite diethyl phosphate have different effects on endocrine hormones and gut health in rats

Fang-Wei Yang, Bing Fang, Guo-Fang Pang, Ming Zhang, Fa-Zheng Ren
PMID: 34038317   DOI: 10.1080/03601234.2021.1922042

Abstract

Organophosphorus pesticide (OP) residues present in food can be metabolized into diethylphosphate (DEP)
. Epidemiological studies of OPs have usually focused on these metabolites, while animal studies mainly assessed the OPs. Here, we compared the health risks of a frequently detected OP, triazophos (TAP), and its major metabolite, DEP, in rats. Levels of serum lipids and, sex hormones were measured using immunoassay kits. Gut hormones and inflammatory cytokines were assessed using a multiplexing kit, and the gut microbiota was evaluated by 16S rRNA gene sequencing. After a 24-week exposure period, both TAP and DEP significantly decreased serum levels of triglycerides, cholesterol, low-density lipoprotein cholesterol, and IL-6 (
< 0.05). However, DEP exposure had a stronger effect on serum estradiol (
< 0.05) than TAP, whereas only TAP inhibited the secretion of gut hormones. Both TAP and DEP enriched the pathogenic genera
,
and
in the gut, and TAP also enriched enteritis-related genera
and
, which may affect the secretion of gut hormones. These findings indicate that the use of dialkyl phosphates as markers of OPs to examine the correlations of OP exposure with diseases may only provide partial information, especially for diseases related to gut health and the endocrine system.


Assessment of the endocrine-disrupting effects of organophosphorus pesticide triazophos and its metabolites on endocrine hormones biosynthesis, transport and receptor binding in silico

Fang-Wei Yang, Yi-Xuan Li, Fa-Zheng Ren, Jie Luo, Guo-Fang Pang
PMID: 31421215   DOI: 10.1016/j.fct.2019.110759

Abstract

Triazophos (TAP) was a widely used organophosphorus insecticide in developing countries. TAP could produce specific metabolites triazophos-oxon (TAPO) and 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and non-specific metabolites diethylthiophosphate (DETP) and diethylphosphate (DEP). The objective of this study involved computational approaches to discover potential mechanisms of molecular interaction of TAP and its major metabolites with endocrine hormone-related proteins using molecular docking in silico. We found that TAP, TAPO and DEP showed high binding affinity with more proteins and enzymes than PHT and DETP. TAP might interfere with the endocrine function of the adrenal gland, and TAP might also bind strongly with glucocorticoid receptors and thyroid hormone receptors. TAPO might disrupt the normal binding of androgen receptor, estrogen receptor, progesterone receptor and adrenergic receptor to their natural hormone ligands. DEP might affect biosynthesis of steroid hormones and thyroid hormones. Meanwhile, DEP might disrupt the binding and transport of thyroid hormones in the blood and the normal binding of thyroid hormones to their receptors. These results suggested that TAP and DEP might have endocrine disrupting activities and were potential endocrine disrupting chemicals. Our results provided further reference for the comprehensive evaluation of toxicity of organophosphorus chemicals and their metabolites.


Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches

Fang-Wei Yang, Guo-Ping Zhao, Fa-Zheng Ren, Guo-Fang Pang, Yi-Xuan Li
PMID: 31835022   DOI: 10.1016/j.envint.2019.105383

Abstract

Organophosphorus pesticides (OPs) remain one of the most commonly used pesticides, and their detection rates and residues in agricultural products, foods and environmental samples have been underestimated. Humans and environmental organisms are at high risk of exposure to OPs. Most OPs can be degraded and metabolized into dialkyl phosphates (DAPs) in organisms and the environment, and can be present in urine as biomarkers for exposure to OPs, of which diethyl phosphate (DEP) is a high-exposure metabolite. Epidemiological and cohort studies have found that DAPs are associated with endocrine hormone disorders, especially sex hormone disorders and thyroid hormone disorders, but there has been no direct causal evidence to support these findings. Our study explored the effects of chronic exposure to DEP on endocrine hormones and related metabolic indicators in adult male rats at actual doses that can be reached in the human body. The results showed that chronic exposure to DEP could cause thyroid-related hormone disorders in the serum of rats, causing symptoms of hyperthyroidism in rats, and could also lead to abnormal expression of thyroid hormone-related genes in the rat liver. However, DEP exposure did not seem to affect serum sex hormone levels, spermatogenesis or sperm quality in rats. The molecular interactions between DEP and thyroid hormone-related enzymes/proteins were investigated by molecular docking and molecular dynamics methods in silico. It was found that DEP could strongly interact with thyroid hormone biosynthesis, blood transport, receptor binding and metabolism-related enzymes/proteins, interfering with the production and signal regulation of thyroid hormones. In vivo and in silico experiments showed that DEP might be a potential thyroid hormone-disrupting chemical, and therefore, we need to be more cautious and rigorous regarding organophosphorus chemical exposure.


A recurring disease outbreak following litchi fruit consumption among children in Muzaffarpur, Bihar-A comprehensive investigation on factors of toxicity

Sukesh Narayan Sinha, Ungarala Venkat Ramakrishna, P K Sinha, C P Thakur
PMID: 33382820   DOI: 10.1371/journal.pone.0244798

Abstract

Litchi fruits are a nutritious and commercial crop in the Indian state of Bihar. Litchi fruit contains a toxin, methylene cyclopropyl-glycine (MCPG), which is known to be fatal by causing encephalitis-related deaths. This is especially harmful when consumed by malnourished children. The first case of litchi toxicity was reported in Bihar in 2011. A similar event was recorded in 2014 among children admitted to the Muzaffarpur government hospital, Bihar. Litchi samples sent to ICMR-NIN were analyzed and MCPG was found to be present in both the pulp and seed of the fruit. Diethyl phosphate (DEP) metabolites were found in the urine samples of children who had consumed litchi fruit from this area indicating exposure to pesticide. The presence of both MCPG in litchi and DEP metabolites in urine samples highlights the need to conduct a comprehensive investigation that examines all factors of toxicity.


Biomonitoring of common organophosphate metabolites in hair and urine of children from an agricultural community

Antonio F Hernández, David Lozano-Paniagua, Beatriz González-Alzaga, Matthaios P Kavvalakis, Manolis N Tzatzarakis, Inmaculada López-Flores, Clemente Aguilar-Garduño, Rafael A Caparros-Gonzalez, Aristidis M Tsatsakis, Marina Lacasaña
PMID: 31362151   DOI: 10.1016/j.envint.2019.104997

Abstract

Levels of dialkylphosphate (DAP) metabolites were measured in hair and urine of children that lived close to intensively farmed areas of Almeria (Southeast Spain). The levels were used as proxies for exposure of these children to organophosphate pesticides (OPs). Determinants of exposure to DAPs were also examined. Urine and hair samples were collected from 222 children aged 3-11 years and information on lifestyle and dietary habits was collected from questionnaires administered to mothers. Urinary DAPs were analyzed by ultra-high performance liquid-chromatography coupled to triple-quadrupole tandem mass-spectrometry (UHPLC-QqQ-MS/MS) and hair DAPs by gas-chromatography coupled to mass spectrometry (GC-MS). Detection rates ranged from 21.8% for diethylphosphate (DEP) and diethylthiophosphate (DETP) to 35.9% for dimethylphosphate (DMP) in urine; and from 42.3% for DETP to 92.8% for DMP in hair. Diethyldithiophosphate (DEDTP) was detected in 0.5% of urine samples (one child), and in 26.6% of children's hair samples. A lack of correlation was observed for individual DAP metabolites and ΣDAPs between urine and hair samples, except for DEDTP. Urinary DAP levels of our child population were lower than those reported for children from other countries, including NHANES 1999-2000 data. The main determinants of hair DAP levels were age, sex, vegetable intake, parental exposure to pesticides at work, time spent playing indoors, monthly income and father's education level. Conversely, none of the predictors studied was significantly associated with urinary DAPs except age. Overall, hair has advantages over urine as it is easier to collect, handle and store, and allows for assessment of cumulative exposure to OPs, thus providing a greater insight for human biomonitoring.


Correlation of pesticide exposure from dietary intake and bio-monitoring: The different sex and socio-economic study of children

Sukesh Narayan Sinha, Venkat Reddy Banda
PMID: 29990728   DOI: 10.1016/j.ecoenv.2018.06.086

Abstract

Exposure to organophosphorus pesticides was assessed though bio-monitoring of urinary dialkyl phosphate metabolites to characterize children's exposure to pesticides. No reports have been found which evaluate exposure of pesticides among adolescents of different sexes. The primary objective was to develop a coupled exposure-dose modeling approach that can be used to determine the metabolite concentrations. Related objective was to determine any significant changes of pesticide exposure among the adolescents of different sexes. The primary objective was to develop a coupled exposure-dose modeling approach to determine the metabolites concentrations to keep children's urine metabolites levels below specified values considering exposures from water, and the food related objective was to determine any significant changes of pesticide exposure among the adolescents of different sexes. We recruited a sample of 377 children (188 boys, 189 girls) ages 6-10 and 11-15 years from Hyderabad, India for urine collection. Results showed that the mean concentrations of dialkyl phosphate metabolites in first morning first urine samples (3.05 µmol L
) were strongly correlated with concentrations of the same-day 24-h samples (1.7 µmol L
) ( r = 0.997, model R
≈ 0.994, p < 0.00) with 99.4% accuracy. Irrespective of similar amounts of conventional food consumption, girls showed 87.5% of detection frequency of DAP metabolites which was higher than the 74% detection frequency of DAP metabolites among boys. The female group showed (87%) higher pesticide metabolite levels than boys. This report may help to focus on new studies of the connection between adolescents of different sex and organophosphorus metabolite exposure and to develop an exposure database to facilitate health risk assessment in our day-to-day environment.


Association Between Organophosphate Pesticide Exposure and Thyroid Hormones in Pregnant Women

Yiwen Wang, Limei Chen, Caifeng Wang, Yi Hum, Yu Gao, Yijun Zhou, Rong Shi, Yan Zhang, Michihiro Kamijima, Jun Ueyama, Ying Tian
PMID: 29028673   DOI: 10.1097/EDE.0000000000000721

Abstract

Use of organophosphate pesticides (OPs) is widespread in China. Although animal studies suggested that OP exposure could affect thyroid function, little is explored in human populations.
We investigated levels of OP exposure in pregnant women and the relationship between OPs and thyroid hormones in Shandong, China. We enrolled 637 pregnant women from April 2011 to December 2013. OP exposure was assessed by a questionnaire administered to the pregnant women in the hospital and by analyses of urinary dialkylphosphate (DAP) metabolites of OPs in pregnant women (n = 413). We measured the concentration of five thyroid hormones in serum samples in pregnant women (n = 325) and analyzed the association between DAP metabolites of OPs and thyroid hormones (n = 325).
Median levels of DAP metabolites were 9.81 μg/L for dimethylphosphate (DMP), 0.79 μg/L for dimethylthiophosphate (DMTP), 5.00 μg/L for diethylphosphate (DEP), and 0.78 μg/L for diethylthiophosphate (DETP), which were higher than those reported in developed countries. We found that the total DAP concentration (the sum of DMP, DMTP, DEP, and DETP) in urine was positively associated with free T4 levels (β = 0.137; 95% confidence interval [CI] = 0.012, 0.263) and negatively associated with thyroid-stimulating hormone levels (β = -0.145; 95% CI = -0.242, -0.048).
The findings suggest that OP exposure may be associated with changes in thyroid function in pregnant women. Given that urinary OP levels in pregnant women in Shandong were much higher than those reported in developed countries, further studies on the effects of OP exposure on thyroid function in pregnant women in China are warranted.


Exploring Associations Between Postural Balance and Levels of Urinary Organophosphorus Pesticide Metabolites

Sunwook Kim, Maury A Nussbaum, Paul J Laurienti, Haiying Chen, Sara A Quandt, Dana Boyd Barr, Thomas A Arcury
PMID: 29023345   DOI: 10.1097/JOM.0000000000001194

Abstract

Apply a data-driven approach to explore associations between postural balance and pesticide exposure among Latino farmworkers and non-farmworkers.
Lasso-regularized, generalized linear models were used to examine associations between postural control measures in four experimental conditions (2 visual × 2 cognitive difficulty) and dialkylphosphate (DAP) urinary metabolite levels.
Obtained models generally performed poorly at explaining postural control measures. However, when both visual and cognitive conditions were altered-the most challenging balance condition-models for some postural balance measures contained several DAP metabolites and had relatively better fits.
The current results were equivocal regarding associations between postural control measures and DAP metabolite concentrations. However, farmworker status appears to be an important variable in understanding this association. Future work should use a posturally- and cognitively-challenging test condition to reveal any potential associations.


Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies

Nayana K Jayatilaka, Paula Restrepo, Zachary Davis, Meghan Vidal, Antonia M Calafat, Maria Ospina
PMID: 31272008   DOI: 10.1016/j.chemosphere.2019.06.181

Abstract

Chlorinated alkyl and non-chlorinated aryl organophosphate flame retardants (OPFRs) and some brominated flame retardants (FR) were introduced as replacements for polybrominated diphenyl ethers (PBDEs) after PBDEs phase-out in 2004 and 2013. Organophosphorous (OP) insecticides are mainly used in agricultural settings since the Food Quality Protection Act of 1996 phased-out most residential uses of OP insecticides in the United States. Urinary metabolites of FRs and OPs are known exposure biomarkers to FRs and OP insecticides, respectively. For large population-based studies, concurrent quantification of these metabolites using a small urine volume is desirable, but until now was not possible. We developed an analytical approach to quantify in 0.2 mL urine 10 FRs and six OP insecticide metabolites: diphenyl phosphate, bis(1,3-dichloro-2-propyl) phosphate, bis(1-chloro-2-propyl) phosphate, bis(2-chloroethyl) phosphate, dicresyl phosphates, dibutyl phosphate, dibenzyl phosphate, 2,3,4,5-tetrabromobenzoic acid, 2-((isopropyl)phenyl)phenyl phosphate, 4-((tert-butyl)phenyl)phenyl phosphate, dimethyl phosphate, diethyl phosphate, dimethyl thiophosphate, dimethyl dithiophosphate, diethyl thiophosphate, and diethyl dithiophosphate. The method relies on enzymatic deconjugation, automated off-line solid phase extraction, high-performance liquid chromatography, and isotope dilution tandem mass spectrometry. Detection limits ranged from 0.05 to 0.5 ng mL
, accuracy from 89 to 118%, and imprecision was <10%. . This method is the first to quantify simultaneously trace levels of 16 biomarkers of FRs and OP insecticides in only four drops of urine. We confirmed the method suitability for use in large epidemiological studies to assess background and occupational exposures to these classes of environmental pollutants by analyzing 303 samples collected from the general population and a group of firefighters. FR metabolite and DAPs concentrations in the general population group were lower than in the firefighters group, and within the ranges reported in the U.S. general population and other non-occupationally exposed populations.


Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota

Fangwei Yang, Jinwang Li, Guofang Pang, Fazheng Ren, Bing Fang
PMID: 31137755   DOI: 10.3390/molecules24102003

Abstract

Organophosphorus pesticides (OPs) can be metabolized to diethyl phosphate (DEP) in the gut environment, which may affect the immune and endocrine systems and the microbiota. Correlations between OPs and diseases have been established by epidemiological studies, mainly based on the contents of their metabolites, including DEP, in the serum or urine. However, the effects of DEP require further study. Therefore, in this study, adult male rats were exposed to 0.08 or 0.13 mg/kg DEP for 20 weeks. Serum levels of hormones, lipids, and inflammatory cytokines as well as gut microbiota were measured. DEP significantly enriched opportunistic pathogens, including
,
,
, and
, leading to a decrease in interleukin-6 (IL-6). Exposure to the high dose of DEP enriched the butyrate-producing genera,
and
, leading to an increase in estradiol and a resulting decrease in total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C); meanwhile, DEP-induced increases in peptide tyrosine‒tyrosine (PYY) and ghrelin were attributed to the enrichment of short-chain fatty acid-producing
and
. These findings indicate that measuring the effects of DEP is not a proxy for measuring the effects of its parent compounds.


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